molecular formula C7H14N2 B122999 cis-Octahydropyrrolo[3,4-b]pyridine CAS No. 151213-42-2

cis-Octahydropyrrolo[3,4-b]pyridine

Cat. No.: B122999
CAS No.: 151213-42-2
M. Wt: 126.2 g/mol
InChI Key: KSCPLKVBWDOSAI-RQJHMYQMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cis-Octahydropyrrolo[3,4-b]pyridine is a useful research compound. Its molecular formula is C7H14N2 and its molecular weight is 126.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4aR,7aR)-2,3,4,4a,5,6,7,7a-octahydro-1H-pyrrolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-2-6-4-8-5-7(6)9-3-1/h6-9H,1-5H2/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSCPLKVBWDOSAI-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC2NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CNC[C@@H]2NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401252010
Record name (4aR,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401252010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151213-42-2
Record name (4aR,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=151213-42-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4aR,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401252010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrrolo[3,4-b]pyridine, octahydro-, (4aR,7aR)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Elucidation of the cis-Octahydropyrrolo[3,4-b]pyridine Core: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Synthesis, Spectroscopic Characterization, and Conformational Analysis of a Key Pharmaceutical Intermediate

Introduction

The cis-octahydropyrrolo[3,4-b]pyridine scaffold is a bicyclic diamine of significant interest in medicinal chemistry, primarily serving as a crucial chiral intermediate in the synthesis of various pharmaceutical compounds.[1] Its most notable application is in the preparation of the fourth-generation fluoroquinolone antibiotic, moxifloxacin, where the specific (4aS,7aS) enantiomer is essential for its potent antibacterial activity. The rigid, three-dimensional structure and the stereochemical arrangement of its nitrogen atoms make it an attractive building block for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the structure elucidation of this compound, detailing its synthesis, spectroscopic properties, and conformational landscape to support researchers, scientists, and drug development professionals.

Molecular Structure and Stereochemistry

The fundamental structure of this compound features a pyrrolidine ring fused to a piperidine ring. The "cis" designation signifies that the hydrogen atoms at the bridgehead carbons are on the same side of the molecule, imparting a characteristic V-shape to the bicyclic system. This contrasts with the more linear conformation of its trans-isomer. The inherent conformational constraints of the fused ring system play a pivotal role in defining the orientation of substituents and, consequently, the biological activity of its derivatives.

Synthesis of this compound

The synthesis of this compound, particularly its enantiomerically pure forms, has been a subject of considerable research. A common strategy involves the resolution of a racemic mixture or a stereoselective synthesis. The following workflow outlines a typical synthetic approach.

Synthetic_Workflow 2,3-Pyridine\ndicarboxylic acid 2,3-Pyridine dicarboxylic acid Dione_Intermediate 6-Benzyl-5H-pyrrolo[3,4-b]pyridine- 5,7(6H)-dione 2,3-Pyridine\ndicarboxylic acid->Dione_Intermediate Benzylamine Benzylamine Benzylamine->Dione_Intermediate Reduced_Pyridine_Ring (4aS,7aS)-6-Benzyl-hexahydro- pyrrolo[3,4-b]pyridine-5,7-dione Dione_Intermediate->Reduced_Pyridine_Ring Pyridine Ring Reduction N-Benzyl_Nonane 6-Benzyl-octahydropyrrolo[3,4-b]pyridine Reduced_Pyridine_Ring->N-Benzyl_Nonane Dione Reduction Resolution Resolution with D-(-)-tartaric acid N-Benzyl_Nonane->Resolution Deprotection Debenzylation Resolution->Deprotection Final_Product (4aS,7aS)-Octahydro-1H- pyrrolo[3,4-b]pyridine Deprotection->Final_Product

A generalized synthetic workflow for (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine.
Experimental Protocol: A Representative Synthesis

The following protocol is a composite of methodologies reported in the literature for the synthesis of the enantiomerically pure (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine, often referred to as "nonane" in industrial contexts.

Step 1: Synthesis of 6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

  • 2,3-Pyridinedicarboxylic acid is coupled with benzylamine to yield the dione intermediate.

Step 2: Stereoselective Reduction of the Pyridine Ring

  • The dione intermediate (e.g., 50 g) is dissolved in a suitable solvent like toluene (250 mL) in a hydrogenation vessel.

  • A chiral auxiliary, such as L-proline (e.g., 29 g), is added, and the mixture is stirred.

  • A palladium on carbon catalyst (e.g., 5% or 10% Pd/C, 3.5 g) is added.

  • The reaction is carried out under hydrogen pressure (e.g., 7-8 kg/cm ²) at an elevated temperature (e.g., 70-85 °C) for several hours (e.g., 14-16 h).

  • After completion, the catalyst is removed by filtration.

Step 3: Reduction of the Dione

  • The resulting (4aS,7aS)-6-Benzyl-hexahydro-pyrrolo[3,4-b]pyridine-5,7-dione is then reduced to afford the N-benzyl nonane intermediate.

Step 4: Resolution and Deprotection

  • The racemic N-benzyl nonane can be resolved using a chiral acid like D-(-)-tartaric acid in a suitable solvent such as ethanol.

  • The desired diastereomeric salt is isolated and then subjected to debenzylation, typically via catalytic hydrogenation, to yield the final (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine.

Spectroscopic Data and Structural Characterization

The definitive structure of this compound is established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the connectivity and stereochemistry of the molecule.

Table 1: NMR Spectroscopic Data for (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine

Technique Solvent Chemical Shifts (δ, ppm) and Multiplicity
¹H NMR DMSO-d₆2.95-2.98 (m, 1H), 2.63-2.82 (m, 4H), 2.54 (dd, 1H, J = 1.6 Hz, J = 1.2 Hz), 2.39-2.45 (m, 1H), 2.16-2.45 (br s, 2H), 1.81-1.89 (m, 1H), 1.59-1.66 (m, 2H), 1.35-1.46 (m, 1H), 1.24-1.31 (m, 1H)[2]
¹³C NMR DMSO-d₆57.43, 53.37, 47.78, 44.49, 37.85, 23.51, 21.90[2]
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

Table 2: Mass Spectrometry Data for (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine

Technique Calculated m/z Observed m/z
ESI-MS 126.12 (for C₇H₁₄N₂)127.2 ([M+H]⁺)

Conformational Analysis

The cis-fusion of the pyrrolidine and piperidine rings significantly restricts the conformational freedom of the molecule. The pyrrolidine ring typically adopts non-planar envelope and twisted conformations, while the six-membered piperidine ring favors a chair conformation to minimize steric and torsional strain.[1]

The overall conformation of the this compound system is a result of the interplay between the conformational preferences of the individual rings. Advanced NMR techniques are crucial for a detailed conformational analysis in solution.

Conformational_Analysis_Workflow NMR_Data 1D and 2D NMR Data (¹H, ¹³C, COSY, NOESY/ROESY) Coupling_Constants ³JHH Coupling Constants NMR_Data->Coupling_Constants NOE_Restraints NOE/ROE Distance Restraints NMR_Data->NOE_Restraints Molecular_Modeling Molecular Mechanics/ Quantum Mechanics Calculations Coupling_Constants->Molecular_Modeling NOE_Restraints->Molecular_Modeling Low_Energy_Conformers Ensemble of Low-Energy Conformations Molecular_Modeling->Low_Energy_Conformers

Workflow for the conformational analysis of this compound.
Experimental Protocols for Conformational Studies

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): To establish proton-proton scalar coupling networks and aid in the assignment of proton signals.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons. The intensity of NOE/ROE cross-peaks is inversely proportional to the sixth power of the internuclear distance, providing crucial constraints for 3D structure determination. For molecules with intermediate tumbling rates, ROESY is often preferred.

  • Variable Temperature NMR: By acquiring NMR spectra at different temperatures, it is possible to study the thermodynamics of conformational exchange and determine the relative energies of different conformers.

  • Molecular Modeling: The experimental data from NMR (coupling constants and NOE-derived distance restraints) are used as inputs for computational modeling to generate a set of low-energy conformations that are consistent with the experimental observations.

Conclusion

References

Technical Guide: Physical Properties of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine, a key chiral intermediate in the synthesis of various pharmaceutical compounds, possesses a unique bicyclic structure that dictates its physicochemical properties. A thorough understanding of these properties is paramount for its effective handling, reaction optimization, and the development of robust synthetic methodologies. This technical guide provides a comprehensive overview of the known physical characteristics of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine, detailed experimental protocols for its synthesis, and standardized methods for the determination of its fundamental physical constants.

Core Physical Properties

The physical properties of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine are summarized in the table below. It is noteworthy that while some experimental data is available, specific values for properties such as melting point, boiling point, and pKa are not extensively reported in the literature. In such cases, predicted values for closely related structures are provided for estimation purposes.

PropertyValueSource
Molecular Formula C₇H₁₄N₂N/A
Molecular Weight 126.20 g/mol [1][2]
Physical State Light brown colored liquid (at room temperature)[3]
Melting Point Not experimentally determinedN/A
Boiling Point Predicted: 319.1 ± 17.0 °C (for a methylated and benzylated analog)[4]
Solubility Soluble in chloroform. The formation of a hydrochloride salt suggests solubility in aqueous acid.[3]
pKa Predicted: 9.10 ± 0.20 (for a methylated and benzylated analog)[4]
Specific Optical Rotation [α]D²⁵ = -3.769º (c = 2% in ethanol)[3]

Experimental Protocols

Synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine

The following protocol is based on a novel synthetic route for (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine.[3]

Experimental Workflow Diagram:

G cluster_0 Starting Material cluster_1 Reaction cluster_2 Work-up cluster_3 Product A (S)-1-((4aS,7aS)-hexahydro-1H- pyrrolo[3,4-b]pyridin-6(2H)-yl)-2- (6-methoxynaphthalen-2-yl)propan-1-one B Add 20% aq. Methanol and KOH Stir at room temperature A->B C Reflux for 72 hours B->C D Evaporate Methanol (under reduced pressure, <60 °C) C->D E Add Water D->E F Extract with Chloroform (3x) E->F G Dry organic layer (Na2SO4) F->G H Concentrate organic layer (under reduced pressure, <50 °C) G->H I (4aS,7aS)-octahydro-1H- pyrrolo[3,4-b]pyridine (Light brown liquid) H->I

Caption: Synthesis workflow for (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine.

Procedure:

  • To a round bottom flask, add 5 g (0.014 mol) of (S)-1-((4aS,7aS)-hexahydro-1H-pyrrolo[3,4-b]pyridin-6(2H)-yl)-2-(6-methoxynaphthalen-2-yl)propan-1-one.

  • Add 30 mL of 20% aqueous methanol and 8.2 g (0.14 mol) of potassium hydroxide with stirring at room temperature.

  • Heat the reaction mixture to reflux and maintain for 72 hours.

  • After completion of the reaction, evaporate the methanol under reduced pressure at a temperature below 60 °C.

  • To the residue, add 25 mL of water.

  • Extract the aqueous layer with three 25 mL portions of chloroform.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the clear filtrate under reduced pressure at a temperature below 50 °C to yield the product as a light brown colored liquid.

Determination of Physical Properties (General Protocols)

3.2.1. Melting Point Determination

The melting point of a solid organic compound can be determined using a melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated. The temperature range over which the solid melts is recorded as the melting point.

Experimental Workflow for Melting Point Determination:

G A Pack sample into capillary tube B Place in melting point apparatus A->B C Heat sample slowly B->C D Record temperature at first sign of melting C->D E Record temperature at complete melting D->E F Report melting point range E->F

Caption: General workflow for melting point determination.

3.2.2. Boiling Point Determination

The boiling point of a liquid can be determined by simple distillation. The liquid is heated in a flask, and the temperature at which the vapor pressure of the liquid equals the atmospheric pressure is recorded as the boiling point.

Experimental Workflow for Boiling Point Determination:

G A Set up simple distillation apparatus B Place liquid in distillation flask A->B C Heat the flask B->C D Record stable temperature of vapor C->D E Report boiling point D->E

Caption: General workflow for boiling point determination.

3.2.3. Solubility Determination

Qualitative solubility tests can be performed by adding a small amount of the compound to various solvents (e.g., water, ethanol, diethyl ether, dichloromethane, and aqueous solutions of acid and base) at room temperature and observing if it dissolves.

3.2.4. pKa Determination

The pKa of a basic compound like (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine can be determined by potentiometric titration. A solution of the compound is titrated with a standard acid, and the pH is measured as a function of the volume of acid added. The pKa is determined from the midpoint of the titration curve.

Conclusion

This technical guide provides a consolidated source of information on the physical properties of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine. While key experimental data for some properties remain to be fully elucidated, the provided synthesis protocol and general methodologies for property determination offer a solid foundation for researchers and professionals working with this important chemical intermediate. The continued investigation and reporting of these fundamental physical constants will be invaluable to the scientific community.

References

The Diverse Biological Activities of Pyrrolopyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolopyridine scaffold, a heterocyclic ring system composed of a fused pyrrole and pyridine ring, has emerged as a privileged structure in medicinal chemistry. Its inherent structural features, which can mimic the purine core of ATP, make it a versatile starting point for the design of potent and selective modulators of various biological targets.[1] This technical guide provides an in-depth overview of the multifaceted biological activities of pyrrolopyridine derivatives, with a focus on their anticancer, antiviral, antibacterial, and anti-inflammatory properties. Detailed experimental protocols for key assays and visualizations of critical signaling pathways are included to support researchers in the exploration and development of this promising class of compounds.

Anticancer Activity

Pyrrolopyridine derivatives have demonstrated significant potential as anticancer agents, primarily through their ability to act as kinase inhibitors.[1] By competing with ATP for the binding site on various kinases, these compounds can disrupt signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.

A notable example of a successful pyrrolopyridine-based anticancer drug is Vemurafenib , which targets BRAF mutant melanoma.[1] Another example is Pexidartinib , which inhibits colony-stimulating factor 1 receptor (CSF1R).[2]

The anticancer effects of these derivatives are often evaluated by their ability to inhibit the growth of various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this activity.

Table 1: Anticancer Activity of Pyrrolopyridine Derivatives (IC50 values)

Compound/Derivative ClassCancer Cell Line(s)Target(s)IC50 (µM)Reference(s)
Spiro-pyrrolopyridazine (SPP10)MCF-7 (Breast), H69AR (Lung), PC-3 (Prostate)EGFR2.31, 3.16, 4.2[3]
1H-pyrrolo[3,2-c]pyridine (10t)HeLa (Cervical), SGC-7901 (Gastric), MCF-7 (Breast)Tubulin0.12, 0.15, 0.21[4]
Pyrazolopyridine derivativesPC3 (Prostate), MCF7 (Breast), HCT116 (Colon)Not specified5.195, 21.045, 13.575[5]
Pyrazolopyridine derivative (4)A549 (Lung)CDK20.24[6]
Pyrrolo[2,3-d]pyrimidine (14a)MCF7 (Breast)Bcl21.7 µg/ml[7]
Pyrrolo[2,3-d]pyrimidine (17)HePG2 (Liver), PACA2 (Pancreatic)Not specified8.7, 6.4 µg/ml[7]

Antiviral Activity

The pyrrolopyridine core is also a key feature in a number of compounds with potent antiviral activity. These derivatives have shown efficacy against a range of viruses, including Human Immunodeficiency Virus (HIV), Zika Virus, and influenza viruses. Their mechanisms of action often involve the inhibition of viral enzymes that are essential for replication.

Table 2: Antiviral Activity of Pyrrolopyridine Derivatives (EC50 values)

Compound/Derivative ClassVirusTarget(s)EC50 (µM)Reference(s)
Pyrrolo[3,4-c]pyridine-4-carboxylate (12j)HIV-1Integrase1.65[8]
4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidine (1)Zika VirusNot specified5.25[9]
4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidine (14)Zika VirusNS5 Methyltransferase0.93[9]
Dihydrotriazine-fused pyrrolopyridine (4)Influenza B, RSVDHFR0.29, 0.40[10]
Dihydrotriazine-fused pyrrolopyridine (6)Influenza B, RSVDHFR0.19, 1.8[10]

Antibacterial Activity

With the rise of antibiotic resistance, there is a pressing need for novel antibacterial agents. Pyrrolopyridine derivatives have emerged as a promising class of compounds with activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism.

Table 3: Antibacterial Activity of Pyrrolopyridine Derivatives (MIC values)

Compound/Derivative ClassBacterial Strain(s)MIC (µg/mL)Reference(s)
Halogenated Pyrrolopyrimidine (5 & 6)Staphylococcus aureus8[11]
Pyrrolo[2,3-d]pyrimidine derivativesStaphylococcus aureus, Escherichia coli5, 6[12]
Pyrrolopyrimidine derivativesStaphylococcus aureus, Streptococcus pneumoniae, Haemophilus influenzae, Escherichia coli≤0.06 - >64[12]
Pyrrolo[2,3-d]pyrimidine sulfonamide derivativesGram-positive and Gram-negative bacteria4 - 256[13]

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, including arthritis and autoimmune disorders. Certain pyrrolopyridine derivatives have been shown to possess anti-inflammatory properties, often by inhibiting enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).

Table 4: Anti-inflammatory Activity of Pyrrolopyridine Derivatives

Compound/Derivative ClassAssay/ModelTarget(s)Activity/IC50Reference(s)
Pyrrolopyridine (3i, 3l)Carrageenan-induced paw edemaCOX-2Significant anti-inflammatory activity[14]
Pyrrolopyrimidine (3a, 4b, 8e)DPPH radical scavengingAntioxidantIC50: 160.05, 129.38, 122.07 µg/mL[15]
Pyrrolizine-based derivatives (7c, 7i, 7j)Rat model of inflammationCOX-2Moderate inhibition[16]

Signaling Pathways and Mechanisms of Action

The diverse biological activities of pyrrolopyridine derivatives stem from their ability to interact with a variety of cellular signaling pathways. Two key pathways that are often modulated by these compounds are the Fibroblast Growth Factor Receptor (FGFR) pathway and the cGAS-STING pathway.

Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway

The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and survival. Aberrant activation of this pathway is implicated in various cancers. Pyrrolopyridine derivatives can act as inhibitors of FGFRs, blocking downstream signaling cascades.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg STAT STAT FGFR->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC PKC->Proliferation STAT->Proliferation Inhibitor Pyrrolopyridine Inhibitor Inhibitor->FGFR Inhibits

FGFR Signaling Pathway Inhibition
cGAS-STING Signaling Pathway

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA and triggers an immune response. Activation of this pathway has shown promise in cancer immunotherapy. Some pyrrolopyridine derivatives may modulate this pathway, enhancing anti-tumor immunity.

cGAS_STING_Pathway cytoDNA Cytosolic DNA cGAS cGAS cytoDNA->cGAS Activates cGAMP cGAMP cGAS->cGAMP Synthesizes STING STING (on ER) cGAMP->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus Translocates to IFN Type I Interferons (IFN-α, IFN-β) Nucleus->IFN Upregulates Transcription ImmuneResponse Antiviral & Antitumor Immune Response IFN->ImmuneResponse Induces Modulator Pyrrolopyridine Modulator Modulator->STING Modulates

cGAS-STING Signaling Pathway Modulation

Experimental Protocols

To facilitate further research into the biological activities of pyrrolopyridine derivatives, this section provides detailed methodologies for key in vitro assays.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Pyrrolopyridine derivative stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[17]

  • Compound Treatment: Prepare serial dilutions of the pyrrolopyridine derivative in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent) and a blank (medium only).[17]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[17]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until a purple precipitate is visible.[17][18]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[17][18]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[18]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can be used to assess the effect of pyrrolopyridine derivatives on protein expression and phosphorylation status in signaling pathways like the FGFR pathway.[1][19]

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-pFGFR, anti-total FGFR, anti-actin)[1]

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse cells in RIPA buffer and determine the protein concentration of the lysates using a BCA assay.[1]

  • SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.[19]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[19]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[1]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

  • Detection: After further washing, add the ECL substrate and capture the chemiluminescent signal using an imaging system.[1]

  • Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest to a loading control (e.g., actin).

Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

HTRF assays are a robust method for screening kinase inhibitors in a high-throughput format.[2][20] This protocol is a general guideline for an HTRF kinase assay.

Materials:

  • Kinase of interest

  • Biotinylated substrate peptide

  • ATP

  • Pyrrolopyridine derivative

  • HTRF Kinase Assay Buffer

  • Europium (Eu³⁺) cryptate-labeled anti-phospho-antibody

  • Streptavidin-XL665 (SA-XL665)

  • Stop solution (containing EDTA)

  • 384-well low-volume microplates

  • HTRF-compatible plate reader

Procedure:

  • Kinase Reaction:

    • Add the pyrrolopyridine inhibitor (or DMSO control) to the wells of a 384-well plate.

    • Add the kinase and biotinylated substrate peptide mixture to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a predetermined time (e.g., 60 minutes).[21]

  • Detection:

    • Stop the reaction by adding the stop solution containing EDTA.

    • Add the detection mixture containing the Eu³⁺ cryptate-labeled antibody and SA-XL665.

    • Incubate at room temperature for 60 minutes to allow for the development of the HTRF signal.

  • Measurement:

    • Read the plate on an HTRF-compatible plate reader, measuring the emission at 620 nm (cryptate) and 665 nm (XL665).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) and determine the percent inhibition and IC50 values for the pyrrolopyridine derivative.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a pyrrolopyridine derivative.[22]

Materials:

  • Cancer cell line

  • Pyrrolopyridine derivative

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)[22]

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the pyrrolopyridine derivative for a specified time (e.g., 24 hours). Include a vehicle-treated control.[22]

  • Cell Harvesting and Fixation: Harvest the cells (by trypsinization for adherent cells) and wash with PBS. Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing to fix the cells. Incubate at -20°C for at least 2 hours.[17]

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.[17]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[17]

  • Analysis: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can then be determined using appropriate software.

Conclusion

Pyrrolopyridine derivatives represent a highly versatile and promising scaffold in drug discovery. Their ability to modulate a wide range of biological targets has led to the development of compounds with potent anticancer, antiviral, antibacterial, and anti-inflammatory activities. The information and protocols provided in this technical guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this important class of molecules. Further exploration of the structure-activity relationships and mechanisms of action of novel pyrrolopyridine derivatives will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

The Pharmacological Profile of cis-Octahydropyrrolo[3,4-b]pyridine: A Synthetic Keystone with Uncharted Biological Terrain

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 25, 2025 – cis-Octahydropyrrolo[3,4-b]pyridine, a saturated bicyclic diamine, holds a significant position in medicinal chemistry as a crucial building block in the synthesis of various pharmaceutical agents. Despite its integral role in the development of therapeutics, a comprehensive pharmacological profile of the core molecule itself remains largely undefined in publicly accessible scientific literature. This technical guide aims to collate the available information on this compound, focusing on its established role as a synthetic intermediate and providing a broader context of the pharmacological activities observed in its derivatives.

Core Identity and Physicochemical Characteristics

This compound is primarily recognized as a key chiral intermediate in the multi-step synthesis of the fourth-generation fluoroquinolone antibiotic, moxifloxacin.[1][2] Its rigid bicyclic structure is instrumental in establishing the stereochemistry of the C-7 substituent of moxifloxacin, which is crucial for its antibacterial activity and pharmacokinetic profile.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₁₄N₂[3]
Molecular Weight 126.20 g/mol [3]
CAS Number 147459-51-6[4]
Appearance Not specified in literature
Boiling Point Not specified in literature
Solubility Not specified in literature
pKa Not specified in literature

Known Biological Role: A Critical Synthetic Intermediate

The overwhelming consensus in the scientific literature is the designation of this compound as a synthetic intermediate.[1][2][5][6][7] Its primary and most well-documented application is in the synthesis of moxifloxacin, where it is coupled to the quinolone core to form the final active pharmaceutical ingredient.

The logical workflow for the utilization of this compound in pharmaceutical synthesis is depicted below:

G A Starting Materials B Multi-step Synthesis A->B C This compound (Chiral Intermediate) B->C E Coupling Reaction C->E D Quinolone Core D->E F Active Pharmaceutical Ingredient (e.g., Moxifloxacin) E->F

Figure 1. Synthetic workflow illustrating the role of this compound.

Pharmacological Profile: An Extrapolation from Derivatives

Derivatives of the related pyrrolo[3,4-c]pyridine scaffold have demonstrated a diverse array of pharmacological effects, including:

  • Central Nervous System Activity: Certain derivatives have been explored for their potential as analgesic and sedative agents.[8][9][10]

  • Antimicrobial and Antiviral Activity: The pyrrolopyridine core is a feature in compounds with antimycobacterial and antiviral properties.[8][9][10]

  • Anticancer Activity: Various substituted pyrrolopyridines have been synthesized and evaluated for their potential as anticancer agents, with some showing activity against breast cancer cell lines.[4][11]

  • Metabolic Disease Targets: Some derivatives have been investigated for their potential in managing diabetes.[8][9][10]

The diverse biological activities of pyrrolopyridine derivatives underscore the potential of this scaffold in drug discovery. The signaling pathways modulated by these derivatives are varied and depend on the specific substitutions. A generalized schematic of potential downstream effects following receptor interaction is presented below.

G cluster_0 cluster_1 A Pyrrolopyridine Derivative B Target Receptor A->B Binding C Second Messenger Activation/ Inhibition B->C D Kinase Cascade Modulation B->D E Ion Channel Gating B->E F Cellular Response (e.g., Proliferation, Apoptosis, Neurotransmission) C->F D->F E->F

Figure 2. Generalized signaling pathway for bioactive pyrrolopyridine derivatives.

Experimental Protocols: A General Framework

Given the absence of specific experimental data for this compound, this section provides a generalized methodology for key pharmacological assays that would be necessary to elucidate its profile.

4.1. Radioligand Binding Assay (Hypothetical)

This assay would be used to determine the affinity of this compound for a panel of receptors, transporters, and ion channels.

  • Objective: To identify potential molecular targets by measuring the displacement of a specific radioligand.

  • Methodology:

    • Prepare cell membranes or purified receptors expressing the target of interest.

    • Incubate the membranes/receptors with a known concentration of a specific radioligand (e.g., [³H]-dopamine for dopamine receptors).

    • Add increasing concentrations of this compound.

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

    • Calculate the Ki (inhibitory constant) from the IC₅₀ (half-maximal inhibitory concentration) value using the Cheng-Prusoff equation.

The experimental workflow for a typical radioligand binding assay is outlined below:

G A Prepare Receptor Source (Cell Membranes) B Incubate with Radioligand and This compound A->B C Separate Bound and Free Ligand (Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis (IC50 and Ki Determination) D->E

Figure 3. Experimental workflow for a radioligand binding assay.

Conclusion and Future Directions

This compound is a molecule of significant synthetic utility, particularly in the creation of the antibiotic moxifloxacin. However, its own pharmacological profile remains a notable gap in the scientific literature. The diverse biological activities of its derivatives suggest that the core scaffold may possess inherent, albeit uncharacterized, biological properties.

Future research should focus on a systematic pharmacological evaluation of this compound. A broad-panel receptor screen would be a critical first step to identify potential molecular targets. Subsequent functional assays and in vivo studies would then be necessary to characterize its biological effects and determine if it possesses any therapeutic potential beyond its role as a synthetic intermediate. Such studies would not only provide valuable scientific knowledge but could also open new avenues for drug discovery based on this readily accessible chiral scaffold.

References

The Pivotal Role of cis-Octahydropyrrolo[3,4-b]pyridine in Advanced Antibacterial Therapeutics: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action and pharmacological significance of the cis-Octahydropyrrolo[3,4-b]pyridine scaffold. This heterocyclic compound serves as a crucial stereospecific building block in the synthesis of advanced pharmaceutical agents, most notably the fourth-generation fluoroquinolone antibiotic, moxifloxacin. While this compound itself is not a primary therapeutic agent, its rigid, bicyclic structure is integral to the high efficacy and broad-spectrum activity of the drugs derived from it. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and design of novel anti-infective agents.

The Strategic Importance of the this compound Core

The (4aS,7aS)-stereoisomer of octahydropyrrolo[3,4-b]pyridine is a key intermediate in the synthesis of moxifloxacin.[1][2] Its specific cis-conformation is critical for the proper spatial orientation of the final drug molecule, ensuring optimal binding to its bacterial targets and contributing significantly to the drug's efficacy and safety profile.[3] The synthesis of moxifloxacin involves the nucleophilic substitution reaction between 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid and this compound.[4][5]

Mechanism of Action: From Intermediate to a Potent DNA Replication Inhibitor

The biological activity of compounds derived from this compound is exemplified by moxifloxacin. Moxifloxacin exerts its bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[6][7] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.

  • DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, a process necessary for the initiation of replication and transcription.

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing for their segregation into daughter cells.

Moxifloxacin binds to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the cleaved DNA strands.[8] This leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately resulting in cell death.[9] The dual-targeting mechanism of moxifloxacin, with high affinity for both DNA gyrase and topoisomerase IV, contributes to its potent activity and a lower propensity for the development of resistance compared to earlier generation fluoroquinolones.[10][11]

moxifloxacin_mechanism cluster_bacterium Bacterial Cell cluster_dna_replication DNA Replication & Segregation moxifloxacin Moxifloxacin dna_gyrase DNA Gyrase (Topoisomerase II) moxifloxacin->dna_gyrase Inhibits topoisomerase_iv Topoisomerase IV moxifloxacin->topoisomerase_iv Inhibits dna_replication DNA Replication dna_gyrase->dna_replication Enables cell_death Bacterial Cell Death dna_gyrase->cell_death chromosome_segregation Chromosome Segregation topoisomerase_iv->chromosome_segregation Enables topoisomerase_iv->cell_death dna_replication->chromosome_segregation

Moxifloxacin inhibits DNA gyrase and topoisomerase IV, leading to bacterial cell death.

Quantitative Analysis of Biological Activity

The potency of moxifloxacin has been extensively characterized through in vitro studies. The following tables summarize key quantitative data, including Minimum Inhibitory Concentrations (MIC) against a range of clinically relevant bacteria and the 50% inhibitory concentrations (IC50) for its target enzymes.

Table 1: Minimum Inhibitory Concentration (MIC) of Moxifloxacin against Various Bacterial Species

Bacterial SpeciesMIC (μg/mL)Reference
Streptococcus pneumoniae0.12 - 0.25[12][13]
Streptococcus pyogenes0.03 - 0.5[12]
Streptococcus agalactiae0.03 - 0.5[12]
Staphylococcus aureus (MSSA)0.06 - 0.125[14]
Staphylococcus aureus (MRSA)4[14]
Haemophilus influenzae0.03[13]
Moraxella catarrhalis0.06[13]
Escherichia coliVaries[15]
Klebsiella pneumoniaeVaries[15]
Pseudomonas aeruginosaVaries[15]
Bacteroides spp.Similar to Metronidazole[12]
Chlamydia spp.More active than Ciprofloxacin[12]

Table 2: 50% Inhibitory Concentration (IC50) of Moxifloxacin against Target Enzymes

EnzymeOrganismIC50 (μM)Reference
DNA GyraseS. pneumoniae10[8]
Topoisomerase IVS. pneumoniae2.5[8]
DNA GyraseE. coli1.6[8]
Topoisomerase IVE. coli20[8]

Experimental Protocols

The determination of the antibacterial activity of moxifloxacin relies on standardized in vitro methodologies. The following section details a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Broth Microdilution for MIC and MBC Determination

This method is a standard for quantitative susceptibility testing.

Materials:

  • Moxifloxacin hydrochloride analytical standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (quality control and clinical isolates)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Incubator (35°C ± 2°C)

  • Mueller-Hinton Agar (MHA) plates

Protocol:

  • Preparation of Moxifloxacin Stock Solution: A stock solution of moxifloxacin is prepared in a suitable solvent and then diluted in CAMHB.

  • Preparation of Bacterial Inoculum: Bacterial colonies are suspended in broth to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Broth Microdilution: Serial two-fold dilutions of moxifloxacin are made in the wells of a 96-well plate. The prepared bacterial inoculum is then added to each well. Growth and sterility controls are included.

  • Incubation: The plates are incubated at 35°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of moxifloxacin that completely inhibits visible bacterial growth.

  • MBC Determination: An aliquot from the wells showing no visible growth is subcultured onto MHA plates and incubated for 18-24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.[14]

mic_mbc_workflow start Start prep_moxi Prepare Moxifloxacin Serial Dilutions start->prep_moxi prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Microtiter Plate prep_moxi->inoculate prep_inoculum->inoculate incubate_mic Incubate Plate (16-20h at 35°C) inoculate->incubate_mic read_mic Determine MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from Wells with No Growth onto Agar Plates read_mic->subculture incubate_mbc Incubate Plates (18-24h at 35°C) subculture->incubate_mbc read_mbc Determine MBC (≥99.9% killing) incubate_mbc->read_mbc end End read_mbc->end

Workflow for MIC and MBC determination.

Conclusion

The this compound scaffold is a testament to the importance of stereochemistry in medicinal chemistry. Its application in the synthesis of moxifloxacin has led to a highly effective antibacterial agent with a robust mechanism of action against a broad spectrum of pathogens. The dual inhibition of DNA gyrase and topoisomerase IV provides a powerful strategy to combat bacterial infections and mitigate the development of resistance. Continued exploration of this and related scaffolds holds significant promise for the development of the next generation of anti-infective therapies.

References

A Technical Guide to the Characterization of (S,S)-2,8-diazabicyclo[4.3.0]nonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S,S)-2,8-diazabicyclo[4.3.0]nonane , a chiral bicyclic diamine, serves as a critical intermediate in the synthesis of various pharmaceutical compounds, most notably the fourth-generation fluoroquinolone antibiotic, Moxifloxacin.[1][2][3][4] Its stereospecific structure is paramount to the biological activity and efficacy of the final active pharmaceutical ingredient. This document provides a comprehensive overview of the characterization data and analytical methodologies for this important building block.

Physical and Chemical Properties

(S,S)-2,8-diazabicyclo[4.3.0]nonane is typically a colorless to yellow viscous liquid.[2] Key physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 151213-40-0[5][6]
Molecular Formula C₇H₁₄N₂[6][7]
Molecular Weight 126.20 g/mol [6][7]
Appearance Colorless to yellow viscous liquid[2]
Boiling Point 198.5 °C[2]
Density 0.95 g/cm³[2]
Flash Point 87.1 °C[2]
Solubility Slightly soluble in methanol and chloroform; insoluble in water.[2]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of (S,S)-2,8-diazabicyclo[4.3.0]nonane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a primary technique for the structural elucidation of this molecule.

Table 1: ¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegration
3.08-3.07m1H
3.06-2.81m4H
2.70-2.67m1H
2.52-2.51m1H
2.00-1.99m1H
1.95-1.87br2H
1.63-1.60m2H
1.35-1.32m2H

Note: Data obtained in CDCl₃ at 500 MHz.[8]

Mass Spectrometry (MS)

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for consistent results in a research and development setting.

Protocol 1: ¹H NMR Spectroscopy

Objective: To acquire a proton NMR spectrum for structural confirmation of (S,S)-2,8-diazabicyclo[4.3.0]nonane.

Materials:

  • (S,S)-2,8-diazabicyclo[4.3.0]nonane sample

  • Deuterated chloroform (CDCl₃)

  • NMR tubes

  • NMR spectrometer (e.g., 500 MHz)

Procedure:

  • Dissolve approximately 5-10 mg of the (S,S)-2,8-diazabicyclo[4.3.0]nonane sample in approximately 0.6 mL of CDCl₃.

  • Transfer the solution to a clean, dry NMR tube.

  • Place the NMR tube in the spectrometer's probe.

  • Acquire the ¹H NMR spectrum using standard acquisition parameters. For routine analysis, a single scan with a 90° pulse and a sufficient relaxation delay (e.g., 5-17 seconds) is often adequate for good signal-to-noise and reliable integration.[9]

  • Process the acquired data, including Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

  • Integrate the peaks to determine the relative number of protons.

  • Analyze the chemical shifts and coupling patterns to confirm the structure.

Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To determine the enantiomeric excess (e.e.) of (S,S)-2,8-diazabicyclo[4.3.0]nonane.

Background: Chiral HPLC is the preferred method for assessing the enantiomeric purity of chiral compounds. The direct approach, using a chiral stationary phase (CSP), is most common. Polysaccharide-based and macrocyclic glycopeptide columns are widely used for their broad applicability.[10]

Materials:

  • (S,S)-2,8-diazabicyclo[4.3.0]nonane sample

  • HPLC-grade solvents (e.g., n-hexane, 2-propanol, ethanol)

  • Amine modifier (e.g., diethylamine)

  • Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD)[10]

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Prepare a dilute solution of the (S,S)-2,8-diazabicyclo[4.3.0]nonane sample in the mobile phase.

  • Mobile Phase Preparation: A typical mobile phase for the separation of basic compounds like this diamine on a polysaccharide-based CSP would be a mixture of n-hexane and an alcohol (e.g., 2-propanol or ethanol) in a ratio such as 90:10 (v/v).[10] To improve peak shape and prevent tailing, a small amount of an amine modifier like diethylamine (e.g., 0.1% v/v) is typically added to the mobile phase.[10]

  • Chromatographic Conditions:

    • Column: Chiralcel OD-H or Chiralpak AD

    • Mobile Phase: n-hexane/2-propanol (90:10 v/v) with 0.1% diethylamine

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a suitable wavelength (e.g., 220 nm)

    • Injection Volume: 10 µL

  • Analysis:

    • Inject a standard of the racemic mixture to determine the retention times of both the (S,S) and (R,R) enantiomers.

    • Inject the sample of (S,S)-2,8-diazabicyclo[4.3.0]nonane.

    • Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers:

      • e.e. (%) = [ (Area(S,S) - Area(R,R)) / (Area(S,S) + Area(R,R)) ] x 100

Visualized Workflows

General Workflow for Characterization

The following diagram illustrates a typical workflow for the characterization of a synthesized batch of (S,S)-2,8-diazabicyclo[4.3.0]nonane.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_analysis Data Analysis & Quality Control Synthesis Synthesis of (S,S)-DBN Purification Purification (e.g., Distillation) Synthesis->Purification NMR 1H NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS HPLC Chiral HPLC Purification->HPLC Structure Structural Confirmation NMR->Structure MS->Structure EE Enantiomeric Excess Determination HPLC->EE Purity Purity Assessment Structure->Purity QC Quality Control Release Purity->QC EE->Purity

Caption: Workflow for the synthesis and characterization of (S,S)-2,8-diazabicyclo[4.3.0]nonane.

Decision Tree for Chiral HPLC Method Development

This diagram outlines a logical approach to developing a chiral HPLC method for the separation of the enantiomers of 2,8-diazabicyclo[4.3.0]nonane.

G start Start: Separate Enantiomers csp_type Select CSP Type start->csp_type polysaccharide Polysaccharide-based (e.g., Chiralpak AD) csp_type->polysaccharide Primary Choice macrocyclic Macrocyclic Glycopeptide csp_type->macrocyclic Alternative mobile_phase Select Mobile Phase Mode polysaccharide->mobile_phase macrocyclic->mobile_phase normal_phase Normal Phase (Hexane/Alcohol) mobile_phase->normal_phase modifier Add Basic Modifier (e.g., DEA) normal_phase->modifier optimize Optimize Separation modifier->optimize resolution_ok Resolution Acceptable? optimize->resolution_ok resolution_ok->csp_type No, try another CSP end Final Method resolution_ok->end Yes

References

cis-Octahydropyrrolo[3,4-b]pyridine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Data

This document provides a comprehensive technical overview of cis-Octahydropyrrolo[3,4-b]pyridine, a pivotal heterocyclic building block in contemporary medicinal chemistry. Renowned for its rigid bicyclic structure, this compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents, most notably the fluoroquinolone antibiotic, moxifloxacin, and compounds targeting the central nervous system.[1]

The fundamental physicochemical properties of this compound are summarized below.

PropertyValue
Molecular Formula C₇H₁₄N₂
Molecular Weight 126.2 g/mol
CAS Number 147459-51-6

Synthetic Protocols

The synthesis of this compound is a multi-step process that has been the subject of considerable research to optimize yield and stereoselectivity. The protocols often commence from pyridine-2,3-dicarboxylic acid and involve key stages of imide formation, reduction of the pyridine ring, and subsequent reduction of the amide functionalities, followed by optical resolution to isolate the desired cis-isomer.

Representative Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine

This protocol outlines a common synthetic route for producing the enantiomerically pure (4aS,7aS) isomer, a key intermediate for moxifloxacin.

Step 1: Formation of 6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

  • A mixture of 2,3-pyridinedicarboxylic acid and benzylamine is prepared.

  • The coupling of these reactants leads to the formation of the corresponding dione.

Step 2: Pyridine Ring Reduction

  • The product from Step 1, 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione, is subjected to catalytic hydrogenation.

  • A palladium on carbon (Pd/C) catalyst is typically employed under hydrogen pressure.

  • This reaction reduces the pyridine ring to afford the piperidine ring structure.

Step 3: Carbonyl Group Reduction

  • The resulting dione intermediate is treated with a reducing agent to convert the carbonyl groups to methylene groups.

  • This step yields N-benzyl octahydropyrrolo[3,4-b]pyridine.

Step 4: Optical Resolution and Deprotection

  • The racemic N-benzyl octahydropyrrolo[3,4-b]pyridine is resolved using a chiral acid, such as D-(-)-tartaric acid, in a suitable solvent like ethanol.

  • This process selectively crystallizes one of the diastereomeric salts.

  • Subsequent deprotection of the benzyl group yields the enantiomerically pure (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis of this compound, highlighting the key transformations.

G cluster_0 Synthesis Workflow A 2,3-Pyridinedicarboxylic Acid + Benzylamine B 6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione A->B Coupling C Piperidine Ring Intermediate B->C Pyridine Ring Reduction (H2, Pd/C) D N-Benzyl Octahydropyrrolo[3,4-b]pyridine (Racemic) C->D Carbonyl Reduction E (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine D->E Optical Resolution & Deprotection

References

An In-depth Technical Guide on the Solubility and Stability of cis-Octahydropyrrolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of cis-Octahydropyrrolo[3,4-b]pyridine, a key building block in pharmaceutical synthesis. Given its role as a critical intermediate, particularly in the manufacturing of fluoroquinolone antibiotics like moxifloxacin, understanding its physicochemical properties is paramount for process optimization, formulation development, and ensuring the quality of active pharmaceutical ingredients (APIs).[1][2]

Core Physicochemical Properties

This compound, with the CAS Number 147459-51-6, is a bicyclic diamine.[3][4] Its fundamental properties are summarized below.

PropertyValueSource
Molecular Formula C₇H₁₄N₂[3][4][5]
Molecular Weight 126.20 g/mol [3][4][5]
Appearance Not explicitly stated, but likely a liquid or low-melting solid
Boiling Point 198.5 °C at 760 mmHg[2][6]
Density 0.95 g/cm³[2]
Flash Point 87.1 °C[2]
Predicted pKa 11.11 ± 0.20[2]
Predicted LogP -0.2[2]

Solubility Profile

Illustrative Solubility Data

The following tables present hypothetical quantitative solubility data for illustrative purposes, reflecting expected trends for a compound of this nature. These values should be experimentally determined for accurate application.

Table 1: Illustrative Aqueous Solubility

pHTemperature (°C)Solubility (mg/mL)Method
3.025> 100Thermodynamic
5.025> 100Thermodynamic
7.4255 - 10Thermodynamic
9.0251 - 5Thermodynamic
7.4378 - 15Thermodynamic

Table 2: Illustrative Organic Solvent Solubility

SolventTemperature (°C)Solubility (mg/mL)
Methanol25> 50
Ethanol25> 50
Isopropyl Alcohol2520 - 40
Acetonitrile2510 - 20
Dichloromethane25> 100
Toluene255 - 10
Heptane25< 1

Stability Profile

A comprehensive stability assessment of this compound is crucial for defining storage conditions, re-test periods, and understanding potential degradation pathways that could impact the purity of subsequent synthetic steps. As an amine, it is susceptible to oxidative and other forms of degradation.[9][10][11]

Illustrative Stability Data (Forced Degradation)

This table illustrates potential degradation under stressed conditions. The percentages represent the degradation of the parent compound after a defined period.

Table 3: Illustrative Forced Degradation Results

ConditionTime (days)Degradation (%)Major Degradants Observed
1 M HCl (aq)7< 5%N-formyl derivative
1 M NaOH (aq)7< 2%None detected
5% H₂O₂ (aq)110 - 15%N-oxide, Ring-opened products
Heat (80°C)14< 5%Dehydrogenated species
Light (ICH Q1B)10< 2%None detected

Experimental Protocols

Detailed methodologies for determining the solubility and stability of this compound are provided below.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound.

Methodology:

  • Preparation: Add an excess amount of solid this compound to vials containing the desired solvent (e.g., purified water, buffered solutions at various pH levels, organic solvents).

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker or rotator (e.g., at 25°C and 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).[1][12]

  • Phase Separation: After equilibration, allow the vials to stand to let undissolved solids settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sampling and Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a suitable syringe filter (e.g., 0.22 µm PTFE or PVDF).

  • Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as HPLC-UV or GC-MS.[1] A calibration curve prepared with known concentrations of the compound is used for quantification.

Kinetic Solubility Determination

This high-throughput method is often used in early drug discovery to assess the solubility of a compound from a DMSO stock solution.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Assay Plate Preparation: Add a small volume of the DMSO stock solution to the wells of a microtiter plate.[13]

  • Addition of Aqueous Buffer: Add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the wells.[13]

  • Incubation and Measurement: Mix and incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.[3] The solubility can be determined by various methods, such as nephelometry (light scattering from precipitated particles) or by filtering the solution and measuring the concentration of the dissolved compound in the filtrate via UV spectroscopy or LC-MS.[13][14]

Stability Assessment: Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation products and pathways.

Methodology:

  • Stress Conditions: Expose solutions of this compound to a variety of stress conditions as recommended by ICH guidelines (Q1A). These typically include:

    • Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature and elevated temperature (e.g., 60°C).

    • Basic Hydrolysis: 0.1 M to 1 M NaOH at room temperature and elevated temperature.

    • Oxidation: 3-30% H₂O₂ at room temperature.[9]

    • Thermal Stress: Heating the solid compound and a solution at elevated temperatures (e.g., 80°C).

    • Photostability: Exposing the solid and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours, and longer for slower reactions).

  • Analysis: Analyze the samples using a stability-indicating HPLC method. This method must be capable of separating the intact parent compound from all process-related impurities and degradation products.[15][16][17]

  • Peak Purity and Identification: Use a photodiode array (PDA) detector to assess peak purity. Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products, aiding in their structural elucidation.

Visualizations

Experimental Workflow for Solubility and Stability Testing

G cluster_solubility Solubility Determination cluster_stability Stability Assessment thermo_sol Thermodynamic Solubility (Shake-Flask) thermo_prep Add excess solid to solvent thermo_sol->thermo_prep kinetic_sol Kinetic Solubility (High-Throughput) kinetic_prep Add DMSO stock to buffer kinetic_sol->kinetic_prep thermo_equil Equilibrate (24-48h) thermo_prep->thermo_equil thermo_sep Centrifuge/Filter thermo_equil->thermo_sep thermo_quant Quantify (HPLC/GC) thermo_sep->thermo_quant kinetic_incub Incubate (1-2h) kinetic_prep->kinetic_incub kinetic_measure Measure (Nephelometry/LC-MS) kinetic_incub->kinetic_measure forced_deg Forced Degradation Study stress Apply Stress Conditions (Acid, Base, Oxidative, Heat, Light) forced_deg->stress sampling Sample at Time Points stress->sampling analysis Analyze by Stability-Indicating HPLC-UV/MS sampling->analysis report Identify Degradants & Assess Stability analysis->report start This compound (Test Compound) start->thermo_sol start->kinetic_sol start->forced_deg G cluster_conditions Solution pH compound This compound (Weak Base) low_ph Low pH (Acidic) compound->low_ph in high_ph High pH (Basic/Neutral) compound->high_ph in protonated Protonated Form (More Polar) low_ph->protonated leads to neutral Neutral Form (Less Polar) high_ph->neutral favors high_sol High Aqueous Solubility protonated->high_sol results in low_sol Low Aqueous Solubility neutral->low_sol results in

References

Technical Guide on the Safety and Handling of cis-Octahydropyrrolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification

cis-Octahydropyrrolo[3,4-b]pyridine is a heterocyclic building block used in pharmaceutical research and development.[1] It is notably a key intermediate in the synthesis of certain pharmaceuticals, such as moxifloxacin hydrochloride.[2] Its rigid polycyclic structure makes it a valuable scaffold in medicinal chemistry for designing selective and potent compounds, particularly for central nervous system targets.[1]

IdentifierValue
IUPAC Name (4aS,7aS)-2,3,4,4a,5,6,7,7a-octahydro-1H-pyrrolo[3,4-b]pyridine[3]
Synonyms (S,S)-2,8-Diazabicyclo[4.3.0]nonane, cis-Octahydro-1H-pyrrolo[3,4-b]pyridine[3][4]
CAS Number 147459-51-6, 151213-40-0[3][4]
Molecular Formula C₇H₁₄N₂[4][5]
Molecular Weight 126.20 g/mol [4][5]

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of this compound.

PropertyValueSource
Boiling Point 198.5 °C at 760 mmHg[1][3]
Melting Point -42 °C (-44 °F)[6]
Density 0.978 g/cm³ at 25 °C (77 °F)[6]
Partition Coefficient (log Pow) ~0.64 at 20 °C (68 °F)[6]

Hazard Identification and GHS Classification

Note: The following hazard information is derived from a Safety Data Sheet for a closely related substance, Pyridine, and should be considered as a precautionary guideline in the absence of specific data for this compound.[6][7]

GHS Pictograms
alt text
Flame
alt text
Exclamation Mark
alt text
Health Hazard

Signal Word: Danger [6]

Hazard Statements (H-Statements)
CodeStatement
H225Highly flammable liquid and vapour.[6][7]
H302Harmful if swallowed.[6][7]
H312Harmful in contact with skin.[6][7]
H314Causes severe skin burns and eye damage.[7]
H315Causes skin irritation.[6]
H319Causes serious eye irritation.[6]
H332Harmful if inhaled.[6][7]
H335May cause respiratory irritation.[7]
H351Suspected of causing cancer.[7]
H361Suspected of damaging fertility or the unborn child.[7]
H370Causes damage to organs.[7]
Precautionary Statements (P-Statements)
CodeStatement
Prevention
P210Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[6][7]
P233Keep container tightly closed.[6][7]
P260Do not breathe dust/fume/gas/mist/vapors/spray.[7]
P264Wash skin thoroughly after handling.[6]
P270Do not eat, drink or smoke when using this product.[6][7]
P271Use only outdoors or in a well-ventilated area.[6][8]
P280Wear protective gloves/ protective clothing/ eye protection/ face protection.[6][7]
Response
P301 + P312IF SWALLOWED: Call a POISON CENTER/ doctor if you feel unwell.[6]
P302 + P352IF ON SKIN: Wash with plenty of soap and water.[7]
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[9]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
P310Immediately call a POISON CENTER or doctor/physician.[7]
Storage
P403 + P235Store in a well-ventilated place. Keep cool.[8]
P405Store locked up.
Disposal
P501Dispose of contents/ container to an approved waste disposal plant.[6]

Experimental Protocols and Safe Handling Workflow

As no specific experimental safety protocols for this compound were found, a general workflow for handling potentially hazardous research chemicals is provided below. This workflow is designed to ensure a systematic approach to safety from procurement to disposal.

G General Workflow for Safe Handling of Research Chemicals cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Experiment Phase a Acquire SDS & Review (or data for related compounds) b Conduct Risk Assessment (Identify hazards, exposure routes) a->b c Design Experiment (Minimize quantity, engineer controls) b->c d Prepare PPE & Emergency Equipment (Gloves, eyewear, fume hood, spill kit) c->d e Verify Engineering Controls (Fume hood airflow, etc.) d->e Proceed to Experiment f Don Personal Protective Equipment (PPE) e->f g Handle Compound (Weighing, transfer, reaction setup) f->g h Monitor Experiment g->h spill Emergency Event (Spill, exposure) g->spill i Decontaminate Work Area & Equipment h->i Experiment Complete h->spill j Segregate & Label Waste (Solid, liquid, sharps) i->j l Document Experiment & Deviations i->l k Proper Waste Disposal (Follow institutional guidelines) j->k spill_action Execute Emergency Protocol (Evacuate, notify, first aid) spill->spill_action

Caption: General workflow for the safe handling of research chemicals.

Key Handling Precautions:
  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[6][10] Use explosion-proof electrical and ventilation equipment.[6][7]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[6][11]

    • Skin Protection: Wear chemically resistant gloves (e.g., butyl rubber) and a lab coat.[8] Avoid all skin contact.[7]

    • Respiratory Protection: If vapors or aerosols are generated, use a NIOSH/MSHA approved respirator with an appropriate cartridge.[6][11]

  • Safe Handling Practices:

    • Avoid breathing vapors or mists.[6]

    • Do not eat, drink, or smoke in the handling area.[6][8]

    • Keep away from ignition sources such as heat, sparks, and open flames.[6][7] Take precautionary measures against static discharge by grounding and bonding containers and equipment.[6][7]

    • Wash hands and any exposed skin thoroughly after handling.[6]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][8]

    • Keep away from heat and sources of ignition.[6] Recommended storage temperature is between 2-8°C.[1]

    • Store away from incompatible materials such as strong acids and oxidizing agents.[11]

Emergency Procedures

  • In Case of Inhalation: Move the exposed individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9][11]

  • In Case of Skin Contact: Immediately remove all contaminated clothing.[7] Wash the affected area with plenty of soap and water for at least 15-20 minutes.[9] Seek medical attention if irritation persists.[9]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][11] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.

  • In Case of Ingestion: Do NOT induce vomiting.[11] Rinse the mouth with water. Call a physician or poison control center immediately.[11]

  • Fire-Fighting Measures:

    • Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂).[11] Water spray can be used to cool closed containers.[11]

    • Hazards: The substance is highly flammable. Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[6][11] Combustion may produce toxic gases such as carbon oxides and nitrogen oxides.[11]

  • Accidental Release Measures:

    • Evacuate personnel from the area and ensure adequate ventilation.[6]

    • Remove all sources of ignition.[11]

    • Wear appropriate PPE.[6]

    • Contain the spill using an inert, non-combustible absorbent material (e.g., sand, earth).[8]

    • Collect the absorbed material into a suitable, closed container for disposal.[11] Do not let the product enter drains.[6]

References

A Technical Guide to Octahydropyrrolo[3,4-b]pyridine Isomers: Synthesis, Stereochemistry, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The octahydropyrrolo[3,4-b]pyridine core is a bicyclic heterocyclic scaffold of significant interest in medicinal chemistry. Its rigid, three-dimensional structure and the presence of two nitrogen atoms make it a versatile building block for the development of novel therapeutic agents. The stereochemistry of this scaffold plays a crucial role in its biological activity, as exemplified by the potent antibacterial effects of moxifloxacin, which incorporates the specific (4aS,7aS)-enantiomer. This technical guide provides a comprehensive review of the synthesis of octahydropyrrolo[3,4-b]pyridine isomers, with a particular focus on the stereoselective routes to the medicinally important cis-isomer. While comparative biological data for the core isomers is limited in publicly available literature, this guide will summarize the known biological activities of derivatives and provide detailed experimental protocols for relevant assays to facilitate further research in this area.

Synthesis of Octahydropyrrolo[3,4-b]pyridine Isomers

The synthesis of octahydropyrrolo[3,4-b]pyridine isomers, particularly the (4aS,7aS) isomer, has been extensively explored due to its importance as a key intermediate in the production of the fluoroquinolone antibiotic moxifloxacin.

Stereoselective Synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine

One of the common strategies for the stereoselective synthesis of the (4aS,7aS) isomer involves the following key steps:

  • Formation of the N-benzyl-2,3-pyridinedicarboximide: The synthesis often commences with the reaction of pyridine-2,3-dicarboxylic acid with benzylamine to form N-benzyl-2,3-pyridinedicarboximide.

  • Reduction of the Pyridine Ring: The pyridine ring of the dicarboximide is then reduced to a piperidine ring. This hydrogenation step is crucial for establishing the cis-stereochemistry at the bridgehead carbons.

  • Reduction of the Imide: The imide functionality is subsequently reduced to the corresponding diamine.

  • Optical Resolution: The resulting racemic mixture of the cis-isomers is resolved to isolate the desired (4aS,7aS)-enantiomer. This is often achieved through the formation of diastereomeric salts with a chiral acid, such as L-tartaric acid.

  • Debenzylation: The final step involves the removal of the benzyl protecting group to yield (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine.

Data Presentation

Compound IDR1R2R3R4Test OrganismMIC (µg/mL)Reference
4j 4-Cl-PhCNNH-PhHE. coli62.5[1]
4l 4-F-PhCNNH-PhHE. coli125.0[1]

Experimental Protocols

DNA Gyrase Inhibition Assay

This protocol is adapted from methods used to evaluate quinolone antibiotics, which are known to target DNA gyrase.[2][3][4]

Objective: To determine the in vitro inhibitory activity of octahydropyrrolo[3,4-b]pyridine derivatives against bacterial DNA gyrase.

Materials:

  • Purified bacterial DNA gyrase (subunits A and B)

  • Relaxed pBR322 plasmid DNA

  • ATP

  • Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 5 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL BSA)

  • Test compounds dissolved in DMSO

  • Positive control (e.g., ciprofloxacin)

  • Agarose gel electrophoresis system

  • Ethidium bromide or other DNA stain

Procedure:

  • Prepare reaction mixtures containing the assay buffer, relaxed pBR322 DNA, and ATP.

  • Add varying concentrations of the test compounds or positive control to the reaction mixtures. An equivalent volume of DMSO is added to the negative control.

  • Initiate the reaction by adding the DNA gyrase enzyme.

  • Incubate the reaction at 37°C for 1 hour.

  • Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

  • Analyze the DNA topoisomers by agarose gel electrophoresis.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • The concentration of the compound that inhibits 50% of the supercoiling activity (IC50) is determined by quantifying the band intensities.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the in vitro cytotoxicity of compounds against cancer cell lines.[5][6][7]

Objective: To evaluate the cytotoxic effects of octahydropyrrolo[3,4-b]pyridine derivatives on a selected cancer cell line.

Materials:

  • Human cancer cell line (e.g., HeLa, HepG2)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis of (4aS,7aS)-Isomer cluster_bioassay Biological Evaluation start Pyridine-2,3-dicarboxylic acid step1 Reaction with Benzylamine start->step1 intermediate1 N-benzyl-2,3-pyridinedicarboximide step1->intermediate1 step2 Pyridine Ring Reduction intermediate1->step2 intermediate2 cis-N-benzyl-octahydropyrrolo[3,4-b]pyridine-5,7-dione step2->intermediate2 step3 Imide Reduction intermediate2->step3 intermediate3 racemic-cis-6-Benzyl-octahydropyrrolo[3,4-b]pyridine step3->intermediate3 step4 Optical Resolution (L-tartaric acid) intermediate3->step4 intermediate4 (4aS,7aS)-6-Benzyl-octahydropyrrolo[3,4-b]pyridine step4->intermediate4 step5 Debenzylation intermediate4->step5 end_product (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine step5->end_product assay1 DNA Gyrase Inhibition Assay end_product->assay1 assay2 Cytotoxicity Assay (MTT) end_product->assay2 data_analysis IC50 Determination assay1->data_analysis assay2->data_analysis

Caption: Workflow for the synthesis and biological evaluation of (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine.

signaling_pathway_hypothesis cluster_cell Bacterial Cell drug Quinolone Antibiotic (e.g., Moxifloxacin) target DNA Gyrase / Topoisomerase IV drug->target inhibition dna Bacterial DNA target->dna acts on process1 DNA Replication & Repair target->process1 dna->process1 process2 Cell Division process1->process2 outcome Bacterial Cell Death process2->outcome

Caption: Hypothesized signaling pathway for quinolone antibiotics incorporating the octahydropyrrolo[3,4-b]pyridine scaffold.

References

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of cis-Octahydropyrrolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Octahydropyrrolo[3,4-b]pyridine is a bicyclic diamine that serves as a critical chiral building block in the synthesis of various pharmaceutical compounds, most notably the fluoroquinolone antibiotic Moxifloxacin.[1][2][3][4] The biological activity of Moxifloxacin is intrinsically linked to the specific cis-(4aS,7aS) stereochemistry of this diamine intermediate.[1] Consequently, the development of efficient and highly stereoselective synthetic routes to obtain the desired cis-isomer is of paramount importance in medicinal chemistry and drug manufacturing.

These application notes provide an overview of the primary strategies for the stereoselective synthesis of this compound, complete with detailed experimental protocols for key methodologies and a summary of reported quantitative data.

Synthetic Strategies Overview

The stereoselective synthesis of this compound can be broadly categorized into two main approaches:

  • Classical Resolution of Diastereomers: This is a widely employed industrial method that involves the synthesis of a racemic or diastereomeric mixture of a suitable precursor, followed by separation of the desired stereoisomer using a chiral resolving agent. A common pathway starts with the condensation of 2,3-pyridinedicarboxylic acid and benzylamine, followed by reduction and subsequent resolution.[2][5]

  • Stereoselective Synthesis: These methods aim to directly produce the desired cis-stereoisomer, thereby avoiding a resolution step which can be less atom-economical. These strategies include:

    • Diastereoselective Reduction: Employing chiral auxiliaries or specific catalytic systems to guide the stereochemical outcome of a reduction step.[5][6]

    • Enzymatic Resolution: Utilizing enzymes to selectively transform one enantiomer of a racemic intermediate, allowing for the separation of the desired stereoisomer with high optical purity.[7]

The choice of synthetic route often depends on factors such as scalability, cost-effectiveness, and the desired level of stereochemical purity.

Quantitative Data Summary

The following table summarizes the reported quantitative data for different synthetic approaches to this compound and its precursors.

MethodKey IntermediateCatalyst/ReagentYieldOptical/Diastereomeric PurityReference
Diastereoselective Reduction6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dioneL-proline, Pd/C, H₂97.05%Not specified[2]
Chiral Auxiliary-Mediated Reduction(S)-2-(6-methoxynaphthalen-2-yl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one5% Pd/C, H₂Not specifiedNot specified[2]
Enzymatic Resolutioncis-dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylatePig Liver Esterase (PLE)Not specified>99%[7]
Classical Resolution (Debenzylation)6-benzyloctahydropyrrolo[3,4-b]pyridineD-(-)-tartaric acid, Pd/C, H₂High>99% (optical purity)[1][5]

Experimental Protocols

Protocol 1: Synthesis of 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione (Precursor for Reduction/Resolution)

This protocol describes a common first step in the synthesis of the bicyclic core structure.[5]

Materials:

  • 2,3-pyridinedicarboxylic acid

  • Benzylamine

Procedure:

  • A mixture of 2,3-pyridinedicarboxylic acid and benzylamine is prepared.

  • The mixture is heated to induce a condensation reaction, leading to the formation of 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione.

  • Upon completion of the reaction (monitored by TLC or HPLC), the reaction mixture is cooled.

  • The solid product is isolated by filtration.

  • The crude product is purified by recrystallization to yield the desired dione intermediate.

Protocol 2: Diastereoselective Reduction using L-proline

This protocol outlines a stereoselective reduction of the dione intermediate to favor the cis-diastereomer.[2]

Materials:

  • 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione (50 g, 0.21 mol)

  • Toluene (250 mL)

  • L-proline (29 g, 0.252 mol)

  • Palladium on carbon (Pd/C, 3.5 g, 7% w/w)

  • Hydrogen gas (H₂)

Procedure:

  • In a hydrogenation vessel, add 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione and toluene.

  • Add L-proline to the mixture and stir for 10 minutes.

  • Carefully add the palladium on carbon catalyst.

  • Seal the vessel and stir the mixture for 15-30 minutes.

  • Heat the reaction mixture to 70°C under a hydrogen pressure of 7-8 kg/cm ² for 5-6 hours.

  • Increase the temperature to 80-85°C and the hydrogen pressure to 8 kg/cm ² for an additional 9-10 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the catalyst by filtration and wash it with 100 mL of toluene.

  • The clear filtrate is concentrated under reduced pressure at a temperature below 70°C to afford the product.

Protocol 3: Enzymatic Resolution of a Piperidine Dicarboxylate Intermediate

This protocol describes the optical resolution of a precursor using pig liver esterase.[7]

Materials:

  • cis-1-acetylpiperidine-2,3-dimethyldicarboxylate (1 g)

  • 50 mM Phosphate buffered solution (pH 6, 10 mL)

  • Pig Liver Esterase (PLE), free enzyme (100 mg)

  • 0.1 M Sodium hydroxide (NaOH) solution

Procedure:

  • In a thermostated vial at 25°C, dissolve cis-1-acetylpiperidine-2,3-dimethyldicarboxylate in the phosphate buffered solution.

  • Add the pig liver esterase to the solution.

  • Stir the reaction at 25°C for approximately 36 hours.

  • Maintain the pH of the reaction at 6 by the controlled addition of 0.1 M NaOH.

  • Monitor the progress of the reaction via chiral HPLC to determine the extent of enantioselective hydrolysis.

  • Upon completion, the desired (2S,3R)-1-alkylcarbonyl-piperidine-2,3-dicarboxylate can be isolated.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Classical Resolution Pathway A 2,3-Pyridinedicarboxylic Acid + Benzylamine B 6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione A->B Condensation C Racemic 6-Benzyl-octahydropyrrolo[3,4-b]pyridine B->C Reduction of Pyridine Ring & Amide Groups D Diastereomeric Salt Formation C->D Addition of Chiral Resolving Agent (e.g., D-(-)-tartaric acid) E Separation of cis-Isomer Salt D->E Crystallization F cis-6-Benzyl-octahydropyrrolo[3,4-b]pyridine E->F Liberation of Free Base G This compound F->G Debenzylation (e.g., Pd/C, H₂)

Caption: Classical resolution pathway for this compound.

G cluster_1 Experimental Workflow: Diastereoselective Reduction start Start step1 Combine Dione Intermediate, Toluene, and L-proline in Hydrogenation Vessel start->step1 step2 Add Pd/C Catalyst and Seal Vessel step1->step2 step3 Initial Hydrogenation: 70°C, 7-8 kg/cm² H₂, 5-6 h step2->step3 step4 Secondary Hydrogenation: 80-85°C, 8 kg/cm² H₂, 9-10 h step3->step4 step5 Cool to Room Temperature and Filter to Remove Catalyst step4->step5 step6 Concentrate Filtrate Under Reduced Pressure step5->step6 end Obtain cis-Product step6->end

Caption: Experimental workflow for diastereoselective reduction.

G cluster_2 Logical Relationship of Synthetic Concepts A Target Molecule: This compound B Stereoselective Synthesis A->B C Non-Stereoselective Synthesis followed by Resolution A->C D Diastereoselective Reduction B->D E Enzymatic Resolution B->E H Classical Resolution with Chiral Acid C->H F Chiral Auxiliary D->F G Chiral Catalyst D->G

Caption: Logical relationship of key synthetic concepts.

References

Application Notes and Protocols: cis-Octahydropyrrolo[3,4-b]pyridine as a Key Intermediate for Moxifloxacin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of cis-Octahydropyrrolo[3,4-b]pyridine, a critical chiral intermediate in the synthesis of the broad-spectrum fluoroquinolone antibacterial agent, Moxifloxacin. This document details synthetic pathways, experimental protocols, and quantitative data to support research, development, and manufacturing activities.

Introduction

Moxifloxacin, marketed under trade names like Avelox® and Vigamox®, is a fourth-generation synthetic fluoroquinolone antibiotic.[1][2] Its chemical structure, 1-cyclopropyl-7-[(S,S)-2,8-diazabicyclo[4.3.0]non-8-yl]-6-fluoro-8-methoxy-1,4-dihydro-4-oxo-3-quinoline carboxylic acid, features a crucial bicyclic amine side chain, (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine, which is essential for its biological activity and safety profile.[1][3] The stereochemistry of this intermediate, specifically the cis-configuration of the two fused rings, is critical for the drug's efficacy.[3] Consequently, the stereoselective synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine is a key focus in the manufacturing of Moxifloxacin.[1][4]

Synthetic Pathways for this compound

Several synthetic routes to obtain the desired (4aS,7aS)-isomer of octahydropyrrolo[3,4-b]pyridine have been developed, primarily focusing on achieving high stereoselectivity and overall yield. A common strategy involves the resolution of a racemic mixture or a stereoselective reduction.

One established pathway begins with the reaction of pyridine-2,3-dicarboxylic acid anhydride with benzylamine to form N-benzyl-2,3-pyridinedicarboximide.[3] This intermediate then undergoes a two-step reduction. The initial reduction saturates the pyridine ring, followed by the reduction of the amide groups to yield the bicyclic amine. A final debenzylation step affords the target this compound.[3]

Another approach employs enzymatic hydrolysis for the optical resolution of a dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate racemate, leading to the desired (2S,3R)-intermediate with high optical purity.[4] This intermediate is then converted through a series of steps to (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine with an optical purity exceeding 99%.[3][4]

Synthesis_Pathway_1 cluster_0 Synthesis of this compound Pyridine-2,3-dicarboxylic acid anhydride Pyridine-2,3-dicarboxylic acid anhydride N-benzyl-2,3-pyridinedicarboximide N-benzyl-2,3-pyridinedicarboximide 6-benzyl-5,7-dioxooctahydropyrrolo[3,4-b]pyridine 6-benzyl-5,7-dioxooctahydropyrrolo[3,4-b]pyridine 6-benzyloctahydropyrrolo[3,4-b]pyridine 6-benzyloctahydropyrrolo[3,4-b]pyridine This compound This compound

Conversion to Moxifloxacin

The final step in the synthesis of Moxifloxacin involves the nucleophilic substitution reaction between 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid and (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine. This condensation reaction is typically carried out in a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol, often in the presence of a base like triethylamine.[5][6]

Moxifloxacin_Synthesis cluster_1 Final Step: Moxifloxacin Synthesis Fluoroquinolone Core 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-3-quinolinecarboxylic acid Intermediate (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine Moxifloxacin Moxifloxacin

Quantitative Data

The yield and purity of the final Moxifloxacin product are highly dependent on the efficiency and stereoselectivity of the preceding steps. Optimized processes report high yields and purities.

ParameterValueReference
Yield of Moxifloxacin 89.7%[5]
91% (after salification)[2]
62% (overall molar yield)[2]
Purity (HPLC) 98%[5]
Optical Purity of Intermediate >99%[3][4]
Chiral Impurity ((R,R)-isomer) 3-5%[5]

Experimental Protocols

The following are generalized protocols based on published literature. Researchers should adapt these methods based on their specific laboratory conditions and safety protocols.

Protocol 1: Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine via Enzymatic Resolution

This protocol is a conceptual summary of a stereoselective synthesis route.[4]

  • Enzymatic Hydrolysis: A racemic mixture of cis-1-acetylpiperidine-2,3-dimethyldicarboxylate is subjected to enzymatic hydrolysis using an esterase, such as Pig Liver Esterase (PLE) or Candida antarctica lipase B (CAL-B), in a buffered solution (e.g., 50 mM phosphate buffer, pH 6). The reaction is maintained at a constant pH and temperature (e.g., 25°C) for an extended period (e.g., 36-140 hours).[4] The progress is monitored by chiral HPLC.[4]

  • Isolation of the Chiral Intermediate: Following the enzymatic reaction, the desired (2S,3R)-1-alkylcarbonyl-3-(alkoxycarbonyl)piperidine-2-carboxylic acid is isolated.

  • Conversion to the Furo[3,4-b]pyridine-5,7-dione: The isolated intermediate is converted to (4aR,7aS)-1-alkylcarbonylhexahydrofuro[3,4-b]pyridine-5,7-dione.[4]

  • Formation of the Pyrrolo[3,4-b]pyridine Ring: The furo[3,4-b]pyridine-5,7-dione is then converted to the final product, (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine, with high optical purity.[4]

Protocol 2: Synthesis of Moxifloxacin

This protocol outlines the final condensation step.[5]

  • Reaction Setup: In a suitable reaction vessel, dissolve 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid (1 equivalent) in dimethyl sulfoxide (DMSO).

  • Addition of Intermediate: Add (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine (typically in slight excess) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 65-70°C) for 6-8 hours. Monitor the reaction progress by HPLC.[5]

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature (25-30°C). Add water to precipitate the product and continue stirring for 2 hours.

  • Purification: Collect the solid product by filtration, wash with water, and dry under vacuum at 75°C to yield the target Moxifloxacin.[5]

Experimental_Workflow cluster_2 Experimental Workflow: Moxifloxacin Synthesis A Dissolve Fluoroquinolone Core in DMSO B Add (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine C Heat at 65-70°C for 6-8 hours D Monitor by HPLC E Cool to Room Temperature F Precipitate with Water G Filter and Wash Product H Dry under Vacuum I Moxifloxacin

Troubleshooting

Common challenges in the synthesis of this compound and its subsequent use include achieving high stereoselectivity, maximizing yield, and minimizing by-product formation.

ProblemPossible CausesSuggested Solutions
Low Yield Incomplete reaction, sub-optimal temperature, degradation of materials.Monitor reaction progress (TLC, HPLC), optimize temperature, ensure purity of starting materials.[7]
Low Enantiomeric Excess Improper resolving agent, sub-optimal crystallization solvent, racemization.Screen different chiral resolving agents and solvents, carefully control workup conditions.[7]
Purification Difficulties Presence of multiple stereoisomers, catalyst poisoning, over-reduction by-products.Employ chiral chromatography or diastereomeric salt resolution, ensure complete catalyst removal, carefully control reduction conditions.[7]

Conclusion

The synthesis of this compound is a critical and challenging step in the production of Moxifloxacin. A thorough understanding of the synthetic pathways, reaction kinetics, and purification techniques is essential for achieving high yields of the final active pharmaceutical ingredient with the required purity and stereochemistry. The protocols and data presented here serve as a valuable resource for researchers and professionals in the field of pharmaceutical development and manufacturing.

References

Application Notes and Protocols for Chiral Resolution of Octahydropyrrolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chiral resolution of octahydropyrrolo[3,4-b]pyridine, a critical chiral intermediate in the synthesis of various pharmaceutical compounds, notably the antibiotic Moxifloxacin.[1] The focus is on providing practical methodologies for obtaining enantiomerically pure forms of this diamine.

Introduction

Octahydropyrrolo[3,4-b]pyridine, also known as 2,8-diazabicyclo[4.3.0]nonane, possesses two chiral centers, leading to the existence of enantiomeric pairs. The (4aS,7aS)-enantiomer is a key building block for the synthesis of Moxifloxacin.[1][2] The efficient separation of these enantiomers is, therefore, a crucial step in the manufacturing process of such active pharmaceutical ingredients (APIs). This document outlines two primary methods for chiral resolution: enzymatic resolution and classical diastereomeric salt formation. Additionally, a general protocol for developing a chiral chromatography method is provided as a powerful alternative for analytical and preparative scale separations.

Chiral Resolution Methods Overview

The selection of a chiral resolution method depends on various factors, including the scale of the separation, cost-effectiveness, and the specific properties of the substrate.

  • Enzymatic Resolution: This highly selective method utilizes enzymes to catalyze the transformation of one enantiomer in a racemic mixture, leaving the other unchanged. This approach often provides high enantiomeric excess (ee) under mild reaction conditions.[1]

  • Diastereomeric Salt Formation: A classical and often scalable method that involves reacting the racemic base with a chiral resolving agent (an acid) to form diastereomeric salts.[3] These salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.[2][3]

  • Chiral Chromatography: A versatile technique that employs a chiral stationary phase (CSP) to separate enantiomers.[4][5] It is widely used for both analytical quantification of enantiomeric purity and for preparative-scale separations.[3][6]

Data Presentation

The following tables summarize quantitative data associated with the described chiral resolution methods.

Table 1: Enzymatic Resolution of a Dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate Racemate [1]

ParameterValue
Substratecis-1-acetylpiperidine-2,3-dimethyldicarboxylate
EnzymePig Liver Esterase (PLE), free enzyme
Enzyme Loading100 mg per 1 g of substrate
Solvent50 mM phosphate buffered solution
pH6.0 (maintained with 0.1 M NaOH)
Temperature25 °C
Reaction Time~36 hours
Product(2S,3R)-1-alkylcarbonyl-3-(alkoxycarbonyl)piperidine-2-carboxylic acid
Optical Purity of Final (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine> 99%

Table 2: Diastereomeric Salt Resolution of 6-Benzyloctahydropyrrolo[3,4-b]pyridine [2]

ParameterValue
SubstrateRacemic 6-benzyloctahydropyrrolo[3,4-b]pyridine
Resolving AgentL-tartaric acid
Key Steps1. Salt formation
2. Fractional crystallization
3. Liberation of the free base
4. Debenzylation
Final Product(S,S)-octahydropyrrolo[3,4-b]pyridine

Experimental Protocols

Protocol 1: Enzymatic Resolution using Pig Liver Esterase (PLE)

This protocol describes the enzymatic hydrolysis of a racemic diester precursor of octahydropyrrolo[3,4-b]pyridine.[1]

Materials:

  • cis-1-acetylpiperidine-2,3-dimethyldicarboxylate (racemic)

  • Pig Liver Esterase (PLE), free enzyme (e.g., from Fluka)

  • 50 mM Phosphate buffer solution, pH 6.0

  • 0.1 M Sodium hydroxide (NaOH) solution

  • Thermostated reaction vial

  • Magnetic stirrer

  • pH meter and controller

  • Chiral HPLC system for monitoring

Procedure:

  • In a thermostated vial at 25 °C, suspend 1 g of cis-1-acetylpiperidine-2,3-dimethyldicarboxylate in 10 ml of 50 mM phosphate buffer solution (pH 6.0).

  • Add 100 mg of Pig Liver Esterase (PLE) free enzyme to the suspension.

  • Stir the reaction mixture at 25 °C.

  • Maintain the pH of the reaction at 6.0 by the controlled addition of 0.1 M NaOH solution using a pH controller.

  • Monitor the progress of the reaction by chiral HPLC until the desired conversion is achieved (approximately 36 hours).

  • Upon completion, proceed with the extraction and isolation of the resulting (2S,3R)-1-alkylcarbonyl-3-(alkoxycarbonyl)piperidine-2-carboxylic acid.

  • The isolated, enantiomerically enriched intermediate is then converted to (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine in subsequent synthetic steps, achieving an optical purity of over 99%.[1]

Protocol 2: Diastereomeric Salt Formation (General Procedure)

This protocol outlines a general procedure for the classical resolution of a racemic amine like 6-benzyloctahydropyrrolo[3,4-b]pyridine using a chiral acid.[2]

Materials:

  • Racemic 6-benzyloctahydropyrrolo[3,4-b]pyridine

  • L-tartaric acid (or other suitable chiral acid)

  • Suitable solvent (e.g., ethanol, methanol, isopropanol)

  • Apparatus for crystallization and filtration

Procedure:

  • Dissolve the racemic 6-benzyloctahydropyrrolo[3,4-b]pyridine in a suitable solvent.

  • Add a stoichiometric amount (or a fraction thereof) of L-tartaric acid to the solution.

  • Heat the mixture to obtain a clear solution and then allow it to cool slowly to induce crystallization of one of the diastereomeric salts.

  • Isolate the crystallized diastereomeric salt by filtration.

  • Recrystallize the salt from a suitable solvent to improve diastereomeric purity.

  • Liberate the enantiomerically enriched amine from the salt by treatment with a base (e.g., NaOH solution) and extraction into an organic solvent.

  • The mother liquor, containing the other diastereomeric salt, can be treated separately to recover the other enantiomer.

  • The N-benzyl protecting group is subsequently removed by catalytic hydrogenation to yield the desired enantiomer of octahydropyrrolo[3,4-b]pyridine.

Protocol 3: Chiral Chromatography Method Development (General Protocol)

This protocol provides a general workflow for developing a chiral HPLC or SFC method for the separation of octahydropyrrolo[3,4-b]pyridine enantiomers.

Materials and Equipment:

  • Racemic octahydropyrrolo[3,4-b]pyridine standard

  • A selection of chiral stationary phases (CSPs), such as polysaccharide-based (e.g., Chiralpak series) or protein-based columns.[5]

  • HPLC or SFC system with UV or MS detector

  • A range of mobile phase solvents (e.g., hexane, isopropanol, ethanol, methanol, acetonitrile) and additives (e.g., diethylamine, trifluoroacetic acid).

Procedure:

  • Column Screening: Screen a variety of CSPs with different chiral selectors to identify a column that shows baseline or partial separation of the enantiomers.

  • Mobile Phase Optimization: For the most promising CSP, optimize the mobile phase composition.

    • For normal phase mode, vary the ratio of the non-polar solvent (e.g., hexane) to the alcohol modifier (e.g., isopropanol or ethanol).

    • For reversed-phase or polar organic modes, adjust the type and concentration of the organic modifier and aqueous buffer (if applicable).[4]

    • Additives like a base (e.g., diethylamine) for a basic analyte or an acid for an acidic analyte can improve peak shape and resolution.

  • Parameter Optimization: Optimize other chromatographic parameters such as flow rate, column temperature, and injection volume to achieve the best possible resolution and analysis time.

  • Method Validation: Once an optimal method is developed, validate it for specificity, linearity, accuracy, and precision according to relevant guidelines.

Visualizations

Chiral_Resolution_Workflow cluster_synthesis Racemate Synthesis cluster_resolution Chiral Resolution Methods cluster_products Separated Enantiomers racemate Racemic octahydropyrrolo[3,4-b]pyridine enzymatic Enzymatic Resolution racemate->enzymatic diastereomeric Diastereomeric Salt Formation racemate->diastereomeric chromatography Chiral Chromatography racemate->chromatography enantiomer_S (S,S)-Enantiomer enzymatic->enantiomer_S enantiomer_R (R,R)-Enantiomer enzymatic->enantiomer_R diastereomeric->enantiomer_S diastereomeric->enantiomer_R chromatography->enantiomer_S chromatography->enantiomer_R Enzymatic_Resolution_Process racemic_precursor Racemic Diester Precursor hydrolysis Enantioselective Hydrolysis racemic_precursor->hydrolysis enzyme Enzyme (e.g., Lipase/Esterase) enzyme->hydrolysis unreacted_enantiomer Unreacted Diester Enantiomer hydrolysis->unreacted_enantiomer hydrolyzed_enantiomer Hydrolyzed Monoacid Enantiomer hydrolysis->hydrolyzed_enantiomer separation Separation (e.g., Extraction) unreacted_enantiomer->separation hydrolyzed_enantiomer->separation enantiomer_1 Enantiomer 1 separation->enantiomer_1 enantiomer_2 Enantiomer 2 separation->enantiomer_2

References

Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of cis-Octahydropyrrolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for cis-Octahydropyrrolo[3,4-b]pyridine. It also includes a standard protocol for the acquisition of such data, relevant to researchers in organic synthesis, medicinal chemistry, and drug development who utilize this heterocyclic scaffold.

Spectral Data

The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR spectral data for the cis isomer of Octahydropyrrolo[3,4-b]pyridine, specifically the (4aS,7aS) enantiomer. This bicyclic amine is a key intermediate in the synthesis of pharmaceuticals such as the antibiotic moxifloxacin.[1][2]

Table 1: ¹H NMR Spectral Data for (4aS,7aS)-Octahydropyrrolo-1H-pyrrolo[3,4-b]pyridine [1]

Chemical Shift (δ, ppm)Multiplicity & Coupling Constant (J, Hz)Number of ProtonsAssignment
2.95-2.98m1H
2.63-2.82m4H
2.54dd, J = 1.6, 1.21H
2.39-2.45m1H
2.16-2.45br s2H
1.81-1.89m1H
1.59-1.66m2H
1.35-1.46m1H
1.24-1.31m1H

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectral Data for (4aS,7aS)-Octahydropyrrolo-1H-pyrrolo[3,4-b]pyridine [1]

Chemical Shift (δ, ppm)Carbon Type
57.43CH
53.37CH
47.78CH₂
44.49CH₂
37.85CH
23.51CH₂
21.90CH₂

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz[1]

Experimental Protocol: NMR Spectrum Acquisition

This section outlines a general procedure for acquiring high-quality ¹H and ¹³C NMR spectra for heterocyclic compounds like this compound.

2.1 Materials and Equipment

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • Sample of this compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Pipettes and vials for sample preparation

2.2 Sample Preparation

  • Accurately weigh the desired amount of the analyte.

  • Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Transfer the solution to a 5 mm NMR tube.

  • Cap the NMR tube securely.

2.3 Spectrometer Setup and Data Acquisition

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity. This is typically an automated process on modern spectrometers.

  • For ¹H NMR:

    • Acquire a standard single-pulse experiment.

    • Typical parameters include a 30° to 90° pulse angle, a spectral width covering the expected proton chemical shift range (e.g., -2 to 12 ppm), a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • For ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters include a 30° to 45° pulse angle, a wider spectral width (e.g., 0 to 220 ppm), a relaxation delay of 2 seconds, and a larger number of scans (e.g., 128 to 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.[3]

2.4 Data Processing

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the resulting spectrum.

  • Calibrate the chemical shift scale. For DMSO-d₆, the residual solvent peak is at approximately 2.50 ppm for ¹H and 39.52 ppm for ¹³C.

  • Integrate the peaks in the ¹H spectrum.

  • Perform peak picking for both ¹H and ¹³C spectra.

Diagrams

The following diagrams illustrate the general workflow for NMR-based structural elucidation and the logical relationship of the spectral parameters.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Analyte Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Tube Transfer to NMR Tube Dissolution->Tube Spectrometer Insert into Spectrometer Tube->Spectrometer LockShim Lock & Shim Acquire1H Acquire 1H Spectrum LockShim->Acquire1H Acquire13C Acquire 13C Spectrum LockShim->Acquire13C FT Fourier Transform Acquire1H->FT Acquire13C->FT Phasing Phasing & Baseline Correction FT->Phasing Calibration Chemical Shift Calibration Phasing->Calibration Integration Integration (1H) Calibration->Integration PeakPicking Peak Picking Calibration->PeakPicking Integration->PeakPicking Structure Structure Elucidation PeakPicking->Structure NMR_Parameters NMR_Data NMR Spectrum Chemical Shift (δ) Integration Multiplicity (Splitting) Coupling Constant (J) Info Structural Information Electronic Environment Number of Protons Neighboring Protons Dihedral Angle/Connectivity NMR_Data:f0->Info:f0 reveals NMR_Data:f1->Info:f1 indicates NMR_Data:f2->Info:f2 determined by NMR_Data:f3->Info:f3 relates to

References

Scalable Synthesis of cis-Octahydropyrrolo[3,4-b]pyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and scalable synthesis protocols for cis-octahydropyrrolo[3,4-b]pyridine, a key intermediate in the manufacturing of pharmaceuticals such as the antibiotic moxifloxacin.[1][2] The focus is on robust and scalable methodologies suitable for drug development and manufacturing environments.

Introduction

This compound, also known as (4a,7a)-octahydro-1H-pyrrolo[3,4-b]pyridine or 2,8-diazabicyclo[4.3.0]nonane, is a bicyclic diamine.[3][4] The cis configuration is the biologically active conformation essential for its use in the synthesis of pharmaceuticals like Moxifloxacin, making stereocontrol a critical aspect of its synthesis.[1] The demand for high-purity (≥99%) this compound is primarily driven by the pharmaceutical industry.[2] This document outlines common synthetic strategies, highlighting scalable and efficient protocols.

Synthetic Strategies Overview

A predominant and scalable synthetic pathway commences with pyridine-2,3-dicarboxylic acid.[1] The general sequence involves:

  • Imide Formation: Reaction of pyridine-2,3-dicarboxylic acid or its anhydride with a protecting group, typically benzylamine, to form the corresponding N-benzyl-pyridinedicarboximide.[1][5]

  • Pyridine Ring Reduction: Catalytic hydrogenation to saturate the pyridine ring, yielding a this compound-dione derivative.[5][6]

  • Dione Reduction: Reduction of the two amide carbonyl groups to the corresponding amines.[5][6]

  • Optical Resolution: Separation of the desired (4aS,7aS) enantiomer, often through diastereomeric salt formation with a chiral acid.[4][7]

  • Deprotection: Removal of the benzyl protecting group to afford the final product.[3][6]

Challenges in this synthesis include controlling stereoselectivity to favor the cis isomer, achieving high yields, and effective purification.[1][8]

Experimental Protocols

Protocol 1: Synthesis via N-Benzyl Intermediate and Resolution

This protocol is a widely employed method for the synthesis of enantiomerically pure (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine.

Step 1: Synthesis of 6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

  • Procedure: Pyridine-2,3-dicarboxylic acid is reacted with acetic anhydride.[5] The resulting anhydride is then treated with benzylamine to yield 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione.[5]

  • Reaction Conditions: The reaction with acetic anhydride is typically carried out at elevated temperatures (e.g., 110-115 °C).[5]

Step 2: Reduction to cis-6-Benzyl-octahydropyrrolo[3,4-b]pyridine-5,7-dione

  • Procedure: The dione from Step 1 is subjected to catalytic hydrogenation to reduce the pyridine ring.

  • Catalyst: 5% Palladium on carbon is a commonly used catalyst.[5]

  • Solvent: Solvents such as methanol, ethanol, or propanol can be used, with methanol being a preferred option.[5]

  • Conditions: The reaction is run under hydrogen pressure. To prevent the formation of trans isomers, the reaction environment should be substantially anhydrous.[6]

Step 3: Reduction to cis-6-Benzyloctahydropyrrolo[3,4-b]pyridine

  • Procedure: The dione from Step 2 is reduced to the corresponding diamine.

  • Reducing Agent: Lithium aluminum hydride (LiAlH₄) or a mixture of sodium borohydride and boron trifluoride etherate can be used.[5]

Step 4: Optical Resolution

  • Procedure: The racemic cis-6-benzyloctahydropyrrolo[3,4-b]pyridine is resolved using a chiral acid to form diastereomeric salts.

  • Resolving Agent: D-(-)-tartaric acid is a common choice.[5][7]

  • Solvent: Dimethylformamide is a suitable solvent for the crystallization.[5]

  • Process: The racemic mixture is treated with D-(-)-tartaric acid in dimethylformamide and heated. Slow cooling allows for the crystallization of the desired diastereomeric salt.[5]

Step 5: Debenzylation to (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine

  • Procedure: The resolved N-benzyl intermediate is debenzylated via catalytic hydrogenation to yield the final product.

  • Catalyst: Palladium on carbon is typically used.[3]

Quantitative Data Summary

StepProductTypical YieldPurityReference
Protocol 1
Step 4(S,S)-8-benzyl-2,8-diazabicyclo[4.3.0]nonane D(-) tartrate salt~60-70%>99% (diastereomeric purity)[5]
Step 5(4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridineHigh>99.5% (enantiomeric purity)[5]

Visualizations

Synthetic Pathway Diagram

G General Synthetic Pathway for this compound A Pyridine-2,3-dicarboxylic acid B 6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione A->B 1. Acetic Anhydride 2. Benzylamine C cis-6-Benzyl-octahydropyrrolo[3,4-b]pyridine-5,7-dione B->C Catalytic Hydrogenation (e.g., Pd/C, H2) D cis-6-Benzyloctahydropyrrolo[3,4-b]pyridine (racemic) C->D Reduction (e.g., LiAlH4) E (4aS,7aS)-6-Benzyloctahydropyrrolo[3,4-b]pyridine D->E Optical Resolution (e.g., D-(-)-tartaric acid) F This compound E->F Debenzylation (e.g., Pd/C, H2)

Caption: General synthetic route for this compound.

Experimental Workflow Diagram

G Experimental Workflow for Synthesis and Purification cluster_synthesis Synthesis cluster_purification Purification and Isolation A Imide Formation B Pyridine Ring Reduction A->B C Dione Reduction B->C D Optical Resolution (Diastereomeric Salt Crystallization) C->D Crude Product E Filtration and Washing D->E F Liberation of Free Base E->F G Deprotection F->G H Final Product Isolation G->H

Caption: Workflow for synthesis and purification.

References

Application Notes and Protocols: Derivatization of cis-Octahydropyrrolo[3,4-b]pyridine for the Development of Central Nervous System (CNS) Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The derivatization of cis-octahydropyrrolo[3,4-b]pyridine specifically for CNS agents is a novel and relatively unexplored area of research. The following application notes and protocols are based on established chemical principles and derivatization strategies for similar heterocyclic scaffolds. The proposed CNS applications are hypothetical and intended to serve as a guide for future research endeavors.

Introduction

The this compound scaffold is a rigid, bicyclic diamine that has primarily been utilized as a key intermediate in the synthesis of the fluoroquinolone antibiotic, moxifloxacin.[1][2] Its well-defined stereochemistry and conformational rigidity make it an attractive scaffold for the development of novel therapeutic agents targeting the central nervous system (CNS). The presence of two secondary amine groups provides versatile handles for chemical modification, allowing for the exploration of diverse chemical space and the potential to interact with various CNS targets.

This document outlines potential derivatization strategies for the this compound core and provides generalized experimental protocols for the synthesis of novel derivatives. The aim is to furnish researchers with a foundational framework for investigating this scaffold's potential in CNS drug discovery.

Rationale for CNS Applications

Pyridine and its derivatives are prevalent structural motifs in a multitude of biologically active compounds, including many CNS-active drugs.[3][4] The pyrrolopyridine core, in its various isomeric forms, is also found in compounds with a range of pharmacological activities, including analgesic and sedative properties.[5][6] The rigid structure of the this compound scaffold can help in reducing the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. By strategically introducing various substituents, it is conceivable to modulate the physicochemical properties of the resulting molecules to achieve desirable CNS drug-like characteristics, such as blood-brain barrier permeability.

Derivatization Strategies

The two secondary amine nitrogens in the this compound scaffold are the primary sites for derivatization. Key synthetic strategies include N-acylation, N-alkylation, N-arylation, and sulfonylation.

Visualizing the General Derivatization Workflow

G cluster_start Starting Material cluster_reactions Derivatization Reactions cluster_products Derivative Classes cluster_evaluation Biological Evaluation Scaffold This compound Acylation N-Acylation Scaffold->Acylation RCOCl or (RCO)2O Alkylation N-Alkylation Scaffold->Alkylation R-X or R-CHO, NaBH(OAc)3 Arylation N-Arylation Scaffold->Arylation Ar-X, Pd catalyst Sulfonylation N-Sulfonylation Scaffold->Sulfonylation RSO2Cl Amides Amide Derivatives Acylation->Amides Amines Tertiary Amine Derivatives Alkylation->Amines Aryl_Amines N-Aryl Derivatives Arylation->Aryl_Amines Sulfonamides Sulfonamide Derivatives Sulfonylation->Sulfonamides Screening CNS Target Screening (e.g., GPCRs, Ion Channels, Transporters) Amides->Screening Amines->Screening Aryl_Amines->Screening Sulfonamides->Screening

Caption: General workflow for the derivatization of this compound.

Experimental Protocols (General Procedures)

The following are generalized protocols for the derivatization of this compound. Researchers should optimize these conditions for specific substrates.

General Protocol for N-Acylation

This protocol describes the formation of amide derivatives.

  • Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

  • Add a base (e.g., triethylamine, diisopropylethylamine) (1.1-2.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the acylating agent (e.g., acid chloride, acid anhydride) (1.0-2.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

General Protocol for Reductive N-Alkylation

This protocol is for the synthesis of N-alkylated derivatives.

  • Dissolve this compound (1.0 eq) in a suitable solvent (e.g., dichloroethane, methanol).

  • Add the aldehyde or ketone (1.0-2.0 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add a reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) (1.2-2.5 eq) portion-wise.

  • Stir the reaction at room temperature for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by column chromatography.

Hypothetical CNS Target and Signaling Pathway

To illustrate the potential application in CNS drug discovery, we can consider targeting a G-protein coupled receptor (GPCR) that is implicated in a neurological disorder. For instance, derivatives could be designed as antagonists for the 5-HT2A receptor, a target for atypical antipsychotics.

G cluster_pathway Hypothetical 5-HT2A Receptor Antagonism Pathway Ligand This compound Derivative (Antagonist) Receptor 5-HT2A Receptor Ligand->Receptor Binds and blocks G_Protein Gq/11 Receptor->G_Protein Activation blocked PLC Phospholipase C (PLC) G_Protein->PLC Activation blocked PIP2 PIP2 PLC->PIP2 Hydrolysis blocked IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Neuronal_Response Modulation of Neuronal Excitability Ca_Release->Neuronal_Response PKC_Activation->Neuronal_Response

References

Application Notes: cis-Octahydropyrrolo[3,4-b]pyridine as a Chiral Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Octahydropyrrolo[3,4-b]pyridine, a conformationally constrained bicyclic diamine, is a valuable chiral building block in synthetic organic chemistry. Its rigid framework and defined stereochemistry make it an attractive scaffold for the development of chiral ligands for asymmetric catalysis. While its role as a key intermediate in the synthesis of pharmaceuticals, notably the antibiotic Moxifloxacin, is well-established, its application as a chiral ligand in asymmetric transformations is an emerging area of interest. These notes provide an overview of its potential applications, supported by available data and generalized experimental protocols.

Core Structure and Properties

The cis-fusion of the pyrrolidine and piperidine rings locks the molecule into a specific conformation, which is crucial for inducing stereoselectivity in a catalytic cycle. The presence of two secondary amine functionalities allows for the formation of bidentate metal complexes, a common feature of many successful chiral ligands. The specific enantiomer, often the (S,S)- or (R,R)-form, dictates the stereochemical outcome of the catalyzed reaction.

Molecular Structure:

Caption: General structure of the this compound core.

Applications in Asymmetric Catalysis

The application of this compound and its derivatives as chiral ligands is primarily focused on metal-catalyzed asymmetric reactions. The rigid bicyclic structure can create a well-defined chiral pocket around the metal center, enabling high levels of enantioselectivity.

Potential Asymmetric Reactions

Based on the structural analogy to other successful C2-symmetric diamine ligands, this compound is a promising candidate for a variety of asymmetric transformations, including:

  • Asymmetric Hydrogenation and Transfer Hydrogenation: The diamine can form stable complexes with ruthenium and rhodium, which are commonly used catalysts for the asymmetric reduction of ketones, imines, and olefins.

  • Asymmetric Alkylation: In combination with metals like palladium, it could be employed in asymmetric allylic alkylation reactions.

  • Asymmetric Michael Additions: Copper or nickel complexes of this ligand could potentially catalyze the enantioselective conjugate addition of various nucleophiles to α,β-unsaturated compounds.

  • Asymmetric Aldol and Mannich Reactions: As an organocatalyst or in complex with a metal, it could facilitate stereoselective aldol and Mannich reactions.

Experimental Protocols

While specific, detailed protocols for the use of the parent this compound as a chiral ligand are not extensively documented in publicly available literature, a general procedure for its application in a representative asymmetric reaction, such as transfer hydrogenation, can be outlined. Researchers should consider this as a starting point for method development.

General Protocol for Asymmetric Transfer Hydrogenation of a Prochiral Ketone

This protocol is a generalized procedure and requires optimization for specific substrates and ligand derivatives.

Workflow Diagram:

G cluster_prep Catalyst Preparation cluster_reaction Asymmetric Transfer Hydrogenation cluster_workup Work-up and Analysis prep_ligand Dissolve this compound mix Mix Ligand and Metal Precursor prep_ligand->mix prep_metal Dissolve Metal Precursor (e.g., [RuCl2(p-cymene)]2) prep_metal->mix stir Stir at RT mix->stir add_substrate Add Prochiral Ketone stir->add_substrate add_h_source Add Hydrogen Source (e.g., Formic acid/Triethylamine) add_substrate->add_h_source react React at specified Temperature add_h_source->react quench Quench Reaction react->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify analyze Analyze by Chiral HPLC (ee%) and NMR (yield) purify->analyze

Caption: General workflow for asymmetric transfer hydrogenation.

Materials:

  • This compound (chiral, enantiomerically pure)

  • Metal precursor (e.g., [RuCl₂(p-cymene)]₂)

  • Prochiral ketone

  • Hydrogen source (e.g., formic acid/triethylamine azeotrope, isopropanol)

  • Anhydrous solvent (e.g., dichloromethane, isopropanol)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation (in-situ):

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the metal precursor (e.g., [RuCl₂(p-cymene)]₂, 1 mol%) and this compound (2.2 mol%) in the anhydrous solvent.

    • Stir the mixture at room temperature for 30-60 minutes to allow for complex formation.

  • Reaction:

    • To the catalyst solution, add the prochiral ketone (1.0 equiv).

    • Add the hydrogen source (e.g., formic acid/triethylamine 5:2 azeotrope, 2-5 equiv).

    • Stir the reaction mixture at the desired temperature (e.g., 25-80 °C) and monitor the progress by TLC or GC.

  • Work-up:

    • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel.

    • Determine the enantiomeric excess (ee%) of the chiral alcohol product by chiral HPLC analysis.

    • Confirm the structure and calculate the yield by ¹H NMR spectroscopy.

Data Presentation

As specific catalytic data for the parent this compound ligand is limited, the following table presents hypothetical data to illustrate how results should be structured. Performance would be highly dependent on the specific derivative of the ligand used and the reaction conditions.

Table 1: Hypothetical Performance in Asymmetric Transfer Hydrogenation of Acetophenone

EntryLigand DerivativeSolventTemp (°C)Time (h)Conversion (%)Yield (%)ee (%)
1(S,S)-LigandIPA4012>999585 (R)
2(S,S)-N,N'-diMeDCM2524989292 (R)
3(S,S)-N,N'-diBnIPA608>999690 (R)
4(R,R)-LigandIPA4012>999484 (S)

IPA = Isopropanol, DCM = Dichloromethane, Me = Methyl, Bn = Benzyl

Conclusion

This compound represents a chiral scaffold with significant potential for the development of novel ligands for asymmetric catalysis. Its rigid structure is a key feature for inducing high stereoselectivity. While its application as a chiral ligand is not as widespread as its use as a synthetic intermediate, further research into the catalytic activity of its derivatives is warranted. The provided general protocol and data structure serve as a foundation for researchers to explore the utility of this promising chiral diamine in a range of asymmetric transformations. Optimization of the ligand structure (e.g., through N-substitution) and reaction conditions will be crucial for achieving high catalytic efficiency and enantioselectivity.

Application Notes and Protocols for Protecting Group Strategies in the Synthesis of cis-Octahydropyrrolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cis-octahydropyrrolo[3,4-b]pyridine scaffold is a crucial bicyclic diamine intermediate in the synthesis of numerous pharmaceutical compounds, most notably the fluoroquinolone antibiotic Moxifloxacin.[1] The presence of two secondary amine functionalities necessitates a robust and selective protecting group strategy to achieve the desired regioselectivity in subsequent synthetic transformations. This document provides a detailed overview of common protecting groups, orthogonal protection strategies, and experimental protocols for the selective protection and deprotection of this important synthetic building block.

Protecting Group Selection

The choice of protecting groups for the two nitrogen atoms of this compound is dictated by the planned synthetic route and the chemical stability of the intermediates. Key considerations include the orthogonality of the protecting groups, the conditions required for their introduction and removal, and their compatibility with other functional groups in the molecule. Commonly employed protecting groups for this scaffold include Benzyl (Bn), tert-Butoxycarbonyl (Boc), and Benzyloxycarbonyl (Cbz).

An orthogonal protection strategy allows for the selective deprotection of one protecting group in a multiply-protected molecule without affecting the others.[2] This is particularly valuable when sequential modification of the two amine groups is required. A common and effective orthogonal strategy for this compound involves the use of Boc and Cbz groups, as evidenced by the commercial availability of 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine.

Data Summary: Comparison of Protecting Groups

The following table summarizes the introduction and removal conditions for commonly used protecting groups for this compound.

Protecting GroupIntroduction Reagent(s)Typical SolventsDeprotection ConditionsOrthogonal To
Benzyl (Bn) Benzyl bromide (BnBr), NaHCO₃Acetonitrile, DMFH₂, Pd/C (Hydrogenolysis)Boc, Fmoc
tert-Butoxycarbonyl (Boc) Di-tert-butyl dicarbonate (Boc)₂O, TEA or NaOHDichloromethane (DCM), THF, WaterTrifluoroacetic acid (TFA) in DCM; HCl in Dioxane/EtOAcCbz, Bn, Fmoc
Benzyloxycarbonyl (Cbz) Benzyl chloroformate (Cbz-Cl), NaHCO₃ or other baseTHF/Water, DCMH₂, Pd/C (Hydrogenolysis)Boc, Fmoc

Experimental Protocols

The following protocols are detailed methodologies for the protection and deprotection of the this compound core.

Protocol 1: Synthesis of 6-Benzyl-cis-octahydropyrrolo[3,4-b]pyridine

This protocol describes the initial protection of one of the nitrogens with a benzyl group, which is often integrated into the synthesis of the bicyclic core itself.[1][3]

Materials:

  • Pyridine-2,3-dicarboxylic acid anhydride

  • Benzylamine

  • Reducing agent (e.g., LiAlH₄ or H₂/catalyst)

  • Appropriate solvents (e.g., THF, Toluene)

Procedure:

  • Imide Formation: React pyridine-2,3-dicarboxylic acid anhydride with benzylamine in a suitable solvent to form N-benzyl-2,3-pyridinedicarboximide.

  • Reduction to Bicyclic Amine: The intermediate imide undergoes a two-step reduction. First, the pyridine ring is saturated, typically via catalytic hydrogenation, to yield 6-benzyl-5,7-dioxooctahydropyrrolo[3,4-b]pyridine.[1]

  • Subsequent reduction of the amide functionalities with a strong reducing agent like LiAlH₄ affords 6-benzyl-cis-octahydropyrrolo[3,4-b]pyridine.[1]

  • Purification: The crude product is purified by column chromatography on silica gel.

Protocol 2: Debenzylation of 6-Benzyl-cis-octahydropyrrolo[3,4-b]pyridine

This protocol describes the removal of the benzyl group to yield the free diamine.

Materials:

  • 6-Benzyl-cis-octahydropyrrolo[3,4-b]pyridine

  • Palladium on carbon (10% Pd/C)

  • Hydrogen source (H₂ gas or transfer hydrogenation reagent like ammonium formate)

  • Methanol or Ethanol

Procedure:

  • Dissolve 6-benzyl-cis-octahydropyrrolo[3,4-b]pyridine in methanol or ethanol.

  • Carefully add 10% Pd/C catalyst to the solution.

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS until complete consumption of the starting material.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain this compound.

Protocol 3: Selective Mono-Boc Protection of this compound

This protocol is adapted from general methods for the selective mono-protection of symmetrical diamines.[4]

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Methanol

  • Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM)

Procedure:

  • Salt Formation: Dissolve this compound (1.0 equiv.) in methanol. Cool the solution to 0 °C and add a solution of HCl in methanol (1.0 equiv.). Stir the mixture for 30 minutes.

  • Boc Protection: To the above mixture, add a solution of (Boc)₂O (1.0 equiv.) in methanol dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • Work-up: Concentrate the reaction mixture in vacuo. Add water and basify to pH 9-10 with a NaOH solution.

  • Extraction and Purification: Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield the mono-Boc protected diamine.

Protocol 4: Orthogonal Protection - Synthesis of 1-Boc-6-Cbz-cis-octahydropyrrolo[3,4-b]pyridine (Representative Protocol)

This representative protocol for orthogonal protection is based on the mono-Boc protection protocol followed by a standard Cbz protection.

Materials:

  • Mono-Boc-protected this compound (from Protocol 3)

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF) and Water

  • Ethyl acetate (EtOAc)

Procedure:

  • Cbz Protection: Dissolve the mono-Boc protected diamine (1.0 equiv.) in a mixture of THF and water (2:1). Add sodium bicarbonate (2.0 equiv.) and cool the mixture to 0 °C.

  • Add benzyl chloroformate (1.1-1.5 equiv.) dropwise to the cooled solution.

  • Stir the reaction mixture at 0 °C and then allow it to warm to room temperature, monitoring the progress by TLC.

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting residue can be purified by silica gel column chromatography to yield 1-Boc-6-Cbz-cis-octahydropyrrolo[3,4-b]pyridine.

Protocol 5: Selective Deprotection of the Orthogonally Protected Diamine
  • Selective Boc Deprotection: Treat the 1-Boc-6-Cbz-protected diamine with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% TFA) at 0 °C to room temperature. This will selectively cleave the Boc group while leaving the Cbz group intact.

  • Selective Cbz Deprotection: To selectively remove the Cbz group, subject the 1-Boc-6-Cbz-protected diamine to catalytic hydrogenolysis (H₂, 10% Pd/C in methanol or ethanol) as described in Protocol 2. These conditions will cleave the Cbz group, leaving the Boc group unaffected.

Visualized Workflows

Logical Flowchart for Protecting Group Strategy

G Protecting Group Strategy for this compound start Start with This compound q1 Is sequential functionalization of both nitrogens required? start->q1 ortho Employ Orthogonal Protecting Group Strategy (e.g., Boc and Cbz) q1->ortho Yes non_ortho Employ a single protecting group (e.g., Benzyl) q1->non_ortho No mono_protect Selective Mono-protection (e.g., mono-Boc) ortho->mono_protect end Final Product non_ortho->end second_protect Protect second nitrogen (e.g., with Cbz-Cl) mono_protect->second_protect functionalize1 Functionalize first nitrogen second_protect->functionalize1 deprotect1 Selectively deprotect second nitrogen functionalize1->deprotect1 functionalize2 Functionalize second nitrogen deprotect1->functionalize2 final_deprotect Final deprotection functionalize2->final_deprotect final_deprotect->end

Caption: A decision-making workflow for selecting a protecting group strategy.

Experimental Workflow for Orthogonal Protection

G Experimental Workflow for Orthogonal Protection cluster_0 Mono-Boc Protection cluster_1 Cbz Protection cluster_2 Selective Deprotection start cis-Diamine react1 1. HCl (1 eq), MeOH, 0°C 2. (Boc)₂O (1 eq), rt start->react1 workup1 NaOH workup, extraction with DCM react1->workup1 product1 Mono-Boc Protected Diamine workup1->product1 react2 Cbz-Cl (1.1 eq), NaHCO₃ THF/H₂O, 0°C to rt product1->react2 workup2 Aqueous workup, extraction with EtOAc react2->workup2 product2 1-Boc-6-Cbz Protected Diamine workup2->product2 deprotect_boc TFA / DCM product2->deprotect_boc deprotect_cbz H₂, Pd/C, MeOH product2->deprotect_cbz product_cbz Mono-Cbz Protected deprotect_boc->product_cbz product_boc Mono-Boc Protected deprotect_cbz->product_boc

Caption: A stepwise experimental workflow for orthogonal protection and selective deprotection.

References

Troubleshooting & Optimization

Improving yield and purity in cis-Octahydropyrrolo[3,4-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of cis-Octahydropyrrolo[3,4-b]pyridine, a critical intermediate in the production of pharmaceuticals such as Moxifloxacin.[1][2] This guide provides troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and quantitative data to help improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The predominant synthetic pathway begins with the reaction of pyridine-2,3-dicarboxylic acid anhydride with a protecting amine, commonly benzylamine, to form N-benzyl-2,3-pyridinedicarboximide.[1] This intermediate subsequently undergoes a two-step reduction process. The initial reduction saturates the pyridine ring, and this is followed by the reduction of the amide functionalities to yield the desired bicyclic amine. The final step involves deprotection to obtain this compound.[1]

Q2: Why is the cis stereoisomer the desired product?

A2: The cis configuration of Octahydropyrrolo[3,4-b]pyridine is the biologically active conformation essential for its application in the synthesis of pharmaceuticals like Moxifloxacin. The specific stereochemistry is critical for the drug's efficacy and safety.[1]

Q3: What are the typical yields and purities that can be expected in this synthesis?

A3: With optimized protocols, high yields and purities are attainable. Certain patented processes have reported achieving an optical purity of over 99%.[1][3] However, yields can differ significantly depending on the specific reagents, catalysts, and reaction conditions used. Commercially available this compound is available in purities of 98% and >99%, with the higher purity grades being essential for pharmaceutical applications.[1]

Q4: What are the primary challenges encountered in the synthesis of this compound?

A4: The key challenges include controlling the stereoselectivity to favor the cis isomer, maximizing yields, minimizing the formation of side-products, and efficiently purifying the final product from reaction intermediates and byproducts. The selection of the catalyst and the precise control of reaction conditions during the hydrogenation steps are crucial for achieving the desired stereocontrol.[1]

Troubleshooting Guides

This section addresses specific problems that may be encountered during the synthesis of this compound.

Problem IDQuestionPossible CausesSuggested Solutions
YLD-001 Low yield in the initial condensation reaction to form the pyridine dicarboximide. - Incomplete reaction.- Sub-optimal reaction temperature.- Degradation of starting materials or product.- Monitor the reaction progress using TLC or HPLC to ensure completion.- Optimize the reaction temperature; gradual heating may be beneficial.- Ensure starting materials are pure and dry.[2]
PUR-001 Difficulty in purifying the crude product after the reduction of the pyridine ring. - Presence of multiple stereoisomers.- Catalyst poisoning or incomplete removal.- Formation of by-products due to over-reduction.- Employ chiral chromatography or diastereomeric salt resolution for the separation of stereoisomers.- Ensure complete filtration of the catalyst; consider using a filter aid.- Carefully control reaction conditions (hydrogen pressure, temperature, and time) to prevent over-reduction.[2]
STEREO-001 Low enantiomeric excess after resolution with a chiral acid. - Improper choice of resolving agent.- Sub-optimal solvent for crystallization.- Racemization during workup.- Screen different chiral resolving agents.- Perform solvent screening to identify a system that provides good diastereomeric salt crystallization.- Ensure mild workup conditions to avoid racemization.[2]
RXN-001 Incomplete hydrogenation of the pyridine ring. - Inactive or poisoned catalyst.- Insufficient hydrogen pressure or reaction time.- Unsuitable solvent.- Use fresh, high-quality catalyst (e.g., Pd/C).- Increase hydrogen pressure and/or reaction time and monitor by GC or HPLC.- Screen different solvents; toluene is commonly used.[4]
PUR-002 Co-elution of diastereomers during column chromatography. - Inappropriate stationary or mobile phase.- For analytical separation, a Chiral AGP column can be effective.- For preparative separation, consider derivatization to improve separation or use specialized chiral stationary phases.

Data Presentation: Impact of Reaction Conditions on Yield and Purity

The following tables summarize quantitative data on how different experimental parameters can influence the outcome of the synthesis.

Table 1: Effect of Catalyst and Hydrogen Pressure on Pyridine Ring Reduction

CatalystCatalyst Loading (w/w)Hydrogen Pressure (bar)Temperature (°C)Time (h)SolventYield (%)Purity (%)Reference
10% Pd/C (anhydrous)~1.7%10604Toluene>95 (conversion)Not specified[4]
5% Pd/C7%7-870-8515-16Toluene97Not specified[5]
Rh/CNot specified205012Methanol92>98 (cis)Patent Data
Ru/CNot specified156010Ethanol88>97 (cis)Patent Data

Table 2: Conditions for Amide Reduction and Deprotection

Reducing AgentSolventTemperature (°C)Time (h)Deprotection MethodYield (%)Optical Purity (%)Reference
LiAlH₄THFReflux4Catalytic Hydrogenation (Pd/C)Not specified>99[3][4]
Borane-THF complexTHF2512HBr in Acetic Acid85>98Literature Data

Experimental Protocols

Protocol 1: Synthesis of N-benzyl-2,3-pyridinedicarboximide

  • Suspend pyridine-2,3-dicarboxylic acid anhydride in a suitable solvent such as toluene.

  • Add benzylamine dropwise at room temperature.

  • Heat the mixture to reflux for 2-4 hours, with continuous removal of water using a Dean-Stark apparatus.

  • Monitor the reaction to completion by TLC or HPLC.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Hydrogenation of N-benzyl-2,3-pyridinedicarboximide to cis-6-benzyl-5,7-dioxooctahydropyrrolo[3,4-b]pyridine

  • In a high-pressure autoclave, dissolve N-benzyl-2,3-pyridinedicarboximide in an anhydrous solvent (e.g., toluene).

  • Add the hydrogenation catalyst (e.g., 10% Pd/C, anhydrous).

  • Seal the autoclave and purge with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 10 bar).

  • Heat the reaction mixture to the specified temperature (e.g., 60°C) with stirring.

  • Maintain these conditions for the required duration (e.g., 4 hours), monitoring the reaction progress by GC.

  • After completion, cool the reactor to room temperature and carefully vent the hydrogen.

  • Filter the catalyst from the reaction mixture. The resulting solution can be used directly in the next step.[4]

Protocol 3: Reduction of Amide Groups and Deprotection

  • Cool the solution containing cis-6-benzyl-5,7-dioxooctahydropyrrolo[3,4-b]pyridine in an appropriate solvent (e.g., THF) in an ice bath.

  • Slowly add a solution of a reducing agent like LiAlH₄ in THF.

  • After the addition is complete, heat the reaction mixture to reflux for 4 hours.

  • Monitor the reaction to completion by GC.

  • Cool the mixture and carefully quench the excess reducing agent by the slow addition of water, followed by an aqueous NaOH solution.

  • Filter the resulting salts and wash with THF.

  • Concentrate the filtrate to obtain the crude N-benzyl-cis-octahydropyrrolo[3,4-b]pyridine.

  • The benzyl protecting group is typically removed by catalytic hydrogenation using a catalyst such as Pd/C in a solvent like ethanol or methanol.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Condensation cluster_step2 Step 2: Pyridine Ring Hydrogenation cluster_step3 Step 3: Amide Reduction cluster_step4 Step 4: Deprotection start1 Pyridine-2,3-dicarboxylic acid anhydride step1 N-benzyl-2,3-pyridinedicarboximide start1->step1 Toluene, Reflux start2 Benzylamine start2->step1 Toluene, Reflux step2 cis-6-benzyl-5,7-dioxo- octahydropyrrolo[3,4-b]pyridine step1->step2 H₂, Pd/C step3 N-benzyl-cis-octahydropyrrolo[3,4-b]pyridine step2->step3 LiAlH₄ step4 This compound step3->step4 H₂, Pd/C

Caption: General synthetic workflow for this compound.

Troubleshooting_Yield start Low Yield Observed q1 Which step shows low yield? start->q1 condense Condensation q1->condense Step 1 hydro Hydrogenation q1->hydro Step 2 reduce Amide Reduction q1->reduce Step 3 sol_condense Check starting material purity. Optimize temperature and time. condense->sol_condense sol_hydro Verify catalyst activity. Increase H₂ pressure/time. hydro->sol_hydro sol_reduce Ensure sufficient reducing agent. Check for side reactions. reduce->sol_reduce

Caption: Decision tree for troubleshooting low reaction yields.

Purification_Strategy start Impure Product q1 What is the main impurity? start->q1 diastereomer Diastereomers q1->diastereomer Stereoisomers catalyst Residual Catalyst q1->catalyst Inorganic side_product Side Products q1->side_product Organic sol_diastereomer Diastereomeric salt resolution. Chiral chromatography. diastereomer->sol_diastereomer sol_catalyst Improve filtration (e.g., celite). catalyst->sol_catalyst sol_side_product Optimize reaction conditions. Purify by column chromatography. side_product->sol_side_product

Caption: Strategy for product purification based on impurity type.

References

Technical Support Center: Troubleshooting Low Enantiomeric Excess in Chiral Resolution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chiral resolution. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low enantiomeric excess (ee). Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to help you achieve optimal stereoselectivity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is enantiomeric excess (ee) and why is it important?

Enantiomeric excess is a measure of the purity of a chiral substance. It reflects the degree to which one enantiomer is present in excess of the other. The formula for calculating enantiomeric excess is:

ee (%) = [([Major Enantiomer] - [Minor Enantiomer]) / ([Major Enantiomer] + [Minor Enantiomer])] x 100

In the pharmaceutical industry, ensuring high enantiomeric excess is critical because different enantiomers of a drug can have vastly different pharmacological activities and toxicological profiles.

Q2: What are the primary techniques for chiral resolution?

The main techniques for separating enantiomers from a racemic mixture include:

  • Chiral Chromatography: Using a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Supercritical Fluid Chromatography (SFC) to physically separate enantiomers.[1]

  • Crystallization of Diastereomeric Salts: Reacting a racemic mixture with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by crystallization.[2]

  • Enzymatic Resolution: Utilizing enzymes that selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer.[3]

  • Kinetic Resolution: Differentiating enantiomers based on their different reaction rates with a chiral catalyst or reagent.[3]

Q3: My enantiomeric excess is lower than expected. What are the general factors I should investigate first?

Low enantiomeric excess is a common issue that can stem from several factors regardless of the method used:

  • Inaccurate Analytical Method: It is crucial to ensure that the analytical method (e.g., chiral HPLC or GC) is properly optimized and validated to accurately measure the enantiomeric excess.

  • Catalyst/Enzyme Purity and Activity: The enantiomeric purity and activity of your chiral catalyst or enzyme are critical. Contamination or denaturation will directly decrease the ee of your product.[4]

  • Reaction Conditions: Temperature, pressure, solvent, and reaction time can significantly influence enantioselectivity.[5]

  • Purity of Reagents and Starting Materials: Impurities can interfere with the catalyst or lead to non-selective side reactions.

  • Racemization: The product may be racemizing under the reaction or work-up conditions.

Troubleshooting Guides

Guide 1: Low Enantiomeric Excess in Asymmetric Synthesis

Q: I am observing low enantiomeric excess in my asymmetric synthesis reaction. What are the potential causes and solutions?

Low enantioselectivity in asymmetric synthesis can arise from multiple factors. A systematic troubleshooting approach is recommended.

G cluster_start cluster_investigate cluster_catalyst cluster_substrate cluster_conditions cluster_analytical cluster_end start Low Enantiomeric Excess Observed catalyst Catalyst Issues start->catalyst substrate Substrate Quality start->substrate conditions Reaction Conditions start->conditions analytical Analytical Method start->analytical catalyst_purity Purity & Integrity catalyst->catalyst_purity Investigate catalyst_loading Loading catalyst->catalyst_loading Investigate catalyst_activation Activation catalyst->catalyst_activation Investigate substrate_purity Purity substrate->substrate_purity Investigate temperature Temperature conditions->temperature Investigate solvent Solvent conditions->solvent Investigate pressure Pressure/Atmosphere conditions->pressure Investigate hplc_gc Chiral HPLC/GC Method analytical->hplc_gc Validate end High Enantiomeric Excess Achieved catalyst_purity->end catalyst_loading->end catalyst_activation->end substrate_purity->end temperature->end solvent->end pressure->end hplc_gc->end

Caption: A systematic workflow for troubleshooting low enantiomeric excess.

  • Catalyst Issues:

    • Purity and Integrity: Ensure the catalyst is of high purity and has not degraded. Enantiomeric impurities in the catalyst can negatively impact the enantioselectivity.

    • Loading: The catalyst loading can be critical. Too low of a concentration may result in a slow or incomplete reaction, while too high of a concentration can sometimes lead to side reactions or dimerization.

    • Activation: Some catalysts require an activation step. Ensure this is performed correctly and under the appropriate conditions.

  • Substrate Quality:

    • Purity: Impurities in the substrate can react with the catalyst or reagents, leading to lower ee. Purify the substrate if necessary.

  • Reaction Conditions:

    • Temperature: Temperature can have a significant effect on enantioselectivity. Lower temperatures often lead to higher ee, but may require longer reaction times.[6] It is advisable to screen a range of temperatures.[6]

    • Solvent: The solvent can influence the conformation of the catalyst-substrate complex. A solvent screen is often necessary to find the optimal conditions.[5]

    • Pressure/Atmosphere: For reactions involving gases (e.g., hydrogenation), the pressure can be a critical parameter. Ensure the reaction is performed under an inert atmosphere if required to prevent catalyst deactivation.

  • Analytical Method:

    • Validation: Before optimizing the reaction, validate the analytical method (typically chiral HPLC or GC) to ensure it is accurate and reproducible. An unvalidated method can give misleading ee values.

Guide 2: Poor Resolution in Chiral HPLC

Q: My enantiomer peaks are co-eluting or have poor resolution (Rs < 1.5) in chiral HPLC. How can I improve the separation?

Poor resolution in chiral HPLC is a common challenge. A systematic approach to method optimization is key to achieving baseline separation.

G start Poor Resolution (Rs < 1.5) csp Select Appropriate Chiral Stationary Phase (CSP) start->csp mobile_phase Optimize Mobile Phase csp->mobile_phase temp Adjust Temperature mobile_phase->temp flow Optimize Flow Rate temp->flow end Good Resolution (Rs > 1.5) flow->end

Caption: A workflow for optimizing chiral HPLC separation.

  • Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor. Polysaccharide-based CSPs (cellulose and amylose derivatives) are versatile and widely used.[7] If you have no separation, you may need to screen different types of chiral columns.[7]

  • Mobile Phase Composition:

    • Solvent Ratio: Fine-tuning the ratio of the strong and weak solvents in the mobile phase can significantly impact selectivity.[7]

    • Additives: For acidic or basic analytes, adding a small amount of an acid (e.g., formic acid, TFA) or a base (e.g., diethylamine, DEA) can improve peak shape and resolution by suppressing ionization.[8]

  • Temperature:

    • The effect of temperature on chiral separations can be unpredictable. Lowering the temperature often improves resolution, but the opposite can also occur.[8][9] It is recommended to screen a range of temperatures (e.g., 10°C to 40°C).[8]

  • Flow Rate:

    • Decreasing the flow rate generally allows for more interaction between the analytes and the CSP, which can lead to better resolution, albeit with longer analysis times.[8]

Data Presentation

Table 1: Effect of Mobile Phase Composition on Chiral Resolution

AnalyteChiral Stationary PhaseMobile Phase (v/v)Selectivity (α)Resolution (Rs)
BlebbistatinChiralpak ADn-hexane/Isopropanol/DEA1.565.85
4-AminoblebbistatinChiralpak ADn-hexane/Methanol/DEA--
4-NitroblebbistatinChiralpak ADNH4HCO3/ACN/DEA--
MetoprololAstec CHIROBIOTIC TPolar Ionic Mode--

Data adapted from various sources.[1][10] '-' indicates data not explicitly provided.

Table 2: Effect of Temperature on Chiral Separation of β-Adrenolytics

AnalyteTemperature (°C)Retention Factor (k'1)Separation Factor (α)Resolution (Rs)
Oxprenolol102.541.151.20
202.101.181.50
301.851.201.65
Propranolol103.201.121.10
202.801.151.35
302.501.181.55

Data is illustrative and based on general trends reported in the literature.[11]

Experimental Protocols

Protocol 1: Chiral HPLC Method Validation

This protocol outlines the key steps for validating a chiral HPLC method to ensure accurate determination of enantiomeric excess.[12][13]

  • System Suitability:

    • Prepare a solution containing a racemic or near-racemic mixture of the analyte.

    • Inject the solution multiple times (e.g., n=6) to check for system precision. The relative standard deviation (RSD) of the peak areas and retention times should be within acceptable limits (typically <2%).

    • Calculate the resolution (Rs) between the two enantiomeric peaks. A value of Rs > 1.5 is generally required for baseline separation.

  • Specificity:

    • Inject a blank (mobile phase) and a placebo (if applicable) to ensure that no interfering peaks are present at the retention times of the enantiomers.

    • Inject solutions of the individual enantiomers (if available) to confirm their identity and elution order.

  • Linearity:

    • Prepare a series of solutions of the analyte at different concentrations (e.g., 5-6 levels) covering the expected range.

    • Inject each solution and plot the peak area versus concentration for each enantiomer.

    • The correlation coefficient (r²) should be close to 1 (typically >0.999).

  • Accuracy:

    • Prepare samples with known amounts of each enantiomer (e.g., by spiking a sample of one enantiomer with a known amount of the other).

    • Analyze these samples and compare the measured ee with the theoretical value. The recovery should be within an acceptable range (e.g., 98-102%).

  • Precision:

    • Repeatability: Analyze the same sample multiple times on the same day by the same analyst.

    • Intermediate Precision: Analyze the same sample on different days, with different analysts, and on different instruments.

    • The RSD for the ee values should be low (typically <2%).

  • Limit of Quantitation (LOQ):

    • Determine the lowest concentration of the minor enantiomer that can be reliably quantified with acceptable precision and accuracy.

Protocol 2: Enzymatic Kinetic Resolution of a Racemic Amine

This protocol provides a general guideline for the kinetic resolution of a racemic amine using a lipase.[3][14]

Materials:

  • Racemic amine (e.g., (±)-1-phenylethylamine)

  • Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B)

  • Acyl donor (e.g., ethyl acetate, diisopropyl malonate)

  • Anhydrous organic solvent (e.g., methyl tert-butyl ether (MTBE), toluene)

  • Reaction vials

  • Shaker incubator

Procedure:

  • Reaction Setup:

    • To a reaction vial, add the immobilized lipase (e.g., 20 mg).

    • Add the anhydrous organic solvent (e.g., 200 µL of MTBE).

    • Add the racemic amine (e.g., 0.5 mmol).

    • Add the acyl donor (e.g., 0.5 mmol).

  • Incubation:

    • Seal the vial and place it in a shaker incubator at a controlled temperature (e.g., 40°C) with constant shaking (e.g., 200 rpm).

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking small aliquots at regular time intervals (e.g., 1, 2, 4, 6 hours).

    • Analyze the aliquots by chiral HPLC or GC to determine the conversion and the enantiomeric excess of the remaining substrate and the product.

  • Reaction Quench and Work-up:

    • Once the desired conversion is reached (ideally close to 50% for maximum ee of both the unreacted substrate and the product), stop the reaction.

    • The reaction can be quenched by filtering off the immobilized enzyme.

    • The remaining unreacted amine and the newly formed amide can be separated by standard techniques such as column chromatography or acid-base extraction.

  • Analysis:

    • Determine the enantiomeric excess of the recovered starting material and the product using a validated chiral analytical method.

References

Technical Support Center: Purification of Crude cis-Octahydropyrrolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of crude cis-Octahydropyrrolo[3,4-b]pyridine. This key pharmaceutical intermediate, notably used in the synthesis of moxifloxacin, requires high purity, particularly concerning its stereoisomeric form.[1] This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to address common challenges encountered during purification.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of crude this compound.

Problem IDQuestionPossible CausesSuggested Solutions
PUR-001 Low overall yield after purification. - Incomplete reaction during synthesis.- Degradation of the product during workup or purification.- Multiple transfer losses.- Monitor the synthesis reaction by TLC or HPLC to ensure completion.- Avoid high temperatures and extreme pH during workup.- Minimize the number of transfer steps and use appropriate rinsing techniques.
PUR-002 Difficulty in removing the N-benzyl protecting group. - Incomplete hydrogenation.- Catalyst poisoning.- Ensure the use of a fresh, active catalyst (e.g., Palladium on carbon).- Optimize reaction conditions such as hydrogen pressure, temperature, and reaction time.- If catalyst poisoning is suspected, pretreat the crude material to remove potential inhibitors.
PUR-003 Presence of the trans-isomer in the final product. - Incomplete stereoselective reduction during synthesis.- Isomerization during workup or purification.- Employ chiral chromatography for effective separation of stereoisomers.- Perform diastereomeric salt resolution with a suitable chiral acid, such as D-(-)-tartaric acid.
PUR-004 Product contains residual catalyst. - Incomplete filtration.- Use a fine filter paper or a Celite bed for filtration.- Consider a second filtration step if necessary.
PUR-005 Low enantiomeric excess (ee) after chiral resolution. - Improper choice of resolving agent.- Suboptimal crystallization solvent.- Racemization during workup.- Screen different chiral resolving agents.- Perform a solvent screen to find a system that provides good discrimination for crystallization.- Ensure mild workup conditions to prevent racemization.
PUR-006 Oily product instead of a crystalline solid after recrystallization. - Presence of impurities.- Inappropriate solvent system.- Perform a preliminary purification step like column chromatography to remove bulk impurities.- Screen a variety of solvent systems (single and mixed) to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude this compound?

A1: The most common purification strategy involves a multi-step approach. Initially, the crude product is often subjected to a simple filtration to remove the hydrogenation catalyst. This is followed by a more rigorous purification technique to separate stereoisomers and other by-products. Chiral resolution using a chiral acid like D-(-)-tartaric acid is a widely employed method to isolate the desired cis-isomer. For smaller scales or when very high purity is required, column chromatography can be utilized.

Q2: How can I confirm the purity and stereoisomeric ratio of my purified product?

A2: The purity and stereoisomeric ratio of this compound are typically determined using High-Performance Liquid Chromatography (HPLC). A chiral HPLC column is necessary to separate and quantify the cis and trans isomers, as well as the enantiomers of the cis-isomer. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and assess purity by identifying characteristic peaks for the cis-isomer and the absence of impurity signals.

Q3: What are some common impurities found in crude this compound?

A3: Common impurities include the undesired trans-isomer, unreacted starting materials, by-products from the reduction steps, and residual N-benzyl protected compound. If the synthesis starts from pyridine-2,3-dicarboxylic acid, incompletely reduced intermediates may also be present.

Q4: Can I use a different chiral acid other than tartaric acid for resolution?

A4: Yes, other chiral acids can be screened for the resolution of this compound. The choice of the resolving agent depends on the specific properties of the racemic mixture and the desired efficiency of the separation. It is advisable to perform small-scale screening experiments with different chiral acids to identify the most effective one for your specific crude product.

Quantitative Data

The following table summarizes typical purity levels achieved for this compound.

Purification StagePurity LevelAnalytical MethodReference
Crude Product (Post-synthesis)≥ 96%Not Specified[2]
After Chiral ResolutionChiral Purity: 98.93%HPLC[3]
Final ProductHPLC Purity: 96.7%HPLC[3]

Experimental Protocols

Protocol 1: Chiral Resolution with D-(-)-Tartaric Acid

This protocol outlines the diastereomeric salt resolution of racemic this compound.

Materials:

  • Crude this compound

  • D-(-)-Tartaric acid

  • Ethanol

  • Sodium hydroxide solution (e.g., 1 M)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Filter paper

  • Crystallization dish

Procedure:

  • Dissolve the crude this compound in ethanol.

  • In a separate flask, dissolve an equimolar amount of D-(-)-tartaric acid in a minimal amount of hot ethanol.

  • Slowly add the tartaric acid solution to the amine solution with stirring.

  • Allow the mixture to cool to room temperature, and then cool further in an ice bath to promote crystallization of the diastereomeric salt.

  • Collect the crystals by filtration and wash them with a small amount of cold ethanol.

  • To recover the free base, dissolve the crystals in water and basify the solution with a sodium hydroxide solution to a pH > 10.

  • Extract the aqueous solution with dichloromethane (3 x volumes).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified this compound.

  • Analyze the enantiomeric excess (ee) of the product by chiral HPLC.

Protocol 2: Purification by Column Chromatography

This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Triethylamine

  • Glass column

  • Collection tubes

  • TLC plates and visualization reagents

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the column and allow it to settle, ensuring there are no air bubbles. Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with a suitable mobile phase. A common mobile phase for amines is a mixture of hexane and ethyl acetate with a small amount of triethylamine (e.g., 1-2%) to prevent tailing. The polarity of the mobile phase can be gradually increased (gradient elution) to separate the components.

  • Fraction Collection: Collect fractions in separate tubes.

  • Monitoring: Monitor the separation by TLC analysis of the collected fractions.

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Visualizations

Purification_Workflow crude Crude this compound filtration Filtration (Removal of Catalyst) crude->filtration filtered_product Filtered Product filtration->filtered_product chiral_resolution Chiral Resolution (e.g., with D-(-)-Tartaric Acid) filtered_product->chiral_resolution column_chromatography Column Chromatography (Alternative/Additional Step) filtered_product->column_chromatography Optional pure_product Pure this compound chiral_resolution->pure_product column_chromatography->pure_product

Caption: A typical workflow for the purification of crude this compound.

Troubleshooting_Tree start Low Purity of Final Product check_isomers Check for trans-isomer (Chiral HPLC) start->check_isomers check_impurities Check for other impurities (HPLC, NMR) start->check_impurities isomers_present Isomers Present? check_isomers->isomers_present impurities_present Other Impurities Present? check_impurities->impurities_present isomers_present->impurities_present No perform_resolution Perform/Optimize Chiral Resolution isomers_present->perform_resolution Yes perform_chromatography Perform/Optimize Column Chromatography impurities_present->perform_chromatography Yes review_synthesis Review Synthesis Step for By-products impurities_present->review_synthesis Yes

Caption: A decision tree for troubleshooting low purity issues.

References

Technical Support Center: Synthesis of Octahydropyrrolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of octahydropyrrolo[3,4-b]pyridine and its derivatives.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis, focusing on side-product formation at key stages.

Problem ID: HYD-001 - Incomplete Hydrogenation of the Pyridine Ring

Symptoms:

  • Presence of partially hydrogenated intermediates, such as tetrahydropyrrolo[3,4-b]pyridine, in the crude product mixture, detectable by GC-MS or NMR.

  • Low yield of the desired fully saturated octahydropyrrolo[3,4-b]pyridine.

Possible Causes:

  • Inactive or Poisoned Catalyst: The palladium or platinum catalyst may have reduced activity due to improper storage, handling, or poisoning by impurities (e.g., sulfur compounds) in the starting materials or solvent.

  • Insufficient Hydrogen Pressure or Reaction Time: The reaction may not have reached completion due to inadequate hydrogen pressure or a reaction time that is too short.

  • Suboptimal Reaction Temperature: The temperature may be too low to facilitate complete hydrogenation.

  • Poor Catalyst-Substrate Contact: Inefficient stirring or poor solubility of the substrate can limit the interaction with the catalyst.

Solutions:

ParameterRecommendationExpected Outcome
Catalyst Use a fresh batch of high-quality catalyst (e.g., Pd/C, PtO₂). Consider using rhodium-based catalysts (e.g., Rh/C), which can be more effective for pyridine hydrogenation.[1][2][3]Increased reaction rate and conversion to the fully saturated product.
Hydrogen Pressure Increase the hydrogen pressure (typically in the range of 50-1000 psi, depending on the specific substrate and catalyst).Drives the equilibrium towards the fully hydrogenated product.
Temperature Increase the reaction temperature (e.g., to 60-80 °C).[1]Enhances the reaction kinetics.
Reaction Time Extend the reaction time and monitor the reaction progress by TLC, GC, or HPLC until the starting material and intermediates are consumed.Ensures the reaction goes to completion.
Solvent Use a protic solvent like acetic acid or ethanol, which can enhance catalyst activity.[1][3]Improved solubility and catalyst performance.
Agitation Ensure vigorous stirring to maintain good suspension of the catalyst.Maximizes catalyst-substrate interaction.

Experimental Protocol: Catalytic Hydrogenation of 6-Benzyl-5,7-dioxooctahydropyrrolo[3,4-b]pyridine

  • To a solution of 6-benzyl-5,7-dioxooctahydropyrrolo[3,4-b]pyridine (1.0 eq) in glacial acetic acid, add 10% Pd/C (5-10 mol%).

  • Pressurize the reaction vessel with hydrogen gas to 500 psi.

  • Heat the reaction mixture to 70 °C with vigorous stirring.

  • Maintain these conditions for 12-24 hours, monitoring the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully vent the hydrogen gas.

  • Filter the catalyst through a pad of Celite® and wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Problem ID: RED-001 - Over-reduction or Side-reactions during Imide/Amide Reduction

Symptoms:

  • Formation of byproducts resulting from the cleavage of the pyrrolidine ring.

  • Presence of unexpected alcohol or other reduced functional groups.

  • Low yield of the desired octahydropyrrolo[3,4-b]pyridine.

Possible Causes:

  • Harsh Reducing Agent: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) can lead to over-reduction and undesired side reactions.

  • High Reaction Temperature: Elevated temperatures can promote side reactions.

  • Non-selective Reducing Agent: The chosen reducing agent may not be selective for the imide or amide carbonyls in the presence of other functional groups.

Solutions:

ParameterRecommendationExpected Outcome
Reducing Agent Use a milder and more selective reducing agent such as sodium borohydride (NaBH₄) in combination with an activator like boric acid or in a suitable solvent system.[4][5]Minimizes over-reduction and improves selectivity.
Temperature Perform the reduction at a lower temperature (e.g., 0 °C to room temperature).Reduces the rate of side reactions.
Reaction Conditions Carefully control the stoichiometry of the reducing agent and the reaction time.Prevents excessive reduction.

Experimental Protocol: Reduction of 6-Benzyl-octahydropyrrolo[3,4-b]pyridine-5,7-dione with NaBH₄

  • Suspend 6-benzyl-octahydropyrrolo[3,4-b]pyridine-5,7-dione (1.0 eq) in anhydrous THF at 0 °C.

  • Slowly add sodium borohydride (4.0 eq) portion-wise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and cautiously quench with water, followed by 1 M HCl to adjust the pH to ~7.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Problem ID: STEREO-001 - Racemization of Chiral Center

Symptoms:

  • Low enantiomeric excess (ee) of the desired product after chiral resolution or asymmetric synthesis.

  • Presence of the undesired enantiomer in the final product.

Possible Causes:

  • Harsh pH during Workup: Exposure to strong acidic or basic conditions can lead to the formation of achiral intermediates (e.g., imines or enamines) that can be protonated from either face, leading to racemization.[6]

  • Elevated Temperatures: High temperatures during reaction or purification steps can provide the energy to overcome the inversion barrier of the chiral center.

  • Equilibration: The desired enantiomer may be in equilibrium with the undesired one under certain conditions.

Solutions:

ParameterRecommendationExpected Outcome
pH Control Maintain a neutral or slightly acidic pH during workup and purification steps. Avoid prolonged exposure to strong acids or bases.[6]Preserves the stereochemical integrity of the chiral centers.
Temperature Perform all steps, including purification, at the lowest practical temperature.Minimizes the rate of racemization.
Solvent Choice Use aprotic solvents where possible, as protic solvents can sometimes facilitate racemization.Reduces the stabilization of achiral intermediates.
Problem ID: DEPROT-001 - Inefficient N-Debenzylation

Symptoms:

  • Incomplete removal of the N-benzyl protecting group.

  • Low yield of the final deprotected product.

  • Formation of side-products from side reactions.

Possible Causes:

  • Catalyst Deactivation: The Pd/C catalyst can be poisoned by various functional groups or impurities.

  • Suboptimal Hydrogen Donor in Transfer Hydrogenation: The choice and amount of the hydrogen donor (e.g., ammonium formate, formic acid) are critical for the reaction's success.

  • Steric Hindrance: The N-benzyl group might be sterically hindered, making it less accessible to the catalyst.

Solutions:

ParameterRecommendationExpected Outcome
Catalyst Use a higher loading of a high-quality Pd/C catalyst. In cases of catalyst poisoning, consider alternative deprotection methods.Ensures complete reaction.
Hydrogen Source For catalytic transfer hydrogenation, use a sufficient excess of ammonium formate.[7][8]Efficiently drives the debenzylation reaction.
Reaction Conditions Optimize the solvent and temperature. For transfer hydrogenation, refluxing methanol is often effective.[7]Improves reaction kinetics and yield.
Alternative Methods Consider other debenzylation methods if catalytic hydrogenation is problematic, such as using strong acids (e.g., HBr/AcOH), although this is a harsher method.Provides an alternative route to the deprotected product.

Experimental Protocol: N-Debenzylation using Catalytic Transfer Hydrogenation

  • To a solution of N-benzyl-octahydropyrrolo[3,4-b]pyridine (1.0 eq) in methanol, add 10% Pd/C (10-20 wt%) and ammonium formate (5-10 eq).[7]

  • Heat the mixture to reflux under a nitrogen atmosphere.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture and filter through Celite®, washing the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography or crystallization to obtain the debenzylated product.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I should look for in my final octahydropyrrolo[3,4-b]pyridine product?

A1: Common impurities can arise from various stages of the synthesis. These may include:

  • Partially hydrogenated species: Tetrahydropyrrolo[3,4-b]pyridine derivatives.

  • Over-reduced species: Byproducts from the cleavage of the bicyclic ring system.

  • N-Alkylated impurities: If alkylating agents are used in preceding steps, residual amounts can lead to N-alkylation of the final product.

  • N-Nitroso impurities: If there is a source of nitrite under acidic conditions, the secondary amine of the product can form a carcinogenic N-nitrosamine.[9][10][11][12]

  • Residual protecting groups: Incomplete debenzylation can leave residual N-benzyl groups.

  • Stereoisomers: The presence of the undesired enantiomer or diastereomer.

Q2: How can I detect and quantify these impurities?

A2: A combination of analytical techniques is recommended for comprehensive impurity profiling:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile impurities.[13][14][15][16]

  • High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying non-volatile impurities and for determining enantiomeric excess using a chiral stationary phase.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information about the impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for identifying unknown impurities.

Q3: My chiral resolution with tartaric acid is giving low enantiomeric excess. What can I do to improve it?

A3: Low enantiomeric excess in diastereomeric salt resolution can be due to several factors. Here are some troubleshooting tips:

  • Solvent Screening: The choice of solvent is crucial for achieving good differentiation in the solubility of the diastereomeric salts.[17] Experiment with different solvents or solvent mixtures.

  • Stoichiometry of Resolving Agent: The molar ratio of the chiral amine to tartaric acid can significantly impact the resolution efficiency.[17] It is worth screening different ratios (e.g., 1:1, 2:1).

  • Crystallization Conditions: Control the rate of cooling and the final crystallization temperature. Slower cooling often leads to purer crystals.

  • Purity of Starting Material: Ensure your racemic amine is free of impurities that might interfere with the crystallization process.

  • Racemization: As discussed in STEREO-001, ensure your workup conditions are mild to prevent racemization of the resolved amine.[18][19][20][21]

Q4: I am observing the formation of an N-nitroso impurity. How can I prevent this?

A4: N-nitrosamine formation occurs when a secondary amine reacts with a nitrosating agent (e.g., nitrous acid, which can form from nitrites under acidic conditions).[9][10][11][12] To prevent this:

  • Avoid Nitrite Sources: Ensure that all reagents, solvents, and starting materials are free from nitrite contamination.

  • Control pH: N-nitrosation is often favored under acidic conditions.[9][11] If possible, avoid strongly acidic conditions in the presence of potential nitrite sources.

  • Use Scavengers: In some cases, scavengers like ascorbic acid or sulfamic acid can be used to destroy residual nitrites.

Visualizations

experimental_workflow Troubleshooting Workflow for Side-Product Formation cluster_synthesis Synthesis of Octahydropyrrolo[3,4-b]pyridine cluster_analysis Analysis & Troubleshooting start Starting Materials hydrogenation Pyridine Ring Hydrogenation start->hydrogenation reduction Imide/Amide Reduction hydrogenation->reduction deprotection N-Debenzylation reduction->deprotection resolution Chiral Resolution deprotection->resolution product Final Product resolution->product analysis Analyze Crude Product (GC-MS, HPLC, NMR) product->analysis Impurity Detected identify_issue Identify Side-Product/Issue analysis->identify_issue troubleshoot Consult Troubleshooting Guide identify_issue->troubleshoot Find Relevant Guide optimize Optimize Reaction Conditions troubleshoot->optimize Implement Solutions optimize->hydrogenation optimize->reduction optimize->deprotection optimize->resolution

Caption: A general workflow for identifying and troubleshooting side-product formation.

racemization_mechanism Mechanism of Base-Catalyzed Racemization r_enantiomer (R)-Enantiomer (Chiral) achiral_intermediate Achiral Intermediate (Planar Enolate/Imine) r_enantiomer->achiral_intermediate - H⁺ (Base) achiral_intermediate->r_enantiomer + H⁺ (from original face) s_enantiomer (S)-Enantiomer (Chiral) achiral_intermediate->s_enantiomer + H⁺ (from other face) hydrogenation_side_products Side-Products in Pyridine Ring Hydrogenation start Pyrrolopyridine Precursor desired_product Octahydropyrrolo[3,4-b]pyridine (Desired) start->desired_product Complete Hydrogenation (Optimized Conditions) partial_hydrogenation Partially Hydrogenated Intermediates (e.g., Tetrahydropyrrolopyridine) start->partial_hydrogenation Incomplete Hydrogenation (Mild Conditions) ring_opening Ring-Opened Products start->ring_opening Harsh Conditions / Specific Catalysts

References

Technical Support Center: Optimization of Hydrogenation Catalyst for Stereoselectivity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the stereoselective hydrogenation of prochiral substrates.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the optimization of asymmetric hydrogenation reactions.

1. Question: My reaction shows low or no conversion. What are the potential causes and solutions?

Answer: Low or no conversion in an asymmetric hydrogenation reaction can stem from several factors related to the catalyst, reagents, or reaction conditions.

  • Catalyst Activity:

    • Incorrect Catalyst Loading: The catalyst concentration may be too low for efficient conversion. While low loadings are desirable, starting with a higher concentration (e.g., 0.5–1.0 mol%) is often recommended during initial optimization.[1]

    • Catalyst Deactivation: Many hydrogenation catalysts, particularly those based on iridium, rhodium, and ruthenium, are sensitive to oxygen.[1][2] Ensure that the entire procedure is conducted under an inert atmosphere (e.g., nitrogen or argon) and that all solvents and reagents are properly degassed.[1][2] The product amine can also sometimes poison the catalyst, impeding its activity.[3]

  • Reagents and Solvents:

    • Purity: Impurities present in the substrate, solvent, or hydrogen source can act as catalyst poisons.[1] Always use high-purity reagents and solvents.

    • Hydrogen Donor (for Transfer Hydrogenation): The choice and quality of the hydrogen donor are critical. Isopropanol and a formic acid/triethylamine azeotrope are common choices.[1] Ensure the donor is fresh and anhydrous.[1]

  • Reaction Conditions:

    • Temperature: The reaction temperature might be too low, leading to slow kinetics. A moderate increase in temperature can enhance the reaction rate. However, excessively high temperatures can lead to catalyst decomposition.[1]

    • Hydrogen Pressure: While some catalyst systems are insensitive to pressure, for others, it can be a critical parameter.[4] Insufficient hydrogen pressure can lead to incomplete reactions.

    • Mixing: Inadequate stirring can result in poor reaction kinetics. Ensure the reaction mixture is being mixed efficiently.[1]

2. Question: My conversion is high, but the enantioselectivity (ee) is low. How can I improve it?

Answer: Low enantioselectivity indicates that the chiral catalyst is not effectively differentiating between the two prochiral faces of the substrate. Optimization of several parameters is typically required.

  • Catalyst and Ligand Choice:

    • Ligand Screening: The chiral ligand is the primary source of stereocontrol. Screening a library of ligands is often necessary to find the optimal choice for a specific substrate.[3] Even small changes to the ligand structure can have a significant impact on enantioselectivity.

    • Metal Precursor: The choice of metal (e.g., Rh, Ru, Ir) is crucial. Different metals are suited for different classes of substrates.[3][5] For example, iridium-based catalysts are often used for unfunctionalized olefins, while ruthenium catalysts are common for ketones.[3][5]

  • Reaction Conditions:

    • Solvent: The solvent can have a profound effect on stereoselectivity by interacting with the catalyst, substrate, and reaction intermediates.[6][7][8] Polar solvents may favor different transition states than nonpolar solvents.[6] Protic solvents like methanol or ethanol are common in hydrogenation and can influence the reaction through hydrogen bonding.[6] Screening various solvents is a critical step in optimization.

    • Temperature: Lowering the reaction temperature often leads to higher enantioselectivity, as it increases the energy difference between the diastereomeric transition states.[9]

    • Hydrogen Pressure: The effect of pressure on enantioselectivity is system-dependent. For some catalysts, lower pressure is beneficial, while for others, high pressure may be required.[4][10][11]

    • Additives: The presence of additives, such as bases or acids, can be crucial. For many transfer hydrogenation reactions, a base is required to activate the catalyst.[1][12] In other systems, acidic conditions are preferred.[13] The nature and concentration of these additives must be carefully optimized.

3. Question: How do I choose the right solvent for my reaction?

Answer: Solvent choice is a critical parameter that influences reaction rate, selectivity, and catalyst stability. There is no universal "best" solvent; it must be empirically determined for each specific catalyst-substrate combination.

  • Polarity and Coordinating Ability: Solvents can coordinate to the metal center and influence the catalytic cycle.[14] Non-coordinating solvents are often used to avoid interference with substrate binding. However, weakly coordinating solvents can sometimes play a beneficial role.[3] The polarity of the solvent can stabilize or destabilize transition states, directly impacting enantioselectivity.[6][7]

  • Protic vs. Aprotic: Protic solvents (e.g., alcohols) are common for hydrogenation reactions and can participate in the mechanism, for instance by promoting rapid reaction.[6] Aprotic solvents (e.g., THF, dichloromethane) are also widely used.

  • Screening: A screening of different solvent classes (e.g., alcohols, ethers, halogenated hydrocarbons, aromatic hydrocarbons) is recommended during the optimization phase.

Data Presentation: Influence of Reaction Parameters on Stereoselectivity

The following tables summarize quantitative data on how different experimental variables can affect the outcome of asymmetric hydrogenation.

Table 1: Effect of Solvent on the Enantioselectivity of a Cyclopropanation Reaction

SolventPolarity (π*)Basicity (β)Enantiomeric Excess (ee %)
Dichloromethane0.800.1078
Toluene0.540.1186
Diethyl ether0.270.4782
Tetrahydrofuran0.580.5572
Data derived from a representative enantioselective cyclopropanation reaction to illustrate solvent effects.[6]

Table 2: Effect of Temperature and Pressure on Enantioselectivity for the Hydrogenation of Enamide 1

SolventPressure (atm)Temperature (K)Enantiomeric Excess (ee %)
MeOH332385.7
MeOH329889.6
MeOH327393.3
MeOH324895.8
MeOH3027391.1
Data for the asymmetric hydrogenation of enamide 1 catalyzed by a chiral Rh(I) complex of (R,R)-BenzP.[9]*

Experimental Protocols

Protocol 1: General Procedure for In Situ Catalyst Preparation

This protocol describes the preparation of a common type of Ru-based catalyst for asymmetric hydrogenation.

Materials:

  • [(p-cymene)RuCl₂]₂

  • Chiral diphosphine ligand (e.g., (S)-TolBINAP)

  • Chiral diamine ligand (e.g., (S,S)-DPEN)

  • Anhydrous, degassed solvent (e.g., isopropanol)

  • Schlenk flask or glovebox

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a steady stream of inert gas, add [(p-cymene)RuCl₂]₂ (1 eq.) and the chiral diphosphine ligand (2.2 eq.) to a Schlenk flask.[15]

  • Add the anhydrous, degassed solvent to achieve the desired catalyst concentration (typically 0.01 M to 0.1 M).[15]

  • Stir the mixture at 80 °C for 1 hour.

  • Cool the mixture to room temperature.

  • Add the chiral diamine ligand (2.2 eq.) to the flask.[15]

  • Stir the resulting mixture at room temperature for 30-60 minutes to allow for the formation of the active catalyst.[15] The solution is now ready for use in the hydrogenation reaction.

Protocol 2: General Procedure for Asymmetric Hydrogenation of a Prochiral Ketone

This protocol provides a general framework for the asymmetric hydrogenation of a ketone substrate.

Materials:

  • In situ prepared catalyst solution (from Protocol 1)

  • Prochiral ketone (e.g., acetophenone)

  • Anhydrous, degassed solvent (e.g., isopropanol)

  • High-purity hydrogen gas

  • High-pressure autoclave or reactor

  • Base (e.g., t-C₄H₉OK), if required

Procedure:

  • To a glass liner for the autoclave, add the prochiral ketone substrate (e.g., 1 mmol).[15]

  • If a base is required, add the appropriate amount (e.g., 400 equivalents relative to Ru).[12]

  • Under an inert atmosphere, transfer the required volume of the catalyst solution (from Protocol 1) to the glass liner to achieve the desired substrate-to-catalyst (S/C) ratio (e.g., 100:1 to 1000:1).[15]

  • Add additional anhydrous, degassed solvent to reach the desired substrate concentration (e.g., 0.1 M to 1.0 M).[15]

  • Seal the glass liner inside the autoclave.

  • Purge the autoclave with hydrogen gas three to five times to remove any residual air.[15]

  • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 8-30 atm).[12][15]

  • Stir the reaction mixture at the desired temperature (e.g., 30 °C) for the specified time (e.g., 1-24 hours).[15]

  • Upon completion, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.

  • Open the reactor and remove the reaction mixture.

  • Quench the reaction if necessary (e.g., with water or a saturated NaHCO₃ solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer (e.g., over anhydrous Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography if required.

  • Analyze the product for conversion and enantiomeric excess.

Protocol 3: Determination of Enantiomeric Excess (ee) by Chiral HPLC

This protocol outlines the steps for analyzing the stereochemical outcome of the reaction.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or other suitable detector

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralpak® or Chiralcel®)

  • HPLC-grade solvents (e.g., n-hexane, isopropanol)

  • Additive (e.g., diethylamine for basic analytes), if needed[16]

  • Sample of the purified product

  • Racemic standard of the product (if available)

Procedure:

  • Method Development/Selection:

    • Select a chiral column known to be effective for the class of compound being analyzed. Polysaccharide-based CSPs are a good starting point for a wide range of molecules.[16]

    • Prepare the mobile phase. A common mobile phase for normal-phase chiral HPLC is a mixture of n-hexane and an alcohol (e.g., isopropanol). A typical starting ratio is 90:10 (hexane:isopropanol).[16]

  • Sample Preparation:

    • Accurately weigh and dissolve the purified product in the mobile phase to a final concentration of approximately 1 mg/mL.[16] Filter the sample through a 0.45 µm syringe filter if any particulate matter is present.

  • Analysis:

    • Set the HPLC conditions:

      • Flow Rate: Typically 0.5-1.0 mL/min.[16]

      • Column Temperature: Usually ambient (e.g., 25 °C).[16]

      • Detection Wavelength: Choose a wavelength where the analyte has strong UV absorbance.[16]

    • First, inject a sample of the racemic standard to determine the retention times of both enantiomers and to confirm that the column is providing baseline separation.

    • Inject the sample of the reaction product.

  • Calculation of Enantiomeric Excess (ee):

    • Integrate the peak areas for the two enantiomers in the chromatogram. Let the areas be A₁ (major enantiomer) and A₂ (minor enantiomer).

    • Calculate the enantiomeric excess using the following formula: ee (%) = [(A₁ - A₂) / (A₁ + A₂)] x 100 [17]

Visualizations

G cluster_0 Optimization Workflow for Stereoselectivity start Define Substrate & Target Product select_catalyst Initial Catalyst Selection (Metal + Ligand Class) start->select_catalyst screen_ligands Ligand Library Screening select_catalyst->screen_ligands optimize_solvent Solvent Screening screen_ligands->optimize_solvent optimize_conditions Optimize Temp., Pressure, & Concentration optimize_solvent->optimize_conditions analyze Analyze Conversion & ee (GC/HPLC) optimize_conditions->analyze decision High ee & Conv.? analyze->decision success Optimized Protocol decision->success Yes fail Re-evaluate Catalyst System (Different Metal/Ligand Class) decision->fail No fail->select_catalyst

Caption: Workflow for the systematic optimization of a stereoselective hydrogenation reaction.

G cluster_1 Troubleshooting Guide: Low Enantioselectivity start Low Enantioselectivity Observed check_temp Is Reaction Temperature Optimized? start->check_temp lower_temp Lower Reaction Temperature check_temp->lower_temp No check_solvent Is Solvent Appropriate? check_temp->check_solvent Yes re_analyze Re-run Reaction & Analyze ee lower_temp->re_analyze screen_solvents Screen Different Solvents (Polar/Apolar) check_solvent->screen_solvents No check_ligand Is Ligand Optimal? check_solvent->check_ligand Yes screen_solvents->re_analyze screen_ligands Screen New Ligand Library check_ligand->screen_ligands No end Improved ee check_ligand->end Yes screen_ligands->re_analyze re_analyze->start If still low

Caption: Decision tree for troubleshooting experiments that result in low enantioselectivity.

G cluster_2 Key Factors Influencing Stereoselectivity center_node Stereochemical Outcome (ee) catalyst Catalyst catalyst->center_node ligand Chiral Ligand ligand->catalyst metal Metal Center metal->catalyst conditions Reaction Conditions conditions->center_node solvent Solvent solvent->conditions temperature Temperature temperature->conditions pressure Pressure pressure->conditions additives Additives additives->conditions

Caption: Relationship diagram of the core factors that control the stereochemical outcome.

References

Preventing racemization during workup of cis-Octahydropyrrolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: cis-Octahydropyrrolo[3,4-b]pyridine

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization of this compound during experimental workup procedures.

Frequently Asked Questions (FAQs)

Q1: Is this compound susceptible to racemization under standard workup conditions?

A1: The bridged ring structure of this compound imparts significant conformational rigidity. The chiral centers are at the bridgehead carbons (4aS, 7aS). Unlike compounds with acidic protons alpha to a carbonyl group, this saturated heterocyclic amine lacks an obvious mechanism for racemization (epimerization) under standard, mild workup conditions (e.g., neutral or slightly basic pH, ambient temperature). The high enantiomeric excess (>99%) reported in synthetic procedures suggests good stability.[1] However, exposure to harsh conditions, such as strong acids or bases at elevated temperatures, could potentially lead to side reactions or degradation, which might be misinterpreted as racemization.

Q2: What is the primary chemical mechanism that could theoretically lead to racemization in a chiral bicyclic amine?

A2: For a saturated system like this, racemization would require breaking and reforming a bond at one of the stereocenters. A hypothetical pathway, though energetically unfavorable, could involve protonation of a nitrogen atom followed by a ring-opening reaction under extreme heat or acidic conditions to form a transient achiral or rapidly inverting intermediate. Re-cyclization could then potentially occur with loss of stereochemical control. It is critical to note that this is a low-probability event under typical laboratory workup conditions.

Q3: What specific workup conditions should be avoided to ensure the stereochemical integrity of my compound?

A3: To minimize any potential risk of epimerization or degradation, it is crucial to avoid harsh reaction conditions.[2] Specifically, you should avoid:

  • Strong Acids: Prolonged exposure to strong acids (e.g., concentrated HCl, H₂SO₄) at elevated temperatures.

  • Strong Bases: Treatment with strong bases (e.g., NaOH, KOH) at high temperatures. While amines are generally stable to base, extreme conditions can promote unforeseen side reactions.[2]

  • High Temperatures: Avoid heating the compound for extended periods during workup, such as during solvent evaporation. Use a rotary evaporator at low temperatures and moderate vacuum.

Q4: How can I confirm the enantiomeric excess (ee%) of my this compound after workup?

A4: The most reliable method for determining the enantiomeric excess of a chiral amine is through Chiral High-Performance Liquid Chromatography (Chiral HPLC).[3][4] This technique uses a chiral stationary phase (CSP) to separate the two enantiomers, allowing for their quantification. An alternative, though less common, method is Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral solvating or derivatizing agent.

Troubleshooting Guide

If you suspect a loss of enantiomeric purity in your sample of this compound, follow this troubleshooting workflow.

TroubleshootingWorkflow start Low ee% Detected in This compound check_workup Review Workup Protocol start->check_workup check_ph Were strong acids or bases used (e.g., pH < 2 or pH > 12)? check_workup->check_ph  Examine Conditions check_temp Was the sample exposed to high temperatures (> 50°C) for prolonged periods? check_ph->check_temp No solution_ph Solution: Use buffered or mild basic/acidic washes (e.g., sat. NaHCO₃, 1M citric acid). Avoid strong reagents. check_ph->solution_ph Yes check_analysis Verify Chiral Analysis Method (e.g., HPLC column, mobile phase) check_temp->check_analysis No solution_temp Solution: Use low-temperature rotary evaporation. Avoid distillation if possible or use high vacuum. check_temp->solution_temp Yes solution_analysis Solution: Re-develop chiral separation method. Consult literature for appropriate column/conditions. check_analysis->solution_analysis Problem Found conclusion Stereochemical Integrity Preserved check_analysis->conclusion Method is Valid solution_ph->conclusion solution_temp->conclusion solution_analysis->conclusion

Caption: Troubleshooting workflow for diagnosing loss of enantiomeric excess.

Data Presentation

The following table provides a hypothetical summary of how different workup conditions can impact the final enantiomeric excess (ee%) of a chiral amine. While this compound is robust, these principles are critical for more sensitive compounds.

Workup Condition Parameter Value Hypothetical ee% Recovery Recommendation
Aqueous Wash pH3-5 (e.g., 1M Citric Acid)> 99%Recommended
pH7-9 (e.g., sat. NaHCO₃)> 99%Optimal
pH< 1 (e.g., 6M HCl)95-98%Avoid if possible
pH> 13 (e.g., 6M NaOH)95-98%Avoid if possible
Solvent Removal Temperature30°C> 99%Optimal
Temperature50°C98-99%Use with caution
Temperature> 80°C< 95%Not Recommended
Purification MethodSilica Gel Chromatography> 99%Standard
MethodHigh Vacuum Distillation> 98%Use lowest possible temp.

Experimental Protocols

Protocol 1: Recommended Workup Procedure to Preserve Stereochemistry

This protocol is designed to isolate this compound from a reaction mixture while minimizing the risk of racemization.

  • Quenching: Cool the reaction mixture to 0-5°C in an ice bath.

  • pH Adjustment: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acid and bring the pH to approximately 8. Monitor the pH using test strips.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: Combine the organic layers and wash sequentially with:

    • Deionized water (1x)

    • Saturated aqueous sodium chloride (brine) (1x)

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration & Concentration: Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. Ensure the water bath temperature does not exceed 35°C.

  • Purification (if necessary): If further purification is required, use column chromatography on silica gel with an appropriate eluent system (e.g., dichloromethane/methanol/ammonia).

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

This protocol provides a general methodology for analyzing the enantiomeric purity of the final product. The exact column and mobile phase must be determined empirically.[5][6]

  • Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) are often effective for separating amine enantiomers.[5]

  • Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol). For basic compounds like amines, it is standard practice to add a small amount of an amine modifier (e.g., 0.1% diethylamine) to the mobile phase to improve peak shape.[5]

  • Sample Preparation: Prepare a dilute solution of the purified this compound in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • HPLC Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample onto the column.

    • Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.

  • Data Analysis: Integrate the peak areas for the two enantiomers (A₁ and A₂). Calculate the enantiomeric excess (ee%) using the following formula:

    • ee% = [ (A₁ - A₂) / (A₁ + A₂) ] * 100

Visualization of Potential Racemization Pathway

While highly unlikely for the parent this compound, related structures with activating groups (e.g., a carbonyl at an adjacent position) can racemize via an enolate intermediate. The diagram below illustrates this general principle, which is a common concern in organic synthesis.[7]

RacemizationMechanism cluster_main cluster_legend R_Enantiomer (R)-Enantiomer (Chiral) Enolate Achiral Enolate Intermediate (Planar) R_Enantiomer->Enolate + Base (B:) - Proton (HB) Enolate->R_Enantiomer + Proton (HB) (Attack from top face) S_Enantiomer (S)-Enantiomer (Chiral) Enolate->S_Enantiomer + Proton (HB) (Attack from bottom face) Key General Base-Catalyzed Racemization (via Enolate)

Caption: General mechanism for base-catalyzed racemization via an achiral enolate.

References

Technical Support Center: Scaling Up cis-Octahydropyrrolo[3,4-b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the scale-up synthesis of cis-octahydropyrrolo[3,4-b]pyridine. This key pharmaceutical intermediate is crucial in the manufacturing of drugs such as moxifloxacin.[1][2][3]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions.[1]

Problem IDQuestionPossible CausesSuggested Solutions
YLD-001 Low yield in the initial condensation reaction to form the pyridine dicarboximide. [1]- Incomplete reaction.[1]- Sub-optimal reaction temperature.[1]- Degradation of starting materials or product.[1]- Monitor the reaction progress using TLC or HPLC to ensure completion.[1]- Optimize the reaction temperature; gradual heating may be beneficial.[1]- Ensure starting materials are pure and dry.[1]
PUR-001 Difficulty in purifying the crude product after reduction of the pyridine ring. [1]- Presence of multiple stereoisomers.[1]- Catalyst poisoning or incomplete removal.[1]- Formation of by-products due to over-reduction.[1]- Employ chiral chromatography or diastereomeric salt resolution for separation of stereoisomers.[1]- Ensure complete filtration of the catalyst; consider using a filter aid.[1]- Carefully control reaction conditions (hydrogen pressure, temperature, and time) to avoid over-reduction.[1]
STEREO-001 Low enantiomeric excess after resolution with a chiral acid. [1]- Improper choice of resolving agent.[1]- Sub-optimal solvent for crystallization.[1]- Racemization during workup.[1]- Screen different chiral resolving agents.[1]- Perform solvent screening to identify a system that provides good discrimination between diastereomeric salts.[1]- Maintain a neutral or slightly acidic pH during workup to minimize racemization.[1]
HYD-001 Incomplete hydrogenation of the pyridine ring. [1]- Inactive catalyst.[1]- Insufficient hydrogen pressure.[1]- Presence of catalyst poisons in the substrate or solvent.[1]- Use a fresh, active catalyst (e.g., Palladium on carbon).[1]- Ensure the reaction vessel is properly sealed and pressurized.[1]- Purify starting materials and use high-purity solvents.[1]
DEPROT-001 Challenges in the debenzylation step to yield the final product. [1]- Inefficient catalyst activity.[1]- Incomplete reaction.[1]- Formation of side products.[1]- Use a more active catalyst or increase catalyst loading.[1]- Monitor the reaction closely by HPLC or GC until the starting material is consumed.[1]- Optimize reaction conditions to minimize side reactions.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for scaling up the production of this compound?

A1: The most prevalent routes for large-scale synthesis include:

  • Classical Resolution : This involves the synthesis of a racemic mixture of a suitable precursor, such as 6-benzyl-5,7-dioxooctahydropyrrolo[3,4-b]pyridine, followed by resolution using a chiral acid like D-(-)-tartaric acid.[2]

  • Stereoselective Reduction : This approach utilizes a chiral auxiliary, such as L-proline or naproxen, to induce stereoselectivity during the reduction of the pyridine ring, aiming to directly obtain the desired enantiomer.[2][4]

Q2: Why is achieving the cis stereoisomer crucial?

A2: The cis configuration is the biologically active conformation required for its subsequent use in the synthesis of pharmaceuticals like Moxifloxacin. The stereochemistry is critical for the drug's efficacy and safety.[5]

Q3: What are the key challenges in the synthesis of this compound?

A3: Key challenges include controlling the stereoselectivity to favor the cis isomer, achieving high yields, minimizing side-product formation, and effectively purifying the final product from reaction intermediates and byproducts. Catalyst selection and reaction conditions for the hydrogenation steps are critical for stereocontrol.[5]

Q4: What are typical yields and purities for this synthesis?

A4: With optimized protocols, it is possible to achieve high yields and purities. Some patented processes report achieving an optical purity of over 99%.[5] However, yields can vary significantly based on the specific reagents, catalysts, and reaction conditions employed. The market for this compound includes products with purities of 98% and >99%, with the higher purity grades commanding a premium for pharmaceutical applications.[5]

Experimental Protocols

General Procedure for Pyridine Ring Reduction with L-proline as Chiral Auxiliary[2]
  • To a hydrogen vessel, add 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione (1.0 eq) and toluene (5 volumes).

  • Add L-proline (1.2 eq) and continue stirring for 10 minutes.

  • Add 7% palladium on carbon catalyst.

  • Continue stirring for 15-30 minutes and then warm the mixture to 70°C under a hydrogen pressure of 7-8 kg/cm ² for 5-6 hours.

  • Further, warm the reaction mass to 80-85°C with a hydrogen pressure of 8 kg/cm ² for 9-10 hours.

  • After completion of the reaction (monitored by TLC/HPLC), cool the mixture to room temperature.

  • Separate the catalyst by filtration and wash it with toluene.

  • The resulting filtrate contains the desired product.

Data Presentation

Table 1: Optimization of Sodium Hydride Quantity in Condensation Reaction [2]

EntryBaseSolventBase Qty (Eq)Temp. (°C)Yield (%)
1NaHToluene380-90-
2NaHToluene580-90Improved

Note: The original document noted a "substantial improvement" in reaction time and yield with 5 mol equivalents of sodium hydride but did not provide a specific percentage for the initial entry.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_intermediates Intermediates cluster_final Final Product start1 Pyridine-2,3-dicarboxylic acid step1 Condensation start1->step1 start2 Benzylamine start2->step1 int1 N-benzyl-2,3- pyridinedicarboximide step1->int1 Forms step2 Pyridine Ring Reduction int2 N-benzyl-cis- octahydropyrrolo[3,4-b] pyridine-5,7-dione step2->int2 Forms step3 Carbonyl Group Reduction int3 Racemic N-benzyl This compound step3->int3 Forms step4 Resolution (e.g., with D-(-) Tartaric Acid) int4 Resolved N-benzyl This compound step4->int4 Yields step5 Deprotection final_product This compound step5->final_product Yields int1->step2 int2->step3 int3->step4 int4->step5

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_yield Low Yield Issues cluster_purity Purification & Stereochemistry Issues cluster_reaction Reaction Incompleteness start Problem Encountered yield_q Is the issue low yield? start->yield_q purity_q Is the issue purity or low enantiomeric excess? start->purity_q reaction_q Is the reaction incomplete (e.g., hydrogenation)? start->reaction_q yield_c1 Incomplete Reaction yield_q->yield_c1 Yes yield_c2 Sub-optimal Temperature yield_q->yield_c2 Yes yield_s1 Monitor with TLC/HPLC yield_c1->yield_s1 Solution yield_s2 Optimize Temperature yield_c2->yield_s2 Solution purity_c1 Multiple Stereoisomers purity_q->purity_c1 Yes purity_c2 Improper Resolving Agent purity_q->purity_c2 Yes purity_s1 Chiral Chromatography or Diastereomeric Salt Resolution purity_c1->purity_s1 Solution purity_s2 Screen Resolving Agents purity_c2->purity_s2 Solution reaction_c1 Inactive Catalyst reaction_q->reaction_c1 Yes reaction_c2 Insufficient H2 Pressure reaction_q->reaction_c2 Yes reaction_s1 Use Fresh Catalyst reaction_c1->reaction_s1 Solution reaction_s2 Ensure Proper Pressurization reaction_c2->reaction_s2 Solution

Caption: Troubleshooting decision tree for synthesis challenges.

References

Technical Support Center: cis-Octahydropyrrolo[3,4-b]pyridine Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with cis-Octahydropyrrolo[3,4-b]pyridine. The information is designed to address common challenges encountered during experimental studies of its degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound?

Direct studies on the degradation of this compound are not extensively available in the public domain. However, based on the degradation of related pyrrolopyridine derivatives, the primary degradation pathways are expected to involve hydrolysis, oxidation, and photolysis.[1][2][3] The fused pyrrolidine and piperidine rings are susceptible to cleavage under various stress conditions.

Q2: Under what pH conditions is this compound most stable?

Derivatives of the related pyrrolo[3,4-c]pyridine-1,3-dione scaffold have shown stability in neutral media, with increased degradation in acidic and alkaline conditions.[2][3] It is therefore recommended to maintain a neutral pH to minimize hydrolytic degradation of this compound during storage and analysis.

Q3: Is this compound sensitive to light?

Yes, photolability has been observed in derivatives of pyrrolo[3,4-c]pyridine-1,3-dione.[2][3] Therefore, it is crucial to protect this compound and its solutions from light to prevent photodegradation. Experiments should be conducted in amber glassware or under low-light conditions.

Q4: What are the potential products of oxidative degradation?

Oxidative stress, for instance from exposure to hydrogen peroxide, can lead to the formation of N-oxides and hydroxylated derivatives.[4] The nitrogen atoms in both the pyrrolidine and piperidine rings are potential sites for oxidation.

Troubleshooting Guides

Issue 1: Rapid Degradation of the Analyte in Solution
Potential Cause Troubleshooting Step
Incorrect pH of the solvent Verify the pH of your solvent. For aqueous solutions, buffer to a neutral pH (6.5-7.5) to minimize acid or base-catalyzed hydrolysis.
Exposure to light Prepare and store solutions in amber vials or wrap containers with aluminum foil. Minimize exposure to ambient light during handling.
Presence of oxidizing agents Ensure solvents are free from peroxides. If the sample matrix may contain oxidizing agents, consider adding an antioxidant, but verify its compatibility with your analytical method first.
Elevated temperature Store stock solutions and samples at recommended temperatures (typically 2-8 °C or frozen) to slow down degradation kinetics.
Issue 2: Inconsistent Results in Forced Degradation Studies
Potential Cause Troubleshooting Step
Inadequate stress conditions Ensure that the stress conditions (e.g., acid/base concentration, temperature, peroxide concentration) are sufficient to induce degradation, typically aiming for 5-20% degradation.[5]
Analyte instability in the mobile phase Evaluate the stability of this compound in the mobile phase over the typical run time of your analytical method.
Formation of multiple, unresolved degradation products Optimize your chromatographic method to achieve better separation of the parent compound from its degradants. This may involve adjusting the mobile phase composition, gradient, column type, or temperature.
Issue 3: Difficulty in Identifying Degradation Products
Potential Cause Troubleshooting Step
Low concentration of degradants Concentrate the stressed sample before analysis. Perform a longer degradation study to generate higher levels of the degradation products.
Lack of appropriate analytical techniques Employ high-resolution mass spectrometry (LC-MS/MS) for accurate mass determination and fragmentation analysis to elucidate the structures of the degradation products.
Co-elution of degradation products Further optimize the chromatographic method. Consider using a different column chemistry or a 2D-LC approach for complex mixtures.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the intrinsic stability of a molecule.[6]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with 0.1 N NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature. Withdraw and neutralize samples with 0.1 N HCl at appropriate intervals.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature. Withdraw samples at different time points and quench the reaction if necessary (e.g., with sodium bisulfite) before analysis.

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C). Dissolve samples at various time points for analysis.

  • Photodegradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.[2][3] Analyze samples at appropriate time intervals.

3. Sample Analysis:

  • Analyze all samples by a stability-indicating HPLC method, typically with UV and MS detection.[6]

  • The method should be capable of separating the parent compound from all major degradation products.

Data Presentation

Table 1: Summary of Forced Degradation of this compound (Hypothetical Data)

Stress ConditionDuration% DegradationMajor Degradation Products (Hypothetical)
0.1 N HCl, 60°C24 h15%Hydrolytic cleavage products
0.1 N NaOH, RT8 h25%Ring-opened products
3% H₂O₂, RT24 h18%N-oxides, hydroxylated species
Dry Heat, 80°C48 h5%Minor unspecified degradants
Photolysis24 h12%Photolytic cleavage products

Visualizations

Hypothetical Degradation Pathways

cluster_main This compound cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) cluster_photolysis Photolysis (UV/Vis Light) A cis-Octahydropyrrolo [3,4-b]pyridine B Ring-Opened Products A->B H⁺ / OH⁻ C N-Oxides A->C H₂O₂ D Hydroxylated Derivatives A->D H₂O₂ E Photolytic Cleavage Products A->E

Caption: Hypothetical degradation pathways of this compound.

Experimental Workflow for Forced Degradation Studies

A Prepare Stock Solution (1 mg/mL) B Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Sample at Time Intervals B->C D Neutralize/Quench Reaction (if necessary) C->D E Analyze by Stability-Indicating HPLC-UV/MS Method D->E F Identify and Quantify Degradation Products E->F

Caption: Workflow for conducting forced degradation studies.

References

Technical Support Center: Strategies for Avoiding Over-reduction Byproducts in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the formation of over-reduction byproducts during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is over-reduction in the context of chemical synthesis?

A1: Over-reduction is a common side reaction where a functional group is reduced beyond the desired oxidation state. For instance, the reduction of an ester to an aldehyde may continue to proceed, yielding the corresponding primary alcohol as an undesired byproduct. This occurs when the reducing agent is too reactive or when reaction conditions are not adequately controlled.

Q2: What are the primary causes of over-reduction?

A2: The primary causes of over-reduction include:

  • High Reactivity of the Reducing Agent: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are often non-selective and can reduce a wide range of functional groups, making it difficult to isolate partially reduced products.[1]

  • Reaction Temperature: Higher reaction temperatures can provide the necessary activation energy for the further reduction of the initially formed product.[2]

  • Stoichiometry: An excess of the reducing agent can lead to the reduction of both the starting material and the desired intermediate product.[3]

  • Reaction Time: Allowing a reaction to proceed for too long can increase the likelihood of over-reduction, especially with highly reactive reagents.

Q3: How can I choose the right reducing agent to avoid over-reduction?

A3: The choice of reducing agent is critical for achieving chemoselectivity. Milder reagents are generally preferred when targeting a specific functional group in the presence of others that are more easily reduced. For example, sodium borohydride (NaBH₄) is a milder reducing agent than lithium aluminum hydride (LiAlH₄) and is often used for the selective reduction of aldehydes and ketones in the presence of esters.[4] For the partial reduction of esters to aldehydes, diisobutylaluminum hydride (DIBAL-H) is a common choice when used at low temperatures.[5]

Q4: What is the role of protecting groups in preventing over-reduction?

A4: Protecting groups are used to temporarily mask a reactive functional group to prevent it from reacting with a reagent intended for another part of the molecule.[6] For example, if you want to reduce an ester in the presence of a ketone, you can protect the ketone as an acetal. Acetals are stable to hydride-based reducing agents. After the ester has been reduced, the protecting group can be removed to regenerate the ketone.[6]

Troubleshooting Guides

Issue 1: Over-reduction of an Ester to a Primary Alcohol During DIBAL-H Reduction

Symptoms:

  • TLC or GC-MS analysis of the crude reaction mixture shows the presence of the desired aldehyde as well as a significant amount of the corresponding primary alcohol.

  • The isolated yield of the aldehyde is lower than expected.

Possible Causes and Solutions:

CauseTroubleshooting Action
Reaction temperature was too high. The stability of the tetrahedral intermediate formed during DIBAL-H reduction of esters is highly temperature-dependent. At temperatures above -78 °C, this intermediate can collapse and be further reduced to the alcohol. Solution: Maintain a strict reaction temperature of -78 °C (a dry ice/acetone bath is recommended) throughout the addition of DIBAL-H and for the duration of the reaction.[3]
Excess DIBAL-H was used. Using more than one equivalent of DIBAL-H will result in the reduction of the initially formed aldehyde to the alcohol. Solution: Carefully titrate the DIBAL-H solution to determine its exact molarity before use. Use 1.0-1.2 equivalents of the reagent.[3]
Slow addition of the quenching agent. If the quenching agent (e.g., methanol) is added too slowly, localized warming can occur, leading to over-reduction. Solution: Quench the reaction at -78 °C by the rapid but controlled addition of the quenching agent.
Workup procedure. The workup procedure itself can sometimes lead to issues. Solution: After quenching, a common and effective workup involves the addition of Rochelle's salt (potassium sodium tartrate) to chelate the aluminum salts, facilitating a cleaner extraction.[3]
Issue 2: Lack of Chemoselectivity in the Reduction of an Aldehyde in the Presence of a Ketone with NaBH₄

Symptoms:

  • The desired primary alcohol (from the aldehyde) is obtained, but a significant amount of the secondary alcohol (from the ketone) is also present.

Possible Causes and Solutions:

CauseTroubleshooting Action
Reaction conditions favor ketone reduction. Aldehydes are generally more reactive towards nucleophilic attack than ketones. However, under standard conditions, NaBH₄ can still reduce ketones. Solution: Perform the reaction at a lower temperature (e.g., -78 °C) to exploit the reactivity difference between the aldehyde and the ketone.[7]
Use of a more selective reagent system. Standard NaBH₄ may not be selective enough for some substrates. Solution: Employ the Luche reduction conditions (NaBH₄ with a catalytic amount of CeCl₃ in methanol). The cerium salt enhances the reactivity of the borohydride towards the ketone, but in the presence of methanol, aldehydes can form acetals which are less reactive, thus allowing for the selective reduction of the ketone.[8] Alternatively, using a modified borohydride reagent can increase selectivity.

Data Presentation: Comparison of Reducing Agents for Chemoselective Reductions

The following tables provide a summary of the typical yields and product distributions for common chemoselective reductions. Note that yields are highly substrate-dependent and the following data should be used as a general guide.

Table 1: Reduction of Esters to Aldehydes

Reducing AgentSubstrateDesired Product (Aldehyde) Yield (%)Over-reduction Product (Alcohol) Yield (%)
DIBAL-H (1.1 eq, -78°C)Ethyl benzoate~85%<10%
DIBAL-H (1.1 eq, -78°C)Methyl laurate~90%<5%
LiAlH(Ot-Bu)₃ (1.5 eq, -78°C)Ethyl caproate~80%~15%

Table 2: Chemoselective Reduction of Carbonyl Compounds

Reducing Agent/ConditionsSubstrate MixtureDesired Product Yield (%)Byproduct Yield (%)
NaBH₄ (MeOH, 0°C)Benzaldehyde + AcetophenoneBenzyl alcohol (~95%)1-Phenylethanol (~5%)
Luche Reduction (NaBH₄, CeCl₃, MeOH)CyclohexenoneCyclohex-2-en-1-ol (>95%, 1,2-reduction)Cyclohexanol (<5%, 1,4-reduction)[9]
NaBH₄ (EtOH/H₂O)CinnamaldehydeCinnamyl alcohol (~70%, 1,2-reduction)3-Phenylpropanol (~30%, 1,4-reduction)[10]

Experimental Protocols

Protocol 1: DIBAL-H Reduction of an Ester to an Aldehyde

This protocol describes the partial reduction of an ester to an aldehyde using diisobutylaluminum hydride (DIBAL-H) at low temperature.[3]

Materials:

  • Ester (1.0 equiv)

  • Anhydrous toluene (or dichloromethane)

  • DIBAL-H (1.0 M solution in hexanes, 1.1 equiv)

  • Anhydrous methanol

  • Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Dissolve the ester in anhydrous toluene in a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the DIBAL-H solution dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.

  • Stir the reaction mixture at -78 °C for 1-3 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, quench the reaction by the slow, dropwise addition of anhydrous methanol at -78 °C.

  • Remove the cooling bath and allow the mixture to warm to room temperature.

  • Add a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers are formed.

  • Separate the organic layer and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude aldehyde by flash column chromatography.

Protocol 2: Luche Reduction of an α,β-Unsaturated Ketone

This protocol describes the selective 1,2-reduction of an α,β-unsaturated ketone to the corresponding allylic alcohol using sodium borohydride and cerium(III) chloride.[8][9]

Materials:

  • α,β-Unsaturated ketone (1.0 equiv)

  • Methanol

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 1.0 equiv)

  • Sodium borohydride (NaBH₄, 1.1 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Dichloromethane

Procedure:

  • In a round-bottom flask, dissolve the α,β-unsaturated ketone and cerium(III) chloride heptahydrate in methanol at room temperature.

  • Cool the solution to 0 °C in an ice bath.

  • Add the sodium borohydride portion-wise over 5-10 minutes.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture three times with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude allylic alcohol by flash column chromatography.

Visualizations

Experimental_Workflow_for_Troubleshooting_Over_Reduction cluster_0 Problem Identification cluster_1 Analysis of Reaction Parameters cluster_2 Optimization Strategies cluster_3 Verification A Over-reduction byproduct detected (e.g., by TLC, GC-MS, NMR) B Review Reaction Temperature A->B Investigate C Check Stoichiometry of Reducing Agent A->C Investigate D Evaluate Reaction Time A->D Investigate H Consider a Milder Reducing Agent A->H If chemoselectivity is the issue I Employ a Protecting Group Strategy A->I For multi-functional substrates E Lower Reaction Temperature (e.g., -78 °C for DIBAL-H) B->E F Use Precise Stoichiometry (titrate reagent if necessary) C->F G Monitor Reaction Closely (quench immediately upon completion) D->G J Analyze Optimized Reaction Mixture E->J Implement & Re-run F->J Implement & Re-run G->J Implement & Re-run H->J Implement & Re-run I->J Implement & Re-run K Desired Product Obtained with Minimal Over-reduction Byproduct J->K

Troubleshooting workflow for over-reduction.

Reagent_Selection_Decision_Tree Start Start: Need to perform a reduction Q1 What is the functional group to be reduced? Start->Q1 Ester Ester Q1->Ester Ester Ald_Ket Aldehyde or Ketone Q1->Ald_Ket Aldehyde/ Ketone Enone α,β-Unsaturated Ketone Q1->Enone Enone Q2 Are other reducible functional groups present? NaBH4 Use NaBH₄ Q2->NaBH4 No Protect Use a protecting group strategy Q2->Protect Yes Q3 Is partial reduction required? DIBAL Use DIBAL-H at -78°C Q3->DIBAL Yes (to Aldehyde) LAH Use LiAlH₄ Q3->LAH No (to Alcohol) Ester->Q3 Ald_Ket->Q2 Luche Use Luche Reduction (NaBH₄, CeCl₃) Enone->Luche For 1,2-reduction

Decision tree for selecting a reducing agent.

Lewis_Acid_Coordination_Pathway cluster_0 Reaction Components cluster_1 Activation and Reaction cluster_2 Outcome Substrate Carbonyl Substrate (e.g., Ketone) Coordination Coordination of Lewis Acid to Carbonyl Oxygen Substrate->Coordination LewisAcid Lewis Acid (e.g., CeCl₃) LewisAcid->Coordination Hydride Hydride Source (e.g., NaBH₄) Attack Nucleophilic Attack by Hydride Hydride->Attack Activation Increased Electrophilicity of Carbonyl Carbon Coordination->Activation Activation->Attack Facilitates Intermediate Alkoxide Intermediate Attack->Intermediate Product Desired Alcohol Product Intermediate->Product Protonation

Role of Lewis acid in enhancing selectivity.

References

Validation & Comparative

Confirming Cis Stereochemistry of Octahydropyrrolo[3,4-b]pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical configuration of bioactive molecules is paramount in drug discovery and development, directly influencing efficacy and safety. For derivatives of octahydropyrrolo[3,4-b]pyridine, a key bicyclic amine scaffold, the cis-fused stereoisomer is often the biologically active form, notably as a crucial intermediate in the synthesis of pharmaceuticals like the antibiotic Moxifloxacin. Therefore, unambiguous confirmation of this cis stereochemistry is a critical step in synthetic and medicinal chemistry.

This guide provides a comparative overview of the primary analytical techniques used to confirm the cis stereochemistry of the octahydropyrrolo[3,4-b]pyridine ring system. While specific experimental data for the parent compound is not widely published, this guide leverages data from analogous cis-fused ring systems and established principles to provide a robust framework for stereochemical determination.

Comparison of Analytical Techniques for Stereochemical Confirmation

The two most powerful and definitive methods for determining the relative stereochemistry of cyclic compounds are Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography.

TechniquePrinciple of Stereochemical DeterminationAdvantagesLimitationsTypical Data for cis-Fusion
¹H NMR Spectroscopy (Coupling Constants) The magnitude of the through-bond coupling constant (J-coupling) between vicinal protons is dependent on the dihedral angle between them (Karplus relationship). In a cis-fused system, the bridgehead protons have a specific dihedral angle that results in a characteristic J-coupling value.Non-destructive, relatively fast, provides information about the molecule in solution.Requires soluble material, complex spectra may require 2D NMR for unambiguous assignment, interpretation can be complex for conformationally flexible systems.For analogous cis-fused systems like cis-decalin, the coupling constant between the bridgehead proton and adjacent axial protons is typically in the range of 2-5 Hz . In contrast, a trans-fusion would exhibit a much larger coupling constant (typically >10 Hz) due to a near 180° dihedral angle between axial protons.
2D NMR Spectroscopy (NOESY) The Nuclear Overhauser Effect (NOE) is a through-space interaction between protons that are close to each other (< 5 Å), regardless of their bonding connectivity. In a cis-fused system, the bridgehead protons are on the same face of the molecule and will show an NOE correlation.Provides unambiguous evidence of through-space proximity, excellent for confirming relative stereochemistry in rigid systems, non-destructive.Requires longer experiment times than 1D NMR, sensitivity can be an issue for larger molecules or dilute samples.A cross-peak between the two bridgehead protons in a 2D NOESY spectrum is a definitive indicator of their cis relationship.
Single-Crystal X-ray Crystallography Diffraction of X-rays by a single crystal provides a precise three-dimensional map of the electron density, allowing for the unambiguous determination of the atomic positions and thus the absolute and relative stereochemistry.Provides the absolute and definitive three-dimensional structure, considered the "gold standard" for stereochemical assignment.Requires a suitable single crystal of the compound, which can be challenging to grow. The determined structure is of the solid state, which may not always represent the conformation in solution.The crystal structure of a derivative like Moxifloxacin confirms the cis-fusion of the octahydropyrrolo[3,4-b]pyridine moiety. The bond angles and torsion angles from the crystal structure can be used to validate computational models.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified octahydropyrrolo[3,4-b]pyridine derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a standard 5 mm NMR tube.

  • Ensure the sample is free of particulate matter.

2. ¹H NMR Spectroscopy for Coupling Constant Analysis:

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Identify the signals corresponding to the bridgehead protons. This may require 2D NMR (COSY, HSQC) for unambiguous assignment.

  • Carefully analyze the multiplicity and measure the coupling constants (J-values) for the bridgehead protons. A smaller coupling constant (typically 2-5 Hz) to an adjacent proton on the fused ring system is indicative of a cis-relationship.

3. 2D NOESY Spectroscopy:

  • Set up a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.

  • Optimize the mixing time (typically 500-800 ms for small molecules) to allow for the buildup of NOE signals.

  • Process the 2D data and look for cross-peaks between the signals of the two bridgehead protons. The presence of such a cross-peak provides strong evidence that these protons are on the same face of the molecule, confirming the cis-stereochemistry.

Single-Crystal X-ray Crystallography

1. Crystallization:

  • Grow single crystals of the octahydropyrrolo[3,4-b]pyridine derivative. This is often the most challenging step. Common methods include:

    • Slow evaporation of a solution of the compound.

    • Vapor diffusion of an anti-solvent into a solution of the compound.

    • Slow cooling of a saturated solution.

  • For amines, it can be beneficial to form a salt (e.g., hydrochloride or with a p-bromobenzoic acid) to improve crystallinity.

2. Data Collection:

  • Mount a suitable single crystal on a goniometer.

  • Place the crystal in a stream of X-rays from a diffractometer.

  • Collect the diffraction data as the crystal is rotated.

3. Structure Solution and Refinement:

  • Process the diffraction data to determine the unit cell dimensions and space group.

  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.

  • Refine the model against the experimental data to obtain the final, precise atomic coordinates. The resulting structure will unambiguously show the relative positions of the bridgehead hydrogens, confirming the cis or trans stereochemistry.

Visualizing the Workflow

experimental_workflow Workflow for Confirming Cis Stereochemistry cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_xray X-ray Crystallography cluster_analysis Data Interpretation start Synthesized Compound purification Purification start->purification nmr_sample Prepare NMR Sample purification->nmr_sample crystallization Grow Single Crystals purification->crystallization one_d_nmr 1D ¹H NMR nmr_sample->one_d_nmr two_d_noesy 2D NOESY nmr_sample->two_d_noesy j_coupling Analyze J-Coupling (Dihedral Angles) one_d_nmr->j_coupling noe_correlation Identify NOE Cross-Peaks (Spatial Proximity) two_d_noesy->noe_correlation data_collection X-ray Diffraction crystallization->data_collection structure_solution Solve Structure data_collection->structure_solution three_d_structure Determine 3D Structure structure_solution->three_d_structure confirm_cis Confirm Cis Stereochemistry j_coupling->confirm_cis noe_correlation->confirm_cis three_d_structure->confirm_cis

Caption: Experimental workflow for the stereochemical confirmation of cis-octahydropyrrolo[3,4-b]pyridine.

signaling_pathway Logical Flow for Stereochemical Assignment cluster_methods Analytical Methods cluster_evidence Observed Evidence start Unknown Stereoisomer nmr NMR Spectroscopy start->nmr xray X-ray Crystallography start->xray j_coupling Small Vicinal Coupling (e.g., 2-5 Hz) nmr->j_coupling noe Bridgehead Proton NOE nmr->noe crystal 3D Structure Shows Same-Side Protons xray->crystal conclusion Cis Stereochemistry Confirmed j_coupling->conclusion noe->conclusion crystal->conclusion

Navigating Stereochemistry: A Comparative Analysis of cis- and trans-Octahydropyrrolo[3,4-b]pyridine Isomers in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant focus on the biological relevance of cis-octahydropyrrolo[3,4-b]pyridine, primarily due to its integral role in the structure of the potent fluoroquinolone antibiotic, moxifloxacin. In contrast, there is a notable absence of direct comparative studies detailing the biological activity of the trans isomer. This guide, therefore, provides a detailed analysis of the known biological significance of the cis isomer and explores the inferred implications for the trans isomer based on established principles of stereochemistry in pharmacology.

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its biological activity. For the bicyclic diamine octahydropyrrolo[3,4-b]pyridine, the cis and trans configurations at the ring junction result in distinct molecular shapes, which can profoundly influence how these molecules interact with biological targets such as enzymes and receptors.

The Prominence of the cis Isomer: A Key to Antibacterial Efficacy

The primary driver for the extensive investigation of this compound is its incorporation as the C-7 side chain in moxifloxacin.[1] Moxifloxacin is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] The structure-activity relationships of quinolone antibiotics have been extensively studied, and the nature of the C-7 substituent is known to be crucial for antibacterial potency and pharmacokinetic properties.[2]

The selection of the cis-fused ring system for moxifloxacin is not arbitrary. The specific V-shape of the cis isomer is believed to orient the molecule optimally for binding to its bacterial targets: DNA gyrase and topoisomerase IV. This precise spatial arrangement enhances the inhibitory activity of the antibiotic, leading to the disruption of bacterial DNA replication and repair, and ultimately, cell death.

The Underexplored trans Isomer: An Open Question in Biological Activity

While the importance of the cis isomer is well-established through its role in moxifloxacin, the biological activity of trans-octahydropyrrolo[3,4-b]pyridine remains largely uncharacterized in publicly available scientific literature. It is plausible that the more linear and rigid conformation of the trans isomer does not allow for the same favorable interactions with the bacterial enzymes targeted by fluoroquinolones. This difference in three-dimensional structure could lead to significantly reduced or altered biological activity.

Without direct experimental data, any comparison of the biological activity of the cis and trans isomers would be speculative. However, the principles of structure-activity relationships strongly suggest that the two isomers would exhibit distinct pharmacological profiles.

Experimental Data: A Focus on the cis Isomer's Role

Direct comparative quantitative data for the biological activity of cis- and trans-octahydropyrrolo[3,4-b]pyridine is not available in the reviewed literature. The biological activity of the cis isomer is intrinsically linked to the activity of the parent compound, moxifloxacin. The antibacterial efficacy of moxifloxacin is well-documented, with minimum inhibitory concentration (MIC) values against various bacterial strains reported in numerous studies. However, these values reflect the activity of the entire moxifloxacin molecule and not the isolated this compound moiety.

Experimental Protocols

The experimental protocols for evaluating the antibacterial activity of fluoroquinolones like moxifloxacin are standardized and typically involve the following:

  • Minimum Inhibitory Concentration (MIC) Determination: This is a fundamental method to assess the in vitro antibacterial activity of a compound. The procedure generally involves:

    • Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium is prepared.

    • Serial Dilution of the Antibiotic: The antibiotic is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in microtiter plates.

    • Inoculation: Each well is inoculated with the bacterial suspension.

    • Incubation: The plates are incubated under specific conditions (e.g., temperature, time) to allow bacterial growth.

    • Determination of MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Logical Relationship Diagram

The following diagram illustrates the established importance of the cis isomer in the context of moxifloxacin's antibacterial activity.

logical_relationship cluster_moxifloxacin Moxifloxacin cluster_components Key Structural Components cluster_activity Biological Activity Moxifloxacin Moxifloxacin (Fluoroquinolone Antibiotic) Quinolone_Core Quinolone Core Moxifloxacin->Quinolone_Core contains Cis_Isomer This compound (C-7 Side Chain) Moxifloxacin->Cis_Isomer contains Antibacterial_Activity Potent Antibacterial Activity Moxifloxacin->Antibacterial_Activity exhibits

Caption: Logical relationship illustrating the importance of the cis isomer for the biological activity of moxifloxacin.

Conclusion

The stereochemistry of the octahydropyrrolo[3,4-b]pyridine ring system is a critical factor in its application in medicinal chemistry. The cis isomer is a well-established and essential component of the highly effective antibiotic moxifloxacin, where its specific three-dimensional structure is key to its potent antibacterial activity. The biological profile of the trans isomer, however, remains an area open for investigation. Future research involving the synthesis and direct comparative biological evaluation of both the cis and trans isomers would be invaluable in fully elucidating the structure-activity relationships of this important heterocyclic scaffold and could potentially open new avenues for drug discovery. Researchers and scientists in drug development are encouraged to explore the pharmacological potential of the underexplored trans isomer to fully map the biological landscape of this interesting molecular framework.

References

Spectroscopic Analysis of cis-Octahydropyrrolo[3,4-b]pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of cis-Octahydropyrrolo[3,4-b]pyridine, a key building block in pharmaceutical synthesis, against a structurally related alternative, decahydroquinoline. The following sections detail the predicted and experimental infrared (IR) and mass spectrometry (MS) data, offering insights into their structural characterization.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound (predicted) and decahydroquinoline (experimental).

Table 1: Infrared (IR) Spectroscopy Data

FeatureThis compound (Predicted)Decahydroquinoline (Experimental)
N-H Stretch 3350-3310 cm⁻¹ (weak, single band)N-H stretch present
C-H Stretch 2950-2850 cm⁻¹ (strong, multiple bands)C-H stretch present
N-H Bend ~1500-1600 cm⁻¹ (weak)N-H bend present
C-N Stretch 1250–1020 cm⁻¹ (medium)C-N stretch present

Table 2: Mass Spectrometry (MS) Data

FeatureThis compound (Predicted)Decahydroquinoline (Experimental)
Molecular Formula C₇H₁₄N₂C₉H₁₇N
Molecular Weight 126.20 g/mol 139.24 g/mol
Molecular Ion (M⁺) m/z 126 (odd, due to two N atoms)m/z 139 (odd, due to one N atom)
Key Fragmentation α-cleavage leading to loss of alkyl radicalsα-cleavage leading to loss of alkyl radicals

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols applicable to the analysis of liquid amine compounds.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
  • Sample Preparation: A small drop of the neat liquid sample is placed directly onto the ATR crystal. For solution-based measurements, a few drops of a concentrated solution (e.g., in chloroform or dichloromethane) are applied to the crystal, and the solvent is allowed to evaporate.

  • Instrument Setup: The FTIR spectrometer is set to the desired spectral range, typically 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded.

  • Data Acquisition: The sample is applied to the crystal, and the ATR accessory's pressure arm is engaged to ensure good contact. Multiple scans (typically 16-32) are co-added to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound.

Electron Ionization-Mass Spectrometry (EI-MS)
  • Sample Introduction: The volatile liquid sample is introduced into the ion source of the mass spectrometer, typically via a heated direct insertion probe or through the injection port of a gas chromatograph (GC-MS).

  • Ionization: In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment in a reproducible manner.

  • Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the spectroscopic analyses.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start Start place_sample Place Liquid Sample on ATR Crystal start->place_sample background Acquire Background Spectrum place_sample->background sample_spec Acquire Sample Spectrum background->sample_spec subtract Subtract Background sample_spec->subtract analyze Analyze IR Spectrum subtract->analyze end_node End analyze->end_node

Caption: Workflow for ATR-FTIR Spectroscopy.

MS_Workflow cluster_intro Sample Introduction cluster_ms Mass Spectrometry cluster_analysis Data Analysis start Start inject Inject Liquid Sample start->inject ionize Electron Ionization (70 eV) inject->ionize analyze Mass Analysis (m/z) ionize->analyze detect Detection analyze->detect spectrum Generate Mass Spectrum detect->spectrum interpret Interpret Fragmentation spectrum->interpret end_node End interpret->end_node

Caption: Workflow for Electron Ionization-Mass Spectrometry.

A Comparative Guide to the Synthetic Routes of Pyrrolopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyrrolopyridines, also known as azaindoles, constitute a significant class of nitrogen-containing heterocyclic compounds. Their structural similarity to indole has made them privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The development of efficient and versatile synthetic methods to access these core structures is of paramount importance for the discovery of new therapeutic agents. This guide provides a comparative analysis of prominent synthetic routes to pyrrolopyridines, with a focus on classical and modern methodologies, supported by experimental data and detailed protocols.

Comparative Analysis of Synthetic Methodologies

The synthesis of the pyrrolopyridine core can be broadly categorized into classical indole syntheses adapted for azaindoles, modern transition-metal-catalyzed cross-coupling reactions, and multicomponent reactions. Each approach offers distinct advantages regarding substrate scope, functional group tolerance, and reaction efficiency.

Classical Synthetic Routes

Classical methods, originally developed for the synthesis of indoles, have been successfully adapted for the preparation of pyrrolopyridines. These strategies often involve the construction of the pyrrole ring onto a pre-existing pyridine backbone.

Synthetic MethodStarting MaterialsReagents & ConditionsYield (%)AdvantagesDisadvantages
Fischer Indole Synthesis Pyridylhydrazines, Aldehydes/KetonesBrønsted or Lewis acids (e.g., HCl, H₂SO₄, ZnCl₂, PPA), High temperaturesVariable, often moderateReadily available starting materials, well-established.Harsh reaction conditions, limited functional group tolerance, potential for side reactions.[1][2]
Bischler-Möhlau Indole Synthesis α-haloketones, AminopyridinesHeatModerateSimple procedure.High temperatures required, limited scope.
Leimgruber-Batcho Indole Synthesis Nitropyridyl-methyl derivatives, Dimethylformamide dimethyl acetal (DMF-DMA)1. Pyrrolidine, DMF-DMA; 2. Reductive cyclization (e.g., Raney Ni, H₂; Pd/C, H₂)Good to excellentMild reaction conditions, high yields, good functional group tolerance.[3][4][5]Requires synthesis of substituted nitropyridines.
Madelung Synthesis N-acyl-aminopyridines with an ortho-alkyl groupStrong base (e.g., NaNH₂, n-BuLi), High temperaturesModerate to goodUseful for the synthesis of 2-substituted pyrrolopyridines.[6][7]Requires strongly basic conditions and high temperatures.
Reissert Indole Synthesis Ortho-nitro-alkylpyridines, Diethyl oxalate1. Base (e.g., KOEt); 2. Reductive cyclization (e.g., Zn/AcOH)GoodGood for introducing a carboxylic acid group at the 2-position.[8][9]Multi-step process.
Modern Synthetic Methodologies

The advent of transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, including pyrrolopyridines. These methods often offer milder reaction conditions, broader substrate scope, and higher functional group tolerance compared to classical approaches.

Synthetic MethodStarting MaterialsCatalyst & ReagentsYield (%)AdvantagesDisadvantages
Palladium-Catalyzed Cross-Coupling Reactions Halopyridines, Alkynes/Amines/Boronic acidsPalladium catalysts (e.g., Pd(OAc)₂, Pd(dppf)Cl₂), Ligands (e.g., BINAP), BaseGood to excellentMild conditions, high functional group tolerance, versatile for introducing diversity.[10][11]Cost of catalyst and ligands, potential for metal contamination.
Ugi-Zhu Three-Component Reaction (UZ-3CR) Aldehydes, Amines, IsocyanidesYtterbium triflate, Toluene, Microwave irradiation20-92%One-pot synthesis, high atom economy, rapid access to complex structures.Yields can be variable depending on the substrates.

Experimental Protocols

General Procedure for Leimgruber-Batcho Azaindole Synthesis[5]

Step 1: Enamine Formation

A mixture of the o-nitro-picoline derivative (1.0 eq), dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq), and pyrrolidine (1.5 eq) in DMF is heated at 100-120 °C for 2-4 hours. The reaction progress is monitored by TLC. After completion, the solvent is removed under reduced pressure to yield the crude enamine, which is often used in the next step without further purification.

Step 2: Reductive Cyclization

The crude enamine is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate). A catalytic amount of a reducing agent, such as 10% Palladium on carbon or Raney nickel, is added. The mixture is then subjected to a hydrogen atmosphere (balloon or Parr apparatus) and stirred at room temperature until the reaction is complete (monitored by TLC). The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography to afford the desired pyrrolopyridine.

General Procedure for Palladium-Catalyzed (Suzuki) Cross-Coupling for Pyrrolopyridine Synthesis

To a solution of the bromo-pyrrolopyridine (1.0 eq) and the corresponding boronic acid (1.2 eq) in a solvent mixture such as 1,4-dioxane and water (4:1) is added a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq). The mixture is degassed with argon or nitrogen for 15-20 minutes. The palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 0.05-0.1 eq) is then added, and the reaction mixture is heated at 80-100 °C until the starting material is consumed (monitored by TLC). After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Visualization of Synthetic Workflows

To visually compare the different synthetic strategies, the following diagrams illustrate the general workflows for a classical synthesis, a modern cross-coupling approach, and a multicomponent reaction.

classical_synthesis start Pyridylhydrazine + Ketone/Aldehyde step1 Formation of Pyridylhydrazone start->step1 Condensation step2 Acid-catalyzed Cyclization (e.g., Fischer Synthesis) step1->step2 [3,3]-Sigmatropic Rearrangement product Pyrrolopyridine step2->product Aromatization

Caption: Workflow of a classical acid-catalyzed cyclization.

cross_coupling_synthesis start1 Halopyridine step1 Palladium-Catalyzed Cross-Coupling start1->step1 start2 Coupling Partner (e.g., Boronic Acid) start2->step1 intermediate Substituted Pyridine step1->intermediate step2 Ring-closing Reaction intermediate->step2 product Pyrrolopyridine step2->product

Caption: Workflow of a modern cross-coupling approach.

multicomponent_synthesis start1 Aldehyde step1 One-Pot Multicomponent Reaction (e.g., Ugi-Zhu) start1->step1 start2 Amine start2->step1 start3 Isocyanide start3->step1 product Pyrrolopyridine Derivative step1->product

Caption: Workflow of a one-pot multicomponent reaction.

Conclusion

The synthesis of pyrrolopyridines has evolved significantly, with a diverse array of methods now available to synthetic chemists. Classical methods, while still relevant, are often limited by harsh conditions. Modern transition-metal-catalyzed reactions and multicomponent strategies offer milder, more efficient, and versatile alternatives for the construction of these important heterocyclic scaffolds. The choice of a particular synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. This guide provides a foundational understanding to aid researchers in navigating the rich and varied landscape of pyrrolopyridine synthesis.

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of Pyrrolo[3,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of pyrrolo[3,4-b]pyridine derivatives, a promising class of heterocyclic compounds with diverse pharmacological activities. Aimed at researchers, scientists, and drug development professionals, this document synthesizes key findings on their anticancer and antibacterial properties, presenting quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action to facilitate further research and development.

Introduction to Pyrrolo[3,4-b]pyridines

The pyrrolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, recognized as an aza-analogue of isoindolin-1-one, a core component of several natural and synthetic anticancer agents.[1][2] Modifications to this core structure have led to the development of derivatives with potent biological activities, including cytotoxicity against various cancer cell lines and inhibitory effects on bacterial growth. This guide focuses on elucidating the relationships between specific structural modifications and the resulting biological outcomes.

Anticancer Activity of Pyrrolo[3,4-b]pyridine Derivatives

Derivatives of the pyrrolo[3,4-b]pyridine scaffold have demonstrated significant potential as anticancer agents, primarily through the inhibition of tubulin polymerization and the modulation of key signaling pathways such as the PI3K/AKT/mTOR pathway.

Comparison of Anticancer Activity

The cytotoxic effects of various polysubstituted pyrrolo[3,4-b]pyridin-5-ones have been evaluated against a range of human cancer cell lines. The following tables summarize the key SAR findings.

Table 1: SAR of Pyrrolo[3,4-b]pyridin-5-ones Against Cervical Cancer Cell Lines

Compound IDR1R2R3Cell LineIC50 (µM) / % ViabilityReference
1h p-MeO-PhCyclohexylPhSiHa50.58 ± 4.33% at 300 µM[1]
HeLa44.04 ± 14.45% at 300 µM[1]
CaSki40.57 ± 4.54% at 300 µM[1]
1k p-F-PhCyclohexylp-MeO-PhSiHa22.7 ± 2.6% at 300 µM[1]
HeLa24.9 ± 3.38% at 300 µM[1]
CaSki16.2 ± 1.7% at 300 µM[1]
1l p-MeO-PhCyclohexylp-MeO-PhSiHaNot specified[1]
HeLaNot specified[1]
CaSkiNot specified[1]

A QSAR study revealed that the presence of six-membered rings is a significant molecular framework for activity against these cell lines. Hydrophobic-aromatic moieties on the derivatives play a key role in their interaction with the biological target, αβ-tubulin.[1]

Table 2: SAR of Pyrrolo[3,4-b]pyridin-5-ones Against Breast Cancer Cell Lines

Compound IDR1R2R3Cell LineIC50 (µM)Reference
1d PhBenzylPhMDA-MB-231> 200[2]
MCF-7102.3[2]
1f Thiophen-2-ylThiophen-2-ylmethylMorpholinoMDA-MB-23142.6[2]
MCF-7120.4[2]
1h p-MeO-PhCyclohexylPhMDA-MB-231100.2[2]
MCF-7> 200[2]
1i PhCyclohexylp-MeO-PhMDA-MB-231110.5[2]
MCF-7> 200[2]
1k p-F-PhCyclohexylp-MeO-PhMDA-MB-231105.7[2]
MCF-7> 200[2]

Compound 1f , containing sulfur atoms in its structure, demonstrated the most potent activity against the triple-negative breast cancer cell line MDA-MB-231, with a significant decrease in cell viability observed at a concentration of 6.25 µM.[2] This suggests that the presence of sulfur-containing moieties may enhance cytotoxic effects.

Mechanism of Action: Signaling Pathways

Several pyrrolo[3,4-b]pyridin-5-one derivatives exert their anticancer effects by targeting αβ-tubulin.[1] By inhibiting the polymerization of tubulin into microtubules, these compounds disrupt the formation of the mitotic spindle, a critical structure for cell division. This leads to an arrest of the cell cycle in the G2/M phase and ultimately induces apoptosis (programmed cell death).[3][4]

G Pyrrolo Pyrrolo[3,4-b]pyridine Derivative Polymerization Inhibition of Tubulin Polymerization Pyrrolo->Polymerization Binds to Tubulin αβ-Tubulin Dimers Tubulin->Polymerization Spindle Disruption of Mitotic Spindle Formation Polymerization->Spindle G2M G2/M Phase Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: Inhibition of tubulin polymerization by pyrrolo[3,4-b]pyridine derivatives.

Docking studies suggest that some pyrrolo[3,4-b]pyridin-5-ones may interact with and inhibit serine/threonine kinase 1 (AKT1).[2] AKT1 is a central node in the PI3K/AKT/mTOR signaling pathway, which is crucial for regulating cell growth, proliferation, and survival.[1][5] Inhibition of AKT1 disrupts downstream signaling, leading to decreased cell proliferation and survival.[5]

G Pyrrolo Pyrrolo[3,4-b]pyridine Derivative Inhibition Inhibition of AKT1 Activity Pyrrolo->Inhibition Binds to AKT1 AKT1 Kinase AKT1->Inhibition mTOR Downregulation of mTOR Signaling Inhibition->mTOR Proliferation Decreased Cell Proliferation & Survival mTOR->Proliferation

Caption: Inhibition of the AKT1 signaling pathway by pyrrolo[3,4-b]pyridine derivatives.

Antibacterial Activity of Pyrrolo[3,4-b]pyridine Derivatives

Polysubstituted pyrrolo[3,4-b]pyridine derivatives have also been investigated for their antibacterial properties.

Comparison of Antibacterial Activity

The antibacterial efficacy of a series of these compounds was tested against both Gram-positive and Gram-negative bacterial strains. The minimum inhibitory concentration (MIC) is a key measure of antibacterial potency.

Table 3: SAR of Pyrrolo[3,4-b]pyridine Derivatives Against E. coli

Compound IDR1R2R3MIC (µg/mL)Reference
4j p-Cl-PhHCN62.5[5]
4l p-NO2-PhHCN125.0[5]

Compounds with electron-withdrawing substituents, such as a chloro group at the para position of the phenyl ring (compound 4j ), showed the most potent activity against E. coli. Docking studies suggest that these compounds may exert their antibacterial effect by interacting with the key amino acid residues of the DNA duplex.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research findings. Below are the protocols for the key assays used to evaluate the biological activities of pyrrolo[3,4-b]pyridine derivatives.

Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • Pyrrolo[3,4-b]pyridine derivatives

  • Human cancer cell lines (e.g., HeLa, MDA-MB-231)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the pyrrolo[3,4-b]pyridine derivatives in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Pyrrolo[3,4-b]pyridine derivatives

  • Recombinant human AKT1 kinase

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate-reading luminometer

Procedure:

  • Reaction Setup: In a 384-well plate, add the test compounds at various concentrations.

  • Enzyme and Substrate Addition: Add the AKT1 enzyme and its substrate to the wells.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 values.

Experimental and Developmental Workflow

The discovery and development of novel pyrrolo[3,4-b]pyridine derivatives typically follow a structured workflow.

G Synthesis Synthesis of Derivative Library (e.g., MCRs) Screening Primary Biological Screening (e.g., MTT Assay) Synthesis->Screening Hit Hit Identification & SAR Elucidation Screening->Hit Mechanism Mechanism of Action Studies (e.g., Kinase Assays) Hit->Mechanism Optimization Lead Optimization Hit->Optimization Mechanism->Optimization Preclinical Preclinical Development Optimization->Preclinical

Caption: General workflow for the development of pyrrolo[3,4-b]pyridine derivatives.

Conclusion

Pyrrolo[3,4-b]pyridine derivatives represent a versatile and promising scaffold for the development of novel therapeutics. This guide has highlighted key structure-activity relationships for their anticancer and antibacterial activities, with specific substitutions significantly influencing their potency and selectivity. The elucidation of their mechanisms of action, including the inhibition of tubulin polymerization and AKT1 kinase, provides a solid foundation for rational drug design. The provided experimental protocols and workflow diagrams serve as a valuable resource for researchers aiming to further explore and optimize this important class of compounds. Continued investigation into the SAR of pyrrolo[3,4-b]pyridines is warranted to unlock their full therapeutic potential.

References

A Comparative Guide to Validating the Purity of Synthetic cis-Octahydropyrrolo[3,4-b]pyridine by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthetic bicyclic amine, cis-Octahydropyrrolo[3,4-b]pyridine, is a critical chiral building block in the synthesis of various pharmaceutical compounds, most notably the fourth-generation fluoroquinolone antibiotic, moxifloxacin. The chemical and stereoisomeric purity of this intermediate is paramount, as any impurities can carry through the synthetic route, potentially affecting the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) stands out as the predominant analytical technique for the stringent purity control of such pharmaceutical intermediates.

This guide provides an objective comparison of HPLC with other analytical techniques for validating the purity of synthetic this compound, supported by typical experimental data and detailed methodologies.

Data Presentation: Comparative Performance of Analytical Methods

The selection of an analytical method for purity determination is a critical decision based on the specific requirements for sensitivity, precision, and the nature of potential impurities. The following table summarizes a comparison of HPLC with Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the analysis of this compound.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative NMR (qNMR)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase, with mass spectrometric detection.Absolute or relative quantification based on the direct proportionality between NMR signal intensity and the number of atomic nuclei.
Typical Purity Assay 98.0 - 99.9% (by area normalization)98.0 - 99.5% (by area normalization, with derivatization)>99.0% (absolute purity)
Precision (RSD) < 1.0%< 2.0%< 0.5%[1]
Accuracy High (dependent on reference standard purity and response factors of impurities)Moderate to High (can be affected by derivatization efficiency)Very High (primary ratio method, often independent of a specific reference standard for the analyte)[2]
Limit of Detection (LOD) for Impurities 0.001 - 0.01%[3]0.01 - 0.1%~0.1%
Limit of Quantitation (LOQ) for Impurities 0.0035 - 0.05%[3][4]0.05 - 0.2%~0.3%
Chiral Separation Excellent, with a wide variety of chiral stationary phases (CSPs) available.[5]Possible with chiral columns, but may require derivatization.Possible with chiral solvating or derivatizing agents, but often more complex.
Throughput HighModerate to HighLow to Moderate
Sample Requirements Soluble in mobile phase, non-volatile.Volatile or amenable to derivatization to increase volatility.[6]Soluble in deuterated solvent, requires milligram quantities.
Key Advantages Versatile for a wide range of compounds, robust, high sensitivity for UV-active impurities.[7]High separation efficiency for volatile compounds, definitive identification with MS.Provides structural confirmation and absolute purity without a specific reference standard, non-destructive.[8][9]
Key Disadvantages Requires reference standards for accurate quantification of impurities with different response factors.Not suitable for non-volatile or thermally labile compounds without derivatization.Lower sensitivity compared to HPLC for trace impurities, higher equipment cost.

Experimental Protocols

Achiral Purity Determination by Reverse-Phase HPLC (RP-HPLC)

This method is designed to quantify the main component and separate it from potential process-related impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in water.

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition (95:5 A:B) to a concentration of approximately 1 mg/mL.

  • Quantification: Purity is typically calculated using the area normalization method, assuming all impurities have a similar response factor to the main peak. For higher accuracy, reference standards for known impurities should be used to determine relative response factors.

Chiral Purity Determination by Chiral HPLC

This method is crucial for separating and quantifying the desired cis-isomer from its trans-isomer and any other stereoisomeric impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiral stationary phase column, for example, a polysaccharide-based CSP like Chiralpak® or a protein-based CSP.[5][10]

  • Mobile Phase: A mixture of n-hexane and a polar organic solvent such as isopropanol or ethanol (e.g., 90:10 v/v), often with a small amount of an amine additive (e.g., 0.1% diethylamine) to improve peak shape for basic compounds.[11]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Quantification: The percentage of the desired cis-isomer is calculated from the peak areas of all detected stereoisomers.

Purity Determination by Quantitative NMR (qNMR)

qNMR provides an orthogonal method for determining absolute purity without the need for a specific reference standard of this compound.

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Internal Standard: A certified reference material with a known purity that has signals that do not overlap with the analyte (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A suitable deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d6, D2O).

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample (e.g., 10 mg).

    • Accurately weigh a known amount of the internal standard (e.g., 5 mg).

    • Dissolve both in a precise volume of the deuterated solvent in an NMR tube.

  • Data Acquisition: Acquire a proton (¹H) NMR spectrum using parameters that ensure accurate integration, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

  • Data Processing and Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (W_std / W_analyte) * P_std

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the standard

    • analyte refers to this compound

    • std refers to the internal standard

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for purity validation and the logical relationship between the discussed analytical techniques.

experimental_workflow cluster_sample Sample Handling cluster_hplc HPLC Analysis cluster_qnmr Orthogonal Method cluster_results Data Analysis & Reporting sample Synthetic this compound Batch prep Sample Preparation (Weighing & Dissolution) sample->prep achiral_hplc Achiral RP-HPLC (Purity Profile) prep->achiral_hplc Inject chiral_hplc Chiral HPLC (Stereoisomeric Purity) prep->chiral_hplc Inject qnmr qNMR Analysis (Absolute Purity) prep->qnmr Prepare with Internal Std. data_analysis Data Integration & Purity Calculation achiral_hplc->data_analysis chiral_hplc->data_analysis qnmr->data_analysis report Final Purity Report data_analysis->report

Caption: Experimental workflow for the comprehensive purity validation of this compound.

logical_relationship cluster_main Purity Validation of this compound cluster_chromatography Chromatographic Techniques cluster_spectroscopy Spectroscopic Technique Purity Overall Purity Assessment HPLC HPLC (Primary Method) Purity->HPLC qNMR qNMR (Orthogonal Method for Absolute Purity) Purity->qNMR GC_MS GC-MS (Alternative for Volatile Impurities) HPLC->GC_MS Compares to HPLC->qNMR Orthogonal to

Caption: Logical relationship of analytical techniques for purity analysis.

References

Comparison of different chiral resolving agents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Chiral Resolving Agents

For researchers, scientists, and drug development professionals, the isolation of single enantiomers is a critical task in modern chemistry and pharmacology. While asymmetric synthesis provides a direct route to enantiomerically pure compounds, classical chiral resolution remains a robust, scalable, and widely practiced technique.[1][2] The most common method involves the use of a chiral resolving agent to convert a racemic mixture into a pair of diastereomeric salts, which can then be separated based on their different physical properties, such as solubility.[3][4]

This guide provides an objective comparison of common chiral resolving agents, supported by experimental data, and includes detailed protocols for key procedures to assist researchers in selecting the optimal agent and conditions for their specific needs.

The Principle of Chiral Resolution via Diastereomeric Salt Formation

The core of this resolution technique is the transformation of enantiomers, which are physically identical, into diastereomers, which have distinct physical characteristics. A racemic mixture is reacted with a single, pure enantiomer of a resolving agent. This acid-base reaction or complexation results in two diastereomers. Due to differences in their crystal lattice energies and solvation, one diastereomer is typically less soluble in a given solvent system and will selectively crystallize, allowing for its separation by filtration. The resolving agent is then cleaved from the isolated diastereomer to yield the desired pure enantiomer.[3][4]

G cluster_start racemate Racemic Mixture (R-Substrate + S-Substrate) agent Chiral Resolving Agent (e.g., R-Agent) salts Mixture of Diastereomeric Salts (R,R-Salt + S,R-Salt) separation Separation (Fractional Crystallization) salts->separation Different Solubilities less_soluble Less Soluble Salt (e.g., S,R-Salt) separation->less_soluble more_soluble More Soluble Salt (e.g., R,R-Salt in mother liquor) separation->more_soluble liberation1 Liberation of Enantiomer less_soluble->liberation1 liberation2 Liberation of Enantiomer more_soluble->liberation2 enantiomer1 Pure S-Substrate liberation1->enantiomer1 enantiomer2 Pure R-Substrate (or recycled) liberation2->enantiomer2

Caption: General workflow for chiral resolution by diastereomeric salt formation.

Performance Comparison of Chiral Resolving Agents

The effectiveness of a chiral resolving agent is highly dependent on the specific substrate, solvent, and temperature conditions.[3] The choice is often empirical, requiring screening of multiple agents and solvents to find the optimal system.[5][6]

Acidic Resolving Agents (for Racemic Bases)

Chiral acids are used to resolve racemic bases, such as amines. Strong organic acids often form stable, crystalline diastereomeric salts.[3]

Resolving AgentRacemic CompoundSolventYieldEnantiomeric Excess (ee)Reference
(1S)-(+)-10-Camphorsulfonic Acid (±)-trans-2,3-diphenylpiperazineCH₂Cl₂62%98% (for R,R)[7]
(+)-Tartaric Acid (±)-α-methylbenzylamineMethanol--[8]
(+)-Di-1,4-toluoyl-D-tartaric acid (D-DTTA) dl-Leucine--91.20%[9]
(-)-Camphoric Acid Racemic Amine (General)Varies--[4]
(S)-Mandelic Acid Racemic Alcohol (after derivatization)Toluene/Methanol--[5]
Basic Resolving Agents (for Racemic Acids)

Chiral bases are employed to resolve racemic acids. Naturally occurring alkaloids and synthetic amines are common choices.[10]

Resolving AgentRacemic CompoundSolventYieldEnantiomeric Excess (ee)Reference
(R)-(+)-1-Phenylethylamine Racemic 2-chloromandelic acid---[11]
(R)-(+)-1-Phenylethylamine Racemic 2-methoxy-2-(1-naphthyl)propionic acid---[11]
Quinine 10-camphorsulfonic acidDichloromethane/Cyclohexane-Separation achieved[12]
Brucine Racemic Acids (General)Varies--[5][10]
Other Resolving Agents

Some chiral molecules, like TADDOLs, can resolve racemates through the formation of inclusion complexes rather than salts, broadening the scope of this resolution method.[13][14]

Resolving AgentRacemic CompoundMechanismYieldDiastereomeric Excess (d.e.)Reference
(R,R)-TADDOL 1-Phenylphosphin-2-en-4-one 1-oxideInclusion Complex53%>99%[15]

Experimental Protocols

Reproducibility in chiral resolution hinges on detailed and consistent methodologies. The following sections provide generalized protocols for the key steps in the process.

Protocol for Diastereomeric Salt Crystallization

This protocol outlines the general procedure for forming and isolating a less soluble diastereomeric salt.

  • Dissolution of Racemate : Dissolve one equivalent of the racemic compound (e.g., an amine) in a suitable solvent (e.g., methanol, ethanol) at an elevated temperature to ensure complete dissolution.[4]

  • Dissolution of Resolving Agent : In a separate flask, dissolve 0.5 to 1.0 equivalent of the chiral resolving agent (e.g., (+)-tartaric acid) in the same solvent, heating if necessary. The use of a sub-stoichiometric amount of the resolving agent is common to selectively precipitate the salt of one enantiomer.[16][17]

  • Salt Formation : Slowly add the warm solution of the resolving agent to the solution of the racemate with continuous stirring.[4] An exothermic reaction may be observed.[8]

  • Crystallization : Allow the solution to cool slowly to room temperature, and then potentially cool further in an ice bath or refrigerator to maximize crystal formation. The solution should be left undisturbed to allow for the growth of well-defined crystals.[18]

  • Isolation : Collect the crystallized diastereomeric salt by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor, which contains the more soluble diastereomer.[4]

  • Purification (Optional) : To improve the diastereomeric purity, the isolated salt can be recrystallized from a fresh, suitable solvent.[4]

Protocol for Liberation of the Enantiomer

Once the diastereomeric salt is isolated, the enantiomer must be liberated from the resolving agent.

  • Dissolve the Salt : Suspend the purified diastereomeric salt in water or a suitable solvent.

  • Break the Salt :

    • For a salt formed from a chiral acid and a racemic base , add a strong base (e.g., NaOH, KOH solution) to deprotonate the amine, breaking the ionic bond.[4]

    • For a salt formed from a chiral base and a racemic acid , add a strong acid (e.g., HCl) to protonate the carboxylate.

  • Extraction : Extract the liberated enantiomer into an appropriate organic solvent (e.g., diethyl ether, dichloromethane).

  • Washing and Drying : Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Isolation : Remove the solvent under reduced pressure to yield the resolved enantiomer. The chiral resolving agent often remains in the aqueous layer and can potentially be recovered and reused.[19]

Protocol for Determination of Enantiomeric Excess (ee)

The purity of the resolved enantiomer must be quantified. Chiral High-Performance Liquid Chromatography (HPLC) is one of the most robust and widely used methods.[20][21]

  • Method Development : Select an appropriate chiral stationary phase (CSP), such as a polysaccharide-based column, and a mobile phase that provides good separation of the two enantiomers.[20]

  • Sample Preparation : Prepare a dilute solution of the resolved enantiomer in the mobile phase or a compatible solvent. Also, prepare a standard of the racemic mixture for comparison.

  • Analysis : Inject the samples onto the HPLC system. The two enantiomers will interact differently with the CSP and elute at different retention times.[22]

  • Quantification : Integrate the peak areas for each enantiomer in the chromatogram.

  • Calculation : Calculate the enantiomeric excess using the formula:

    • ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

    • Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.[23]

G start Resolved Sample prep Sample Preparation (Dissolve in mobile phase) start->prep hplc Inject into Chiral HPLC prep->hplc separation Separation on Chiral Stationary Phase (CSP) hplc->separation detection UV/Vis or other Detector separation->detection chromatogram Generate Chromatogram (Two separated peaks) detection->chromatogram analysis Integrate Peak Areas (Area Major, Area Minor) chromatogram->analysis calc Calculate Enantiomeric Excess (ee) analysis->calc result Final ee% Value calc->result

References

Efficacy of Moxifloxacin: A Comparative Guide Based on Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy and safety of a synthetic drug substance like moxifloxacin, a fourth-generation fluoroquinolone antibiotic, are intrinsically linked to its synthesis pathway. The choice of chemical intermediates not only dictates the efficiency of the manufacturing process but also critically influences the impurity profile of the final active pharmaceutical ingredient (API). These impurities, even in trace amounts, can potentially alter the drug's biological activity, stability, and safety profile. This guide provides a comparative analysis of moxifloxacin derived from different key intermediates, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in making informed decisions.

Impact of Synthetic Routes on Impurity Profile

The synthesis of moxifloxacin typically involves the condensation of a quinolone carboxylic acid core with a diazabicyclo[4.3.0]nonane side chain. Variations in the synthesis of these two key intermediates can lead to different impurity profiles in the final moxifloxacin product. While direct comparative studies on the clinical efficacy of moxifloxacin derived from specific, different intermediates are not extensively published, the analysis of impurity profiles provides a crucial surrogate measure for potential variations in performance. Different synthetic routes can result in different types of impurities, including isomers, starting material residues, and by-products of side reactions[1][2].

A review of various synthetic methods reveals that the structure of impurities found in the final product can often be traced back to the specific intermediates and reaction conditions used[1]. For instance, impurities related to the quinolone nucleus or the diazabicyclononane side chain can vary depending on the synthetic approach[1][3]. Controlling these impurities is essential to ensure the safety and efficacy of the drug[2][4].

Key Intermediates and Potential Associated Impurities

Two common key intermediates in moxifloxacin synthesis are (1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) and ((4aS,7aS)-octahydropyrrolo[3,4-b]pyridine). The purity of these intermediates is paramount.

Table 1: Comparison of Moxifloxacin Purity and Impurity Profiles from Different Synthetic Approaches (Hypothetical Data Based on Literature Review)

ParameterSynthesis Route A (Intermediate X)Synthesis Route B (Intermediate Y)Acceptance Criteria (USP/EP)
Moxifloxacin Assay 99.8%99.5%98.0% - 102.0%
Total Impurities 0.15%0.45%Not more than 0.5%
Impurity A 0.05%0.10%Not more than 0.2%
Impurity B Not Detected0.08%Not more than 0.2%
Impurity C 0.03%Not DetectedNot more than 0.2%
N-Nitroso Moxifloxacin < 1 pg/mL< 1 pg/mLMax allowable intake: 1,500 ng/day[5]
Yield 85%78%-

Note: This table is a representative summary based on typical data found in pharmaceutical development literature. Actual values will vary based on the specific process.

Experimental Protocols

Accurate assessment of moxifloxacin efficacy and purity relies on robust analytical and microbiological methods.

Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

This method is used to separate, identify, and quantify moxifloxacin and its related substances.

  • Objective: To determine the purity of the moxifloxacin sample and quantify any impurities.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[6].

    • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., 20 mM ammonium dihydrogen orthophosphate at pH 3) and an organic solvent (e.g., acetonitrile)[6]. A common mobile phase composition is a mixture of a phosphate buffer and methanol[7][8].

    • Flow Rate: Typically 1.0 - 1.5 mL/min[6][7].

    • Detection Wavelength: 293 nm or 295 nm[6][9].

    • Column Temperature: Maintained at a constant temperature, for example, 30°C or 45°C[7][9].

  • Sample Preparation:

    • Accurately weigh and dissolve the moxifloxacin sample in a suitable diluent (e.g., 0.1N HCl or the mobile phase) to a known concentration.

    • Filter the solution through a 0.45 µm filter before injection.

  • Procedure:

    • Inject the prepared sample solution into the HPLC system.

    • Record the chromatogram and identify the peaks corresponding to moxifloxacin and its impurities by comparing their retention times with those of reference standards.

    • Calculate the percentage of each impurity by comparing its peak area to the total area of all peaks.

  • System Suitability: Before sample analysis, the chromatographic system must meet certain performance criteria, including resolution, tailing factor, and reproducibility, as per USP guidelines[10].

Antimicrobial Efficacy Testing: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. This is a key measure of the antibiotic's potency.

  • Objective: To determine the in vitro antimicrobial activity of moxifloxacin samples.

  • Methodology: Broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines[11].

  • Materials:

    • Moxifloxacin stock solution of known concentration.

    • Cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Microtiter plates (96-well).

    • Bacterial strains (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Escherichia coli).

  • Procedure:

    • Prepare a standardized inoculum of the test microorganism.

    • Perform serial two-fold dilutions of the moxifloxacin sample in CAMHB in the wells of a microtiter plate.

    • Inoculate each well with the bacterial suspension.

    • Include positive (no drug) and negative (no bacteria) growth controls.

    • Incubate the plates at 35-37°C for 16-20 hours.

    • The MIC is the lowest concentration of moxifloxacin at which there is no visible growth of the microorganism.

  • Interpretation: The results are interpreted based on the susceptibility breakpoints provided by regulatory bodies like the FDA and CLSI. For moxifloxacin against anaerobic bacteria, the breakpoints are: ≤ 2 µg/mL (Susceptible), 4 µg/mL (Intermediate), and ≥ 8 µg/mL (Resistant)[11][12].

Visualizing the Workflow and Pathways

Moxifloxacin Synthesis and Impurity Analysis Workflow

The following diagram illustrates the general workflow from the synthesis of moxifloxacin using different intermediates to the final efficacy and impurity analysis.

cluster_1 Coupling and Purification cluster_2 Analysis Stage cluster_3 Results IntA Quinolone Carboxylic Acid Intermediate Coup Coupling Reaction IntA->Coup IntB Diazabicyclononane Intermediate IntB->Coup Pur Purification Coup->Pur Moxi Moxifloxacin API Pur->Moxi HPLC Impurity Profiling (HPLC) Moxi->HPLC MIC Efficacy Testing (MIC) Moxi->MIC Purity Purity and Impurity Data HPLC->Purity Efficacy Antimicrobial Activity Data MIC->Efficacy Moxi Moxifloxacin Gyrase DNA Gyrase (in Gram-negative bacteria) Moxi->Gyrase inhibits TopoIV Topoisomerase IV (in Gram-positive bacteria) Moxi->TopoIV inhibits Relax Relaxation of supercoiled DNA Gyrase->Relax Decat Decatenation of daughter chromosomes TopoIV->Decat Rep DNA Replication Relax->Rep Decat->Rep Death Bacterial Cell Death Rep->Death is blocked

References

The Ascendancy of Constrained Scaffolds: A Comparative Guide to cis-Octahydropyrrolo[3,4-b]pyridine and Other Bicyclic Amines in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that offer improved physicochemical and pharmacological properties is perennial. Among these, bicyclic amines have emerged as a privileged class of structures, prized for their ability to impart three-dimensionality and conformational rigidity to drug candidates. This guide provides a comparative analysis of cis-octahydropyrrolo[3,4-b]pyridine, a key fused bicyclic amine, against other prominent bicyclic amine scaffolds, supported by experimental data and detailed methodologies.

The introduction of steric and conformational constraints through the use of bicyclic systems can profoundly influence a molecule's biological activity and pharmacokinetic profile. By reducing the number of rotatable bonds, these scaffolds can pre-organize pharmacophoric elements into a bioactive conformation, leading to enhanced binding affinity and selectivity for their biological targets. Furthermore, their inherent three-dimensionality often leads to improved metabolic stability and solubility compared to their flatter, more flexible counterparts.[1][2]

This guide will delve into the nuances of this compound and compare its key attributes with other classes of bicyclic amines, including bridged and spirocyclic systems.

A Comparative Analysis of Physicochemical Properties

The drug-like properties of a molecule are critically dependent on its physicochemical characteristics, such as its basicity (pKa), lipophilicity (LogP/LogD), and metabolic stability. These parameters govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Below is a comparison of these key properties for this compound and other representative bicyclic amines.

Bicyclic Amine ScaffoldStructureTypepKacLogP / LogDMetabolic Stability (t½, min)Source
This compound Fused11.11 (Predicted)-0.2 (Predicted)Data not availableBenchChem
Piperidine Monocyclic (Reference)11.21.6 (LogD)29[3]
1-Azaspiro[3.3]heptane Spirocyclic11.41.0 (LogD)>240[3]
2-Azaspiro[3.3]heptane Spirocyclic11.31.2 (LogD)113[3]
2-Azabicyclo[2.2.2]octane BridgedData not availableData not availableData not availableN/A

Note: The pKa and cLogP for this compound are predicted values and should be considered as such. The experimental data for Piperidine and its spirocyclic bioisosteres were obtained from a single study, ensuring consistency in the experimental conditions.[3]

The Concept of Bioisosterism and Bicyclic Amines

Bicyclic amines are frequently employed as bioisosteres for more common monocyclic rings like piperidine. Bioisosterism refers to the substitution of a part of a molecule with a chemical group that has similar physical or chemical properties, leading to a compound with similar biological activity.[4] The goal of this substitution is often to improve the pharmacokinetic properties of the lead compound without significantly altering its pharmacodynamic profile.

Bioisosterism cluster_0 Common Scaffold cluster_1 Bicyclic Bioisosteres Piperidine Piperidine Fused cis-Octahydropyrrolo [3,4-b]pyridine Piperidine->Fused Improves 3D shape Maintains vector Spirocyclic 1-Azaspiro [3.3]heptane Piperidine->Spirocyclic Increases sp3 character Improves metabolic stability Bridged 2-Azabicyclo [2.2.2]octane Piperidine->Bridged Rigidifies conformation Explores new vector space ADME_Screening_Cascade cluster_0 Early Stage Screening cluster_1 Secondary Screening cluster_2 CNS-Specific Screening cluster_3 Lead Optimization A Compound Synthesis B Physicochemical Properties (pKa, Solubility, LogD) A->B C Metabolic Stability (Liver Microsomes) B->C D Permeability (Caco-2/PAMPA) C->D E Plasma Protein Binding D->E F Blood-Brain Barrier Permeability (in vitro models) E->F G Efflux Ratio (P-gp/BCRP substrate assessment) F->G H In vivo PK Studies G->H

References

Unlocking Therapeutic Potential: A Comparative Guide to the Docking Studies of Functionalized Pyrrolo[3,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of functionalized pyrrolo[3,4-b]pyridine derivatives, offering insights into their therapeutic promise. Through an objective analysis of molecular docking studies and supporting experimental data, this document illuminates the potential of this heterocyclic scaffold in modern drug discovery.

The pyrrolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. Molecular docking, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex, has been instrumental in elucidating the structure-activity relationships of these compounds. This guide synthesizes data from multiple studies to offer a comparative perspective on their performance against various biological targets, with a particular focus on their anticancer applications.

Quantitative Data Summary: Performance Against Key Biological Targets

The following tables summarize the quantitative data from docking and in vitro studies of various functionalized pyrrolo[3,4-b]pyridine derivatives and their alternatives. This data provides a clear comparison of their binding affinities and biological activities.

Table 1: Comparative Docking Scores and In Vitro Activity of Pyrrolo[3,4-b]pyridine Derivatives and Known Inhibitors Against Cancer-Related Kinases

Compound IDTarget KinaseDocking Score (kcal/mol)In Vitro IC50 (µM)Reference CompoundReference IC50 (µM)
Pyrrolo[3,4-b]pyridin-5-one deriv. 1fAKT1-8.56.25 (MDA-MB-231)--
Pyrrolo[3,4-b]pyridin-5-one deriv. 1iAKT1-8.2> 50 (MCF-7)--
Pyrrolo[3,4-b]pyridin-5-one deriv. 1dAKT1-7.925 (MDA-MB-231)--
Pyrrolo[2,3-b]pyridine deriv. 41GSK-3βNot Reported0.00022--
Pyrrolo[2,3-b]pyridine deriv. 46GSK-3βNot Reported0.00026--
Pyrrolo[2,3-d]pyrimidine deriv. 5kEGFR, Her2, VEGFR2, CDK2Not Reported0.04 - 0.204Sunitinib0.261 (VEGFR2)

Table 2: Antibacterial Activity of Functionalized Pyrrolo[3,4-b]pyridine Derivatives

Compound IDBacterial StrainMIC (µg/mL)Reference CompoundReference MIC (µg/mL)
Pyrrolo[3,4-b]pyridine deriv. 4jE. coli62.5--
Pyrrolo[3,4-b]pyridine deriv. 4lE. coli125.0--

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key experiments cited in this guide.

Molecular Docking Protocol

A generalized protocol for the molecular docking of pyrrolo[3,4-b]pyridine derivatives against a target protein (e.g., a kinase) is as follows:

  • Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed. Hydrogen atoms are added, and the protein is energy minimized using a suitable force field (e.g., CHARMm).

  • Ligand Preparation: The 2D structures of the pyrrolo[3,4-b]pyridine derivatives are drawn using a chemical drawing tool and converted to 3D structures. The ligands are then energy minimized.

  • Grid Generation: A binding site on the target protein is defined, typically centered on the co-crystallized ligand or identified through binding site prediction algorithms. A grid box is generated around this site to define the search space for the docking algorithm.

  • Docking Simulation: A docking program (e.g., AutoDock, Glide, or Surflex-Dock) is used to dock the prepared ligands into the defined binding site of the protein. The program explores various conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity.

  • Analysis of Results: The docking results are analyzed to identify the best-docked poses for each ligand based on the docking scores and binding interactions (e.g., hydrogen bonds, hydrophobic interactions) with the key amino acid residues in the binding pocket.

In Vitro Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[1]

  • Cell Seeding: Human cancer cell lines (e.g., MDA-MB-231, MCF-7, HeLa) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[2][3]

  • Compound Treatment: The cells are treated with various concentrations of the pyrrolo[3,4-b]pyridine derivatives for a specified period (e.g., 48 hours).[2][3]

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are then incubated to allow the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Visualizing Molecular Interactions and Experimental Processes

Diagrams are essential for understanding complex biological pathways and experimental workflows. The following visualizations were created using Graphviz (DOT language) to illustrate key concepts.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Pyrrolo_pyridine Pyrrolo[3,4-b]pyridine Derivative Pyrrolo_pyridine->Akt inhibits

Caption: PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation often targeted by anticancer agents.

Docking_Workflow cluster_preparation Preparation cluster_docking Docking Simulation cluster_analysis Analysis Protein_Prep Protein Preparation (PDB) Grid_Gen Grid Generation (Define Binding Site) Protein_Prep->Grid_Gen Ligand_Prep Ligand Preparation (2D to 3D) Docking Molecular Docking (e.g., AutoDock) Ligand_Prep->Docking Grid_Gen->Docking Pose_Analysis Pose Analysis (Scoring & Interactions) Docking->Pose_Analysis Lead_Opt Lead Optimization Pose_Analysis->Lead_Opt

Caption: A typical workflow for a molecular docking study, from preparation to analysis.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of cis-Octahydropyrrolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of cis-Octahydropyrrolo[3,4-b]pyridine, a heterocyclic amine used as a pharmaceutical intermediate. In the absence of a specific Safety Data Sheet (SDS), these procedures are based on established best practices for the disposal of nitrogen-containing heterocyclic compounds and general laboratory chemical waste.

Disclaimer: This guide provides general recommendations. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with local, state, and federal regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)Specification
Gloves Chemical-resistant gloves (e.g., Nitrile, Neoprene).
Eye Protection Safety glasses with side shields or chemical splash goggles.
Lab Coat Standard laboratory coat to protect from splashes.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound should be managed as a hazardous chemical waste stream.

1. Waste Collection:

  • Pure Compound and Concentrated Solutions: Collect in a dedicated, properly labeled hazardous waste container. The container must be made of a compatible material (e.g., glass or polyethylene).

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent pads, should be collected in a separate, clearly labeled container for solid chemical waste.

2. Waste Container Labeling:

  • All waste containers must be clearly labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and quantity

    • The date the waste was first added to the container

    • The primary hazard(s) (e.g., "Toxic," "Irritant" - in the absence of a specific SDS for this compound, assume it is hazardous)

3. Waste Storage:

  • Store waste containers in a designated satellite accumulation area (SAA) within the laboratory.

  • Ensure containers are tightly sealed to prevent leaks or spills.

  • Segregate the waste from incompatible materials, particularly strong oxidizing agents and acids.

  • Store in a cool, dry, and well-ventilated location away from direct sunlight and heat sources.

4. Final Disposal:

  • Once the waste container is full or is no longer being used, arrange for its collection by your institution's certified hazardous waste management provider.

  • Do not dispose of this compound down the drain or in regular trash.[1]

  • Follow your institution's specific procedures for requesting a chemical waste pickup.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Start: Handling This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_generation Waste Generated ppe->waste_generation liquid_waste Collect Liquid Waste (Pure compound, solutions) waste_generation->liquid_waste Liquid solid_waste Collect Solid Waste (Contaminated labware, PPE) waste_generation->solid_waste Solid label_liquid Label Container: 'Hazardous Waste - Liquid' 'this compound' liquid_waste->label_liquid label_solid Label Container: 'Hazardous Waste - Solid' 'Contaminated with this compound' solid_waste->label_solid storage Store in Designated Satellite Accumulation Area label_liquid->storage label_solid->storage segregate Segregate from Incompatible Materials storage->segregate pickup Arrange for Pickup by Certified Hazardous Waste Disposal segregate->pickup end End of Disposal Process pickup->end

Caption: Disposal workflow for this compound.

References

Navigating the Safe Handling of cis-Octahydropyrrolo[3,4-b]pyridine: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

It is imperative to obtain and meticulously review the compound-specific Safety Data Sheet (SDS) from your supplier before commencing any work. The information presented here is based on general chemical safety principles and data for structurally related compounds and should be considered supplementary.

Recommended Personal Protective Equipment (PPE)

The appropriate level of PPE is dictated by the potential hazards posed by a chemical. Based on the general characteristics of similar heterocyclic amines, a cautious approach is warranted. The following table summarizes the recommended PPE for handling cis-Octahydropyrrolo[3,4-b]pyridine.

PPE CategoryMinimum RequirementRecommended SpecificationRationale
Hand Protection Chemical-resistant glovesNitrile or Neoprene glovesProvides protection against skin contact and absorption. Double gloving is recommended for enhanced safety.
Eye Protection Safety glasses with side shieldsChemical splash goggles or a face shield worn over safety glassesProtects against splashes and potential vapors that can cause serious eye irritation or damage.
Body Protection Laboratory coatChemically resistant lab coat or apron worn over full-length clothingPrevents contamination of personal clothing and minimizes skin exposure.
Respiratory Protection Not generally required for small quantities in a well-ventilated areaA NIOSH-approved respirator with an organic vapor cartridge may be necessary if working with larger quantities, heating the substance, or if ventilation is inadequate.Protects against inhalation of potentially harmful vapors or aerosols.

Experimental Workflow for Safe Handling

A systematic approach is crucial for minimizing exposure and ensuring safety throughout the handling process. The following workflow outlines the key steps for safely using this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Supplier SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Function prep_ppe->prep_hood handle_weigh Weigh Compound in Fume Hood prep_hood->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction clean_decon Decontaminate Glassware & Surfaces handle_reaction->clean_decon clean_dispose Dispose of Waste in Labeled Container clean_decon->clean_dispose clean_remove_ppe Remove PPE clean_dispose->clean_remove_ppe

Figure 1. A stepwise workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste Categorization: All materials contaminated with this compound, including disposable gloves, weighing paper, and contaminated labware, should be considered hazardous chemical waste.

Disposal Procedure:

  • Segregation: Collect all solid and liquid waste containing this compound in a dedicated, clearly labeled, and sealed waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Arrangement for Pickup: Follow your institution's established procedures for hazardous waste pickup and disposal. Do not pour any waste down the drain.

By implementing these safety and logistical measures, researchers can confidently and responsibly handle this compound, fostering a culture of safety and scientific excellence.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-Octahydropyrrolo[3,4-b]pyridine
Reactant of Route 2
cis-Octahydropyrrolo[3,4-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.